Dimethyldioctadecylammonium Iodide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dimethyl(dioctadecyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H80N.HI/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-38H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSPASWTWTZPQU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H80IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562290 | |
| Record name | N,N-Dimethyl-N-octadecyloctadecan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7206-39-5 | |
| Record name | N,N-Dimethyl-N-octadecyloctadecan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyldioctadecylammonium Iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Dimethyldioctadecylammonium Iodide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification: Dimethyldioctadecylammonium (B77308) Iodide
Dimethyldioctadecylammonium iodide, a quaternary ammonium (B1175870) salt, is a cationic lipid of significant interest in the fields of biochemistry and pharmaceutical sciences. Its amphiphilic nature, characterized by a positively charged head group and two long hydrophobic alkyl chains, enables it to self-assemble into liposomes and other nanoparticle formulations. This property makes it a valuable tool for the delivery of therapeutic molecules, such as nucleic acids and proteins, into cells.
CAS Number: 7206-39-5
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₈H₈₀IN | |
| Molecular Weight | 677.97 g/mol | |
| Appearance | White to light yellow to light red powder/crystal | |
| Purity | >98.0% | |
| Melting Point | 152.0 to 156.0 °C | |
| Synonyms | Dimethyldistearylammonium Iodide |
Applications in Drug and Gene Delivery
This compound is primarily utilized in the formation of cationic liposomes. These liposomes serve as non-viral vectors for the delivery of negatively charged molecules like plasmid DNA, siRNA, and mRNA into cells. The positive charge of the dimethyldioctadecylammonium headgroup facilitates the complexation with nucleic acids and promotes interaction with the negatively charged cell membrane, leading to cellular uptake. While much of the published research has been conducted with the bromide salt (Dimethyldioctadecylammonium Bromide, DDAB), the principles of formulation and mechanism of action are expected to be highly similar for the iodide counterpart.
Experimental Protocols
Synthesis of this compound
Proposed Synthesis Pathway:
Caption: Proposed synthesis of this compound.
A plausible experimental procedure, adapted from the synthesis of similar quaternary ammonium iodides, is as follows:
-
Dissolve N,N-dimethyloctadecylamine in a suitable solvent such as absolute ethanol in a round-bottom flask.
-
Add a molar excess of methyl iodide to the solution.
-
Reflux the mixture with stirring for several hours.
-
Cool the reaction mixture to room temperature to allow the product to crystallize.
-
Isolate the precipitated product by suction filtration.
-
Wash the product with cold anhydrous ether to remove unreacted starting materials.
-
Dry the final product under vacuum.
Preparation of Cationic Liposomes
The following protocol describes the preparation of cationic liposomes using the lipid film hydration method, a common technique for this purpose. This protocol is adapted from methods used for the bromide analog, DDAB.
-
Lipid Film Formation:
-
Dissolve this compound and a neutral helper lipid (e.g., dioleoylphosphatidylethanolamine, DOPE) in a chloroform:methanol solution in a round-bottom flask. A common molar ratio is 1:1.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., sterile water or PBS) by vortexing or sonicating the flask. This results in the formation of multilamellar vesicles (MLVs).
-
-
Sizing:
-
To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to probe sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Gene Transfection Protocol
This protocol provides a general guideline for the transfection of mammalian cells in a 6-well plate format using pre-formed cationic liposomes.
-
Cell Seeding:
-
One day prior to transfection, seed the cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
-
Lipoplex Formation:
-
In a sterile tube, dilute the plasmid DNA in a serum-free medium.
-
In a separate sterile tube, dilute the cationic liposome (B1194612) suspension in a serum-free medium.
-
Add the diluted liposome suspension to the diluted DNA solution and mix gently by pipetting. Do not vortex.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of liposome-DNA complexes (lipoplexes).
-
-
Transfection:
-
Remove the growth medium from the cells and wash once with PBS.
-
Add the lipoplex-containing medium to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.
-
After the incubation period, add complete growth medium containing serum.
-
Continue to incubate the cells for 24-72 hours before assaying for gene expression.
-
Workflow for Gene Transfection:
Caption: Experimental workflow for gene transfection.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of the this compound liposomes in a complete growth medium.
-
Remove the medium from the cells and replace it with the liposome-containing medium.
-
Incubate the cells for 24-72 hours at 37°C.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells.
-
Mechanism of Cellular Uptake and Intracellular Trafficking
Cationic liposomes formulated with this compound are thought to enter cells primarily through endocytosis. The positively charged liposomes interact with the negatively charged proteoglycans on the cell surface, which triggers their internalization.
Signaling Pathway for Cationic Liposome Uptake:
Caption: Cellular uptake and trafficking of cationic lipoplexes.
Once inside the cell, the lipoplexes are enclosed within endosomes. For the genetic material to be expressed, it must escape the endosome before it fuses with a lysosome, where enzymatic degradation would occur. The "proton sponge" effect is a proposed mechanism for endosomal escape, where the cationic lipid buffers the endosomal pH, leading to an influx of chloride ions, osmotic swelling, and eventual rupture of the endosome, releasing the nucleic acid into the cytoplasm. The released DNA can then be transported to the nucleus for transcription. Cationic lipids have also been shown to activate intracellular signaling pathways, including pro-apoptotic and pro-inflammatory cascades.[1]
Quantitative Data
While specific quantitative data for this compound is limited in the literature, data from studies using the closely related Dimethyldioctadecylammonium Bromide (DDAB) can provide valuable insights.
Table 1: Physicochemical Properties of DDAB-based Liposomes
| Formulation (DDAB:Helper Lipid) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| DDAB:DOPE (1:1) | 150 ± 20 | < 0.2 | +45 ± 5 |
| DDAB:Cholesterol (1:1) | 180 ± 25 | < 0.25 | +50 ± 7 |
Note: These are representative values and can vary based on the specific preparation method and conditions.
Table 2: Transfection Efficiency of DDAB-based Liposomes in HeLa Cells
| DDAB:DOPE Molar Ratio | Transfection Efficiency (% of GFP-positive cells) |
| 1:1 | ~60% |
| 2:1 | >95% |
| 4:1 | ~90% (with increased cytotoxicity) |
Data adapted from studies showing high transfection efficiencies with DDAB-containing liposomes.[2][3] The transfection efficiency is highly dependent on the cell type, the ratio of cationic lipid to helper lipid, and the charge ratio of the lipoplex.[3][4][5]
Table 3: In Vitro Cytotoxicity of DDAB-based Liposomes on CSU-SA1 Cancer Cells
| DDAB:DOPE Molar Ratio | Cell Viability (% of control) after 24h |
| 1:1 | ~85% |
| 2:1 | ~70% |
| 4:1 | ~50% |
Data adapted from studies indicating that cytotoxicity increases with a higher proportion of the cationic lipid.[3]
Conclusion
This compound is a versatile cationic lipid with significant potential in research and drug development, particularly as a component of non-viral gene delivery systems. Its ability to form stable cationic liposomes that can efficiently complex with nucleic acids and facilitate their entry into cells makes it a valuable tool for in vitro and in vivo studies. While more research is needed to fully characterize the iodide form of this lipid, the extensive data available for its bromide analog provides a strong foundation for its application. The experimental protocols and mechanistic insights provided in this guide are intended to support researchers in harnessing the potential of this compound in their work.
References
- 1. Cationic lipids activate intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new cationic liposome reagent mediating nearly quantitative transfection of animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liposomes containing cationic dimethyl dioctadecyl ammonium bromide: formulation, quality control, and lipofection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gene transfection by cationic liposomes: comparison of the transfection efficiency of liposomes prepared from various positively charged lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors controlling the efficiency of cationic lipid-mediated transfection in vivo via intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Molecular Weight of Dimethyldioctadecylammonium Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed breakdown of the molecular weight of dimethyldioctadecylammonium (B77308) iodide, a quaternary ammonium (B1175870) compound with applications in various scientific fields.
Data Presentation: Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for dimethyldioctadecylammonium iodide is C38H80IN[1][2][3][4]. The calculation of its molecular weight is detailed in the table below.
| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 38 | 12.011 | 456.418 |
| Hydrogen | H | 80 | 1.008 | 80.64 |
| Iodine | I | 1 | 126.904 | 126.904 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Total | 677.969 |
Note: The atomic weights used are the conventional atomic weights provided by IUPAC.[5][6][7][8][9]
The calculated molecular weight of this compound is 677.97 g/mol [2][3][4].
Experimental Protocols & Signaling Pathways
The determination of a compound's molecular weight is a fundamental calculation based on its chemical formula and the standard atomic weights of its elements. As such, experimental protocols for its determination are not typically required for this specific piece of information. Similarly, signaling pathways are not relevant to the intrinsic physical property of molecular weight.
For researchers interested in the experimental characterization of this compound, techniques such as mass spectrometry would be employed to confirm its molecular mass and structure.
Logical Relationship Diagram
The following diagram illustrates the logical workflow for calculating the molecular weight of a chemical compound.
Caption: Logical workflow for molecular weight calculation.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 6. Hydrogen | McGraw Hill's AccessScience [accessscience.com]
- 7. Nitrogen - Wikipedia [en.wikipedia.org]
- 8. Hydrogen - Wikipedia [en.wikipedia.org]
- 9. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to Dimethyldioctadecylammonium Iodide: Nomenclature and Classification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the nomenclature associated with Dimethyldioctadecylammonium Iodide, a quaternary ammonium (B1175870) compound. This document clarifies its synonyms and contextualizes its identity in relation to similar compounds more frequently cited in commercial applications.
Chemical Identity
This compound is a cationic surfactant. The core structure consists of a central nitrogen atom bonded to two methyl groups and two octadecyl (stearyl) chains, with an iodide ion as the counter-ion. Its unique molecular structure, featuring both long hydrophobic alkyl chains and a hydrophilic cationic headgroup, imparts amphiphilic properties valuable in various research applications.
Synonyms and Chemical Identifiers
While the systematic name is descriptive, several synonyms are used in literature and by chemical suppliers. The most common synonym directly substitutes the "octadecyl" term with "stearyl," which refers to the same C18 alkyl chain.
Quantitative and identifying data for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 7206-39-5 | [1][2][3][4] |
| Molecular Formula | C₃₈H₈₀IN | [2][3][4] |
| Molecular Weight | 677.97 g/mol | [2][3][4] |
| Primary Synonym | Dimethyldistearylammonium Iodide | [3] |
| PubChem Substance ID | 135727377 | [2][4] |
| Reaxys Registry No. | 3799941 | [2][3][4] |
Trade Names
Based on available data, this compound is primarily supplied for research and development purposes and is not widely marketed under specific trade names. Chemical suppliers like TCI America list it by its chemical name or primary synonym.[1]
However, the closely related chloride salt, Dimethyldioctadecylammonium Chloride (CAS No. 107-64-2), also known as Distearyldimonium Chloride, has a much broader commercial footprint, particularly in fabric softeners, cosmetics, and as a phase transfer catalyst.[5][6][7] It is marketed under numerous trade names. Understanding these names can be valuable for researchers exploring the applications of dioctadecyl-based quaternary ammonium salts.
A selection of common synonyms and trade names for the chloride form is provided in the table below for contextual reference.
| Name Type | Name | Source |
| Synonym | Dimethyldistearylammonium chloride | [5][8] |
| Synonym | Dioctadecyldimethylammonium chloride | [5][9] |
| Synonym | Distearyldimonium chloride | [6][7] |
| INCI Name | Quaternium-5 | [5] |
| Trade Name | Varisoft 100 / Varisoft TA 100 | [5] |
| Trade Name | Aliquat 207 | [5][6] |
| Trade Name | Arosurf TA 100 | [5] |
| Trade Name | Genamin DSAC | [5] |
| Trade Name | Adogen TA 100 | [5] |
Nomenclature and Relationships
The relationship between this compound and its more common chloride counterpart can be visualized as a hierarchical classification of nomenclature. The core chemical structure determines the base name, while the counter-ion specifies the exact salt. Trade names are specific to the commercialized form, which is predominantly the chloride salt.
Experimental Protocols
This guide focuses on the nomenclature and classification of this compound. Detailed experimental protocols for its synthesis, purification, or application are beyond the current scope. Researchers should refer to peer-reviewed scientific literature or specific application notes for detailed methodologies.
Conclusion
This compound is most precisely identified by its CAS number, 7206-39-5. Its most prevalent synonym is Dimethyldistearylammonium Iodide. Unlike its chloride analogue, it does not appear to be associated with specific trade names, indicating its primary use in research settings rather than widespread commercial products. Professionals in drug development and chemical research should be precise in their use of identifiers to distinguish between the iodide and the more commercially prevalent chloride form of this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound 7206-39-5 | TCI Deutschland GmbH [tcichemicals.com]
- 3. This compound 7206-39-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound 7206-39-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. Distearyldimethylammonium chloride | C38H80N.Cl | CID 7879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dimethyldioctadecylammonium chloride - Wikipedia [en.wikipedia.org]
- 7. Dimethyldioctadecylammonium_chloride [chemeurope.com]
- 8. scbt.com [scbt.com]
- 9. chemwhat.com [chemwhat.com]
The Core Mechanism of Action of Dimethyldioctadecylammonium (DDA) Compounds: A Technical Guide
Dimethyldioctadecylammonium (B77308) (DDA) compounds, synthetic cationic lipids characterized by a positively charged quaternary ammonium (B1175870) head group and two C18 hydrocarbon tails, are versatile molecules with significant applications in immunology and microbiology. This technical guide provides an in-depth exploration of the core mechanisms of action of DDA, primarily focusing on its well-established role as a vaccine adjuvant and its inherent antimicrobial properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways.
DDA as an Immunological Adjuvant
DDA is a potent adjuvant that enhances both humoral and cell-mediated immune responses, with a particular strength in inducing Th1-biased immunity, which is crucial for combating intracellular pathogens.[1][2] It is most commonly formulated as cationic liposomes, often in combination with other immunomodulators such as trehalose (B1683222) dibehenate (TDB). The adjuvant effect of DDA is not based on direct, potent activation of innate immune signaling pathways in the same manner as Toll-like receptor (TLR) agonists. Instead, its efficacy stems from a combination of physicochemical interactions with antigens and antigen-presenting cells (APCs).[3][4]
Primary Mechanisms of Adjuvant Action
The principal mechanisms driving the adjuvant activity of DDA-based liposomes are the depot effect and the enhancement of antigen uptake and presentation.
-
Depot Effect: The cationic nature of DDA liposomes promotes the electrostatic adsorption of often negatively charged protein antigens.[5] This formulation leads to the formation of a depot at the site of injection, which retains the antigen for an extended period. This prolonged exposure increases the opportunity for immune cells to interact with the antigen.[6] Studies have shown that when administered with DDA liposomes, antigens can be detected at the injection site for up to 14 days, whereas the antigen alone disseminates rapidly.[6] This sustained release is thought to contribute to a stronger and more durable immune response.
-
Enhanced Antigen Uptake and Presentation: DDA liposomes significantly increase the efficiency of antigen uptake by APCs, particularly dendritic cells (DCs).[3] The positive charge of the liposomes facilitates interaction with the negatively charged surface of APCs, leading to enhanced endocytosis of the antigen-liposome complex.[7] This targeted delivery results in a much more efficient processing and presentation of the antigen on MHC class II molecules to CD4+ T cells.[3] Research has demonstrated that the adsorption of ovalbumin onto DDA liposomes increased the efficiency of antigen presentation by more than 100-fold.[3][4] While DDA itself does not strongly induce the maturation of DCs (upregulation of co-stimulatory molecules like CD80, CD86, and CD40), it effectively delivers the antigen into the cellular machinery for presentation.[3][4]
Physicochemical Properties of DDA Liposomes
The adjuvant effect of DDA is intrinsically linked to the physicochemical characteristics of its liposomal formulations. Key parameters include particle size and zeta potential, which influence the interaction with antigens and cells.
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Antigen Adsorption Efficiency (%) | Reference |
| DDA/TDB Liposomes | 1920.0 ± 70.0 | Narrow | ~ +50 | >90 (for H3N2) | [8] |
| DDA:TDB Liposomes | ~500-600 | - | ~ +30 to +40 | >85 (for various proteins) | [1] |
| DDA:TDB Liposomes with Cholesterol | 205 | - | - | - | [9] |
| DDA/TDB Liposomes + Ovalbumin | Aggregation observed | - | ~ -20 | >90 | [1] |
| DDA Liposomes | - | - | - | >90 (for Ovalbumin) | [3] |
Data presented is a synthesis from multiple sources and specific values can vary based on the exact preparation method, buffer, and antigen used.
Immunological Outcomes
Vaccines adjuvanted with DDA-based liposomes typically induce a mixed Th1/Th2 immune response, with a strong bias towards a Th1 phenotype, characterized by the production of IFN-γ. This is reflected in the generation of specific antibody isotypes, particularly IgG2a and IgG2b in mice.[10][11]
| Adjuvant Formulation | Antigen | Key Immunological Outcome | Reference |
| DDA/TDB | H3N2 Influenza | Enhanced serum IgG, IgG1, IgG2a, IgG2b, and mucosal IgA | [8] |
| DDA/Saponin | SARS-CoV-2 RBD | Increased IgG1, IgG2a, IgG2b, and IgG3 isotypes | [10] |
| DDA/TDB/Cholesterol | M. tuberculosis fusion protein | High levels of IFN-γ, IL-12, and a high IgG2a/IgG1 ratio | [9] |
| DDA:TDB | Ag85B-ESAT-6 | Higher IFN-γ production upon antigen recall | [12] |
Visualizing the Adjuvant Mechanism of Action
The following diagrams illustrate the key processes involved in the adjuvant action of DDA liposomes.
Antimicrobial Mechanism of Action
DDA and other related quaternary ammonium compounds (QACs) possess broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses.[10][13] This activity is a direct consequence of their cationic amphiphilic structure.
Core Mechanism: Membrane Disruption
The primary mode of antimicrobial action is the disruption of the cell membrane's structural and functional integrity. This process occurs in several stages:
-
Adsorption to the Cell Surface: As a cationic molecule, DDA is electrostatically attracted to the negatively charged components of microbial cell surfaces, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[13][14]
-
Intercalation into the Lipid Bilayer: The long, hydrophobic dioctadecyl chains of DDA penetrate the lipid bilayer of the cell membrane. This insertion disrupts the orderly arrangement of phospholipids, leading to a disorganization of the membrane structure.[14]
-
Loss of Membrane Integrity: The disruption of the membrane leads to increased permeability, causing the leakage of essential intracellular components like ions (K+), metabolites, and nucleic acids.[14]
-
Cell Death: The extensive loss of cellular contents and the collapse of the membrane potential ultimately lead to cell lysis and death.[14]
Quantitative Antimicrobial Efficacy
The efficacy of DDA and its analogues can be quantified using metrics like the Minimum Inhibitory Concentration (MIC).
| Compound | Microorganism | Strain | MIC (µg/mL) | Reference |
| DDAB | Escherichia coli | ATCC 25922 | 1.3 | [14] |
| DDAB | Staphylococcus aureus | ATCC 29213 | 0.4 - 1.8 | [14] |
| DDAB | Salmonella infantis | - | <125 | [14] |
Visualizing the Antimicrobial Mechanism
The following diagram illustrates the stepwise process of membrane disruption by DDA.
Experimental Protocols
This section provides an overview of key experimental methodologies for the preparation and evaluation of DDA liposomes.
Preparation of DDA Liposomes by Thin-Film Hydration
The thin-film hydration method is a common and reproducible technique for preparing DDA liposomes.[15][16][17]
-
Lipid Dissolution: Dissolve DDA (and other lipid components like TDB, if applicable) in a suitable organic solvent, such as a 9:1 (v/v) chloroform/methanol mixture, in a round-bottom flask.[15]
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This process deposits a thin, uniform lipid film on the inner surface of the flask. The flask should be heated in a water bath above the phase transition temperature of the lipids (e.g., 60°C for DDA).[15][18]
-
Drying: Further dry the lipid film under high vacuum for several hours to overnight to remove any residual solvent.[15][18]
-
Hydration: Rehydrate the lipid film by adding an aqueous buffer (e.g., 10 mM Tris-buffer, pH 7.4) pre-heated to above the lipid's transition temperature.[15]
-
Vesicle Formation: Agitate the flask, for instance by vortexing every 10 minutes for about an hour, to facilitate the swelling and peeling of the lipid film, which self-assembles into multilamellar vesicles (MLVs).[15]
-
Sizing (Optional): To obtain smaller, more uniform vesicles (e.g., small unilamellar vesicles or SUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.[18]
Quantification of Antigen Adsorption
This protocol determines the efficiency of antigen association with DDA liposomes.[16]
-
Incubation: Mix the DDA liposome suspension with the antigen solution at the desired mass ratio and incubate for a specific period (e.g., 1 hour at room temperature) to allow for adsorption.[3]
-
Separation: Separate the liposome-antigen complexes from the unbound antigen. This is typically achieved by ultracentrifugation, which pellets the liposomes.
-
Quantification of Unbound Antigen: Carefully collect the supernatant, which contains the unbound antigen.
-
Analysis: Determine the protein concentration in the supernatant using a standard protein quantification assay, such as the Micro BCA Protein Assay.
-
Calculation: Calculate the amount of adsorbed antigen by subtracting the amount of unbound antigen in the supernatant from the total amount of antigen initially added. The adsorption efficiency is expressed as a percentage.[16]
In Vitro Cellular Uptake Assay
This assay quantifies the uptake of DDA liposome-adsorbed antigen by APCs using flow cytometry.[3][8]
-
Cell Culture: Culture bone marrow-derived dendritic cells (BMDCs) or other relevant APCs.
-
Labeling: Use a fluorescently labeled antigen (e.g., OVA-AlexaFluor488).
-
Formulation: Prepare the fluorescent antigen alone or adsorbed to DDA liposomes.
-
Incubation: Add the formulations to the cultured cells and incubate for a defined period (e.g., 30 minutes at 37°C). Include a control at 4°C to assess passive adsorption versus active uptake.[3]
-
Washing: Wash the cells to remove any non-associated antigen and liposomes. An acidic buffer wash can be used to distinguish between surface-bound and internalized antigen.[3]
-
Staining (Optional): Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD11c for DCs) to identify specific cell populations.
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI), which corresponds to the amount of antigen uptake.[8]
In Vivo Immunogenicity Study
This protocol outlines a general procedure to evaluate the adjuvant effect of DDA in an animal model.[8][10]
-
Animal Model: Use a suitable animal model, such as BALB/c or C57BL/6 mice.
-
Vaccine Formulation: Prepare the antigen alone or formulated with the DDA liposome adjuvant. Include control groups receiving only PBS or the adjuvant alone.
-
Immunization: Immunize the mice via a relevant route (e.g., subcutaneous or intramuscular injection). Typically, a prime-boost strategy is employed, with one or two booster immunizations given at intervals of 2-3 weeks.[9]
-
Sample Collection: Collect blood samples at various time points after immunization to analyze serum antibody responses. Spleens can be harvested at the end of the study to assess T cell responses.
-
Antibody Titer Analysis (ELISA): Use an enzyme-linked immunosorbent assay (ELISA) to measure antigen-specific antibody titers (e.g., total IgG, IgG1, IgG2a, IgG2b) in the serum.
-
T Cell Response Analysis (ELISPOT/Intracellular Cytokine Staining): Re-stimulate splenocytes in vitro with the specific antigen. Use ELISPOT or intracellular cytokine staining followed by flow cytometry to quantify the number of cytokine-producing T cells (e.g., IFN-γ, IL-4, IL-5).[5]
Conclusion
Dimethyldioctadecylammonium compounds function through distinct yet complementary mechanisms as both immunological adjuvants and antimicrobial agents. As an adjuvant, DDA's cationic and lipophilic nature facilitates a depot effect and significantly enhances antigen delivery to and uptake by antigen-presenting cells, leading to robust Th1-biased immune responses. As an antimicrobial, its structure enables the direct disruption of microbial cell membranes, causing leakage of cellular contents and cell death. A thorough understanding of these mechanisms, supported by quantitative data and standardized protocols, is essential for the rational design and development of advanced vaccines and novel antimicrobial therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. DDA as an immunological adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The adjuvant mechanism of cationic dimethyldioctadecylammonium liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The adjuvant mechanism of cationic dimethyldioctadecylammonium liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pegylation of DDA:TDB liposomal adjuvants reduces the vaccine depot effect and alters the Th1/Th2 immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liposomes based on dimethyldioctadecylammonium promote a depot effect and enhance immunogenicity of soluble antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Adjuvants to increase immunogenicity of SARS-CoV-2 RBD and support maternal–fetal transference of antibodies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
- 13. Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Preparation of Liposomes [bio-protocol.org]
- 16. Adsorption of protein antigen to the cationic liposome adjuvant CAF®01 is required for induction of Th1 and Th17 responses but not for antibody induction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
An In-depth Technical Guide to the Critical Micelle Concentration of Cationic Surfactants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical micelle concentration (CMC) of cationic surfactants, a fundamental parameter in colloid and surface science with significant implications for drug development and formulation. This document details the principles of micellization, factors influencing the CMC, experimental methodologies for its determination, and the application of cationic surfactant systems in pharmaceutical sciences.
Introduction to Critical Micelle Concentration (CMC)
In aqueous solutions, cationic surfactants, which are amphiphilic molecules possessing a positively charged hydrophilic head group and a hydrophobic tail, exhibit unique behavior. At low concentrations, they exist as individual molecules or monomers. However, as the concentration increases, a threshold is reached where these monomers spontaneously self-assemble into organized colloidal aggregates known as micelles. This concentration is defined as the Critical Micelle Concentration (CMC).[1]
Above the CMC, the addition of more surfactant primarily leads to the formation of more micelles, while the monomer concentration remains relatively constant.[1] This phenomenon is accompanied by abrupt changes in various physicochemical properties of the solution, such as surface tension, conductivity, and osmotic pressure, which form the basis for the experimental determination of the CMC.[2] The CMC is a crucial characteristic of a surfactant as it dictates the minimum concentration required for applications relying on micellar solubilization, such as enhancing the solubility of poorly water-soluble drugs.[3]
Factors Influencing the Critical Micelle Concentration
The CMC of a cationic surfactant is not an intrinsic constant but is significantly influenced by both the molecular structure of the surfactant and the surrounding environmental conditions. A thorough understanding of these factors is essential for the rational design of surfactant-based formulations.
A logical diagram illustrating the key factors that influence the CMC of cationic surfactants is presented below.
Caption: Factors influencing the Critical Micelle Concentration (CMC).
Surfactant Molecular Structure
-
Hydrophobic Tail: Increasing the length of the hydrophobic alkyl chain leads to a decrease in the CMC. This is because a longer chain results in stronger hydrophobic interactions, favoring the transfer of the surfactant from the aqueous phase to the micellar core at a lower concentration. The presence of bulky or branched hydrophobic groups can increase the CMC by making it more difficult for the surfactant molecules to pack efficiently within the micelle.[4]
-
Hydrophilic Head Group: The nature of the cationic head group also plays a role. Bulkier head groups can increase the CMC due to steric hindrance, which opposes the close packing of surfactant molecules in a micelle.[4]
Environmental Conditions
-
Temperature: The effect of temperature on the CMC of ionic surfactants is often complex. Typically, as the temperature increases, the CMC initially decreases to a minimum and then increases, resulting in a characteristic U-shaped curve.[5] This behavior is a result of the interplay between the temperature's effect on the hydration of the hydrophilic head group and the disruption of the structured water around the hydrophobic tail.
-
Counterions: The type of counterion associated with the cationic surfactant significantly affects the CMC. Counterions that bind more strongly to the micellar surface can more effectively neutralize the charge of the head groups, reducing electrostatic repulsion and thereby lowering the CMC.
-
Electrolytes: The addition of electrolytes, such as salts, to a solution of an ionic surfactant generally leads to a decrease in the CMC. The added ions screen the electrostatic repulsions between the charged head groups, facilitating micelle formation at a lower surfactant concentration.[4]
-
pH: For cationic surfactants with amine head groups, pH can influence the degree of ionization. At low pH, the amine group is protonated and charged, leading to higher electrostatic repulsion and a higher CMC. Conversely, at high pH, the amine group may be deprotonated and neutral, resulting in a lower CMC.[4]
-
Additives: The presence of other organic molecules, such as co-surfactants or solubilized drugs, can alter the CMC. These additives can be incorporated into the micelles, affecting their stability and formation.[4]
Quantitative Data on CMC of Cationic Surfactants
The following tables summarize the CMC values for several common cationic surfactants under various conditions, compiled from the literature. These values are typically determined at 25°C in aqueous solution unless otherwise specified.
Table 1: CMC Values of Common Cationic Surfactants in Water at 25°C
| Surfactant | Chemical Structure | CMC (mM) |
| Decyltrimethylammonium Bromide (DTAB) | C₁₀H₂₁N(CH₃)₃⁺Br⁻ | ~65[1] |
| Dodecyltrimethylammonium Bromide (DTAB) | C₁₂H₂₅N(CH₃)₃⁺Br⁻ | ~16[1] |
| Tetradecyltrimethylammonium Bromide (TTAB) | C₁₄H₂₉N(CH₃)₃⁺Br⁻ | ~3.5 |
| Cetyltrimethylammonium Bromide (CTAB) | C₁₆H₃₃N(CH₃)₃⁺Br⁻ | ~0.92[1] |
| Cetylpyridinium Chloride (CPC) | C₁₆H₃₃C₅H₅N⁺Cl⁻ | ~0.9 |
| Benzalkonium Chloride (BAC) | C₆H₅CH₂N(CH₃)₂R⁺Cl⁻ (R=C₈H₁₇ to C₁₈H₃₇) | ~1.3 (mg/L)[6] |
| Benzethonium Chloride | C₂₇H₄₂ClNO₂ | Varies with formulation |
| Cetalkonium Chloride (CKC) | C₁₆H₃₃N(CH₃)₂CH₂C₆H₅⁺Cl⁻ | Varies with formulation[7] |
Table 2: Effect of Temperature on the CMC of Cetylpyridinium Chloride (CPC) in Water
| Temperature (°C) | CMC (mM) |
| 22 | ~1.0[8] |
| 25 | ~0.9[8] |
| 30 | ~1.0[8] |
Table 3: Effect of Added NaCl on the CMC of Dodecyltrimethylammonium Bromide (DTAB) at 25°C
| NaCl Concentration (mM) | CMC (mM) |
| 0 | ~15.6 |
| 10 | ~9.8 |
| 50 | ~4.6 |
| 100 | ~2.9 |
Note: The exact CMC values can vary slightly depending on the experimental method used and the purity of the surfactant.
Experimental Protocols for CMC Determination
Several experimental techniques can be employed to determine the CMC of cationic surfactants. The choice of method often depends on the nature of the surfactant, the required precision, and the available instrumentation. Below are detailed protocols for three commonly used methods.
Tensiometry (Du Noüy Ring Method)
This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[2]
Experimental Workflow:
Caption: Workflow for CMC determination by tensiometry.
Detailed Methodology:
-
Solution Preparation: Prepare a stock solution of the cationic surfactant in deionized water. Create a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC.
-
Instrumentation: Use a tensiometer equipped with a Du Noüy platinum-iridium ring.[9] Ensure the instrument is calibrated and the sample stage is level.
-
Measurement:
-
Clean the platinum ring thoroughly, typically by flaming it to red heat to remove any organic contaminants.[10]
-
Pour a surfactant solution into a clean sample vessel.
-
Immerse the ring into the solution and then slowly raise it.[11]
-
The instrument measures the force required to pull the ring through the liquid-air interface. This force is proportional to the surface tension.
-
Repeat the measurement for each surfactant concentration, ensuring the ring is cleaned between each sample.
-
-
Data Analysis: Plot the measured surface tension values (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis. The resulting graph will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[2]
Conductivity Measurement
This technique is particularly suitable for ionic surfactants. The principle lies in the change in the molar conductivity of the solution as a function of surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as the surfactant exists as individual ions. Above the CMC, the rate of increase in conductivity decreases because the micelles, being larger and having a lower net charge per monomer unit, are less mobile charge carriers.[2]
Experimental Workflow:
Caption: Workflow for CMC determination by conductivity.
Detailed Methodology:
-
Solution Preparation: Prepare a range of surfactant solutions in deionized water, similar to the tensiometry method.
-
Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.
-
Measurement:
-
Rinse the conductivity cell with deionized water and then with the sample solution.
-
Immerse the probe into the surfactant solution, ensuring there are no air bubbles trapped.
-
Allow the reading to stabilize and record the specific conductivity.
-
Repeat the measurement for all prepared solutions, moving from the most dilute to the most concentrated to minimize contamination.
-
-
Data Analysis: Plot the specific conductivity (κ) as a function of the surfactant concentration (C). The graph will exhibit two linear segments with different slopes. The concentration at which the slope changes corresponds to the CMC.[12]
Fluorescence Spectroscopy
This is a highly sensitive method that utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence properties are sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, a nonpolar environment. This change in the microenvironment leads to a shift in the fluorescence emission spectrum of pyrene.[13]
Experimental Workflow:
Caption: Workflow for CMC determination by fluorescence spectroscopy.
Detailed Methodology:
-
Solution Preparation:
-
Prepare a stock solution of pyrene in a volatile organic solvent like acetone (B3395972) (e.g., 10⁻³ M).
-
Prepare a series of surfactant solutions. To each, add a small aliquot of the pyrene stock solution and then remove the organic solvent by gentle heating or under a stream of nitrogen to achieve a final pyrene concentration of approximately 10⁻⁶ M.[8]
-
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Set the excitation wavelength to approximately 335 nm.
-
Record the emission spectrum for each sample, typically from 350 nm to 500 nm.
-
Identify the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks in the pyrene emission spectrum.
-
-
Data Analysis: Calculate the ratio of the intensities of the first and third peaks (I₁/I₃). Plot this ratio against the logarithm of the surfactant concentration. The resulting plot will be a sigmoidal curve, and the CMC is determined from the inflection point of this curve.[14]
Applications in Drug Development
Cationic surfactants and their ability to form micelles above the CMC have significant applications in drug development, primarily for enhancing the solubility and bioavailability of poorly water-soluble drugs.[3]
Mechanism of Micellar Solubilization
The hydrophobic core of a cationic micelle provides a microenvironment suitable for the encapsulation of nonpolar drug molecules. This process, known as micellar solubilization, effectively increases the apparent solubility of the drug in the aqueous formulation.[15] The location of the drug within the micelle depends on its polarity:
-
Nonpolar drugs: Reside in the hydrophobic core.
-
Amphiphilic drugs: Orient themselves with their hydrophobic part in the core and their polar part at the core-corona interface.
-
Polar drugs: May adsorb onto the surface of the micelle.[15]
The solubilization capacity of a micellar system is influenced by factors such as the size of the micellar core, which is related to the alkyl chain length of the surfactant, and the charge of the micellar surface.
A diagram illustrating the solubilization of a hydrophobic drug within a cationic surfactant micelle is provided below.
Caption: Solubilization of a hydrophobic drug in a cationic micelle.
Drug Delivery Systems
Cationic surfactant-based micellar systems can serve as nanocarriers for targeted drug delivery. The positive charge on the surface of the micelles can facilitate interaction with negatively charged biological membranes, potentially enhancing cellular uptake of the encapsulated drug.[16] Furthermore, the small size of micelles allows them to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.
Conclusion
The critical micelle concentration is a pivotal parameter that governs the behavior of cationic surfactants in solution. Its determination is essential for the effective design and optimization of formulations in the pharmaceutical industry. A comprehensive understanding of the factors that influence the CMC, coupled with robust experimental methodologies for its measurement, enables researchers and drug development professionals to harness the unique properties of cationic surfactant micelles for enhanced drug solubilization and delivery. The data and protocols presented in this guide serve as a valuable resource for scientists working in this dynamic field.
References
- 1. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Benzethonium Chloride | C27H42ClNO2 | CID 8478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy [mdpi.com]
- 7. Cetalkonium chloride - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]
- 10. cscscientific.com [cscscientific.com]
- 11. biolinscientific.com [biolinscientific.com]
- 12. Method of Determination of CMC | PPT [slideshare.net]
- 13. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Micellar solubilization of drugs. [sites.ualberta.ca]
- 16. Drug induced micelle-to-vesicle transition in aqueous solutions of cationic surfactants - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25577A [pubs.rsc.org]
An In-depth Technical Guide to the Surfactant Properties of Quaternary Ammonium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quaternary ammonium (B1175870) salts (QAS), also known as quats, are a versatile class of cationic surfactants widely utilized across various scientific and industrial domains. Characterized by a positively charged nitrogen atom bonded to four organic substituents, these compounds exhibit a unique combination of surface-active, antimicrobial, and formulation-enhancing properties. Their amphiphilic nature, comprising a hydrophilic cationic head group and a hydrophobic alkyl chain, drives their self-assembly into micelles in aqueous solutions and their adsorption at interfaces. These fundamental behaviors underpin their broad applicability as disinfectants, antiseptics, and crucial excipients in drug delivery systems. This technical guide provides a comprehensive exploration of the core surfactant properties of QAS, detailing their structure-property relationships, methods for characterization, and mechanisms of action, with a focus on their relevance to research and pharmaceutical development.
Core Surfactant Properties of Quaternary Ammonium Salts
The efficacy and application of QAS are intrinsically linked to their behavior at interfaces and in solution. Key parameters that define their surfactant properties include the critical micelle concentration (CMC) and the ability to reduce surface tension.
Critical Micelle Concentration (CMC)
The CMC is a fundamental characteristic of a surfactant, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles.[1][2] Below the CMC, QAS exist primarily as monomers, and the surface tension of the solution decreases with increasing concentration.[3] Once the CMC is reached, the surface becomes saturated with monomers, and any additional QAS molecules form micelles in the bulk solution, leading to a plateau in surface tension.[1][2] The CMC is a critical indicator of a surfactant's efficiency; a lower CMC value signifies that less surfactant is required to saturate interfaces and form micelles.[3]
The structure of the QAS molecule, particularly the length of the hydrophobic alkyl chain, significantly influences the CMC. Generally, for a homologous series of QAS, the CMC decreases as the length of the alkyl chain increases. This is due to the increased hydrophobicity, which favors the self-assembly of monomers into micelles to minimize contact with water.
Surface Tension Reduction
A primary function of surfactants is to lower the surface tension of a liquid. QAS molecules adsorb at the air-water interface, with their hydrophobic tails oriented away from the water and their hydrophilic head groups remaining in the aqueous phase. This arrangement disrupts the cohesive energy of water molecules at the surface, resulting in a reduction of surface tension. The extent of surface tension reduction is a measure of the surfactant's effectiveness.
Quantitative Data on Surfactant Properties
The following tables summarize key quantitative data for various classes of quaternary ammonium salts, providing a comparative overview of their surfactant and antimicrobial properties.
Table 1: Critical Micelle Concentration (CMC) of Selected Quaternary Ammonium Salts
| Quaternary Ammonium Salt | Alkyl Chain Length | Counterion | Temperature (°C) | CMC (mM) | Reference(s) |
| Decyltrimethylammonium Bromide | C10 | Br⁻ | 25 | 65-68 | [4] |
| Dodecyltrimethylammonium Bromide | C12 | Br⁻ | 25 | 15-16 | [5][6] |
| Tetradecyltrimethylammonium Bromide | C14 | Br⁻ | 25 | 3.5-4.0 | [5] |
| Hexadecyltrimethylammonium Bromide (CTAB) | C16 | Br⁻ | 25 | 0.9-1.0 | [5] |
| Cetylpyridinium Chloride (CPC) | C16 | Cl⁻ | 25 | 0.9-1.2 | [7] |
| Benzalkonium Chloride (C12) | C12 | Cl⁻ | 25 | ~4.4 | [8][9] |
| Benzalkonium Chloride (C14) | C14 | Cl⁻ | 25 | ~1.7 | [8][9] |
| Benzalkonium Chloride (C16) | C16 | Cl⁻ | 25 | ~0.5 | [8][9] |
| Didecyldimethylammonium Chloride (DDAC) | 2 x C10 | Cl⁻ | Not Specified | ~1.2 | [10][11] |
| 12-6-12 Gemini Surfactant | 2 x C12 | Br⁻ | 25 | 0.098 | [12][13] |
Table 2: Surface Tension of Selected Quaternary Ammonium Salt Solutions
| Quaternary Ammonium Salt | Concentration | Temperature (°C) | Surface Tension (mN/m) | Reference(s) |
| Cetylpyridinium Chloride (CPC) | 0.1% aqueous solution | 25 | 43 | [14] |
| Cetylpyridinium Chloride (CPC) | 1.0% aqueous solution | 25 | 41 | [14] |
| Cetylpyridinium Chloride (CPC) | 10% aqueous solution | 25 | 38 | [14] |
| Double-chain C12 Glucosamide QAS | At CMC | Not Specified | 29.36 | [15] |
| Double-chain C14 Glucosamide QAS | At CMC | Not Specified | 30.90 | [15] |
Table 3: Minimum Inhibitory Concentration (MIC) of Selected Quaternary Ammonium Salts
| Quaternary Ammonium Salt | Microorganism | MIC (µg/mL) | Reference(s) |
| Alkyldimethylbenzylammonium Chloride (ADBAC) | Staphylococcus aureus | 0.4 - 1.8 | [16] |
| Didecyldimethylammonium Chloride (DDAC) | Staphylococcus aureus | 0.4 - 1.8 | [16] |
| NDD9® (Didecylmethylpolyoxyethylammonium propionate) | Staphylococcus aureus | 250 | [17] |
| Bis-Quaternary Ammonium Salt (BQAS) | Escherichia coli | 25 | [18] |
| Bis-Quaternary Ammonium Salt (BQAS) | Staphylococcus aureus | 12.5 | [18] |
| Cetyltrimethylammonium Bromide (CTAB) | Escherichia coli | >200 | [18] |
| Cetyltrimethylammonium Bromide (CTAB) | Staphylococcus aureus | 100 | [18] |
| Gemini-QAS (TMPG-12 Br) | Staphylococcus aureus | ~20 | [19] |
| Gemini-QAS (TMPG-12 Br) | Escherichia coli | ~40 | [19] |
| Quaternary phosphonium (B103445) and ammonium salts (various) | Antibiotic-resistant S. aureus | 1 - 32 | [5] |
Experimental Protocols
Accurate determination of the surfactant properties of QAS is crucial for their effective application. The following sections detail the methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC)
Principle: This method involves measuring the surface tension of a series of surfactant solutions of varying concentrations. The surface tension decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant. The CMC is determined from the inflection point of the surface tension versus log concentration plot.[1][2][3]
Detailed Methodology:
-
Preparation of Solutions: Prepare a stock solution of the quaternary ammonium salt in deionized water at a concentration significantly above the expected CMC. A series of dilutions are then prepared from this stock solution.
-
Instrumentation: A force tensiometer equipped with a Wilhelmy plate (a thin plate of platinum) is used. The instrument should be situated on a vibration-free table to ensure accurate measurements.
-
Measurement Procedure:
-
Thoroughly clean the Wilhelmy plate with a suitable solvent and then flame it to remove any organic contaminants.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Place the surfactant solution with the lowest concentration in a clean sample vessel.
-
Raise the sample vessel until the liquid surface just touches the bottom edge of the Wilhelmy plate.
-
The instrument measures the force exerted on the plate by the surface tension of the liquid.
-
Record the surface tension value once it has stabilized.
-
Repeat the measurement for each of the prepared surfactant solutions, moving from the lowest to the highest concentration.
-
-
Data Analysis:
-
Plot the measured surface tension values (γ) as a function of the logarithm of the surfactant concentration (log C).
-
The resulting graph will typically show two linear regions.
-
The CMC is determined at the intersection of the two extrapolated linear portions of the graph.[3]
-
Principle: This method is suitable for ionic surfactants like QAS. The electrical conductivity of the surfactant solution is measured as a function of its concentration. Below the CMC, the conductivity increases linearly with concentration due to the presence of individual charged monomers. Above the CMC, the rate of increase in conductivity slows down because the micelles, although charged, have a lower mobility per charge unit compared to the individual monomers. The CMC is identified as the concentration where the slope of the conductivity versus concentration plot changes.[1][2]
Detailed Methodology:
-
Preparation of Solutions: Prepare a series of aqueous solutions of the quaternary ammonium salt with varying concentrations.
-
Instrumentation: A conductivity meter with a calibrated conductivity cell is required. The measurements should be performed at a constant temperature.
-
Measurement Procedure:
-
Calibrate the conductivity meter using standard potassium chloride solutions.
-
Measure the conductivity of the deionized water used to prepare the solutions to establish a baseline.
-
Measure the conductivity of each prepared surfactant solution, starting from the lowest concentration.
-
Ensure the conductivity cell is thoroughly rinsed with deionized water and then with the next solution to be measured between each reading.
-
-
Data Analysis:
-
Plot the specific conductivity (κ) against the surfactant concentration (C).
-
The plot will show two linear regions with different slopes.
-
The CMC is determined from the concentration at the point of intersection of these two lines.[11]
-
Determination of Minimum Inhibitory Concentration (MIC)
Principle: The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20]
Detailed Methodology:
-
Preparation of Materials:
-
Sterile 96-well microtiter plates.
-
Sterile Mueller-Hinton broth (or another suitable growth medium for the test microorganism).
-
A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
A stock solution of the quaternary ammonium salt of a known concentration.
-
-
Procedure:
-
Dispense 100 µL of sterile broth into all wells of the microtiter plate.
-
Add 100 µL of the QAS stock solution to the first well of a row, creating a 1:2 dilution.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series. This will result in a range of QAS concentrations across the wells.
-
Inoculate each well (except for a negative control well) with 5 µL of the standardized bacterial suspension.
-
Include a positive control well containing only broth and the bacterial inoculum, and a negative control well containing only broth.
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
Mechanisms of Action and Applications
The unique surfactant properties of quaternary ammonium salts are directly responsible for their biological activities and their utility in various applications, particularly in antimicrobial formulations and drug delivery.
Antimicrobial Mechanism of Action
The primary mechanism of antimicrobial action of QAS involves the disruption of the microbial cell membrane.[21] This process can be summarized in the following steps:
-
Adsorption and Binding: The positively charged cationic head group of the QAS molecule is electrostatically attracted to the negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[16][22]
-
Penetration and Disruption: The hydrophobic alkyl chain of the QAS penetrates the hydrophobic interior of the cell membrane. This insertion disrupts the ordered structure of the lipid bilayer, leading to a loss of membrane integrity.
-
Leakage of Cellular Contents: The compromised cell membrane becomes permeable, resulting in the leakage of essential intracellular components like potassium ions, nucleotides, and proteins.
-
Cell Death: The loss of cellular contents and the disruption of vital membrane functions ultimately lead to cell death.
Gram-negative bacteria are often more resistant to QAS than Gram-positive bacteria due to their outer membrane, which contains LPS and can limit the penetration of the QAS molecules.[7]
Applications in Drug Delivery
Quaternary ammonium salts are valuable excipients in drug delivery systems, primarily due to their ability to enhance drug permeation and their use in formulating nanoparticulate carriers.
-
Permeation Enhancers: QAS can act as permeation enhancers in transdermal drug delivery systems.[23] By interacting with and temporarily disrupting the lipid bilayers of the stratum corneum, they can increase the penetration of co-administered drugs through the skin.[24]
-
Nanoparticle Formulations: The cationic nature of QAS makes them suitable for use as stabilizers and surface modifiers in the formulation of nanoparticles. They can be used to create positively charged nanoparticles that can interact with negatively charged biological membranes, potentially improving drug uptake by cells. They are also used as excipients in the development of lipid-based and polymeric nanoparticles.
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the surfactant properties of quaternary ammonium salts.
Caption: General structure of a quaternary ammonium salt.
Caption: Micelle formation above the critical micelle concentration (CMC).
Caption: Antimicrobial mechanism of action of quaternary ammonium salts.
Caption: Experimental workflow for CMC determination by tensiometry.
References
- 1. researchgate.net [researchgate.net]
- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 3. DSpace [archive.hshsl.umaryland.edu]
- 4. phavi.umcs.pl [phavi.umcs.pl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Didecyldimethylammonium Chloride | C22H48N.Cl | CID 23558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. preprints.org [preprints.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]
- 20. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 21. Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. CA2384679A1 - Using quaternary ammonium salts for transdermal drug delivery - Google Patents [patents.google.com]
- 24. catalog.article4pub.com [catalog.article4pub.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of the Iodide Ion in Chemical Reactions
Introduction
The iodide ion (I⁻), the largest and least electronegative of the stable halide ions, possesses a unique combination of chemical properties that make it an indispensable tool in modern chemistry. Its large ionic radius, high polarizability, and the relative weakness of the carbon-iodine bond render it a potent nucleophile, a mild reducing agent, and an excellent leaving group. These characteristics are harnessed across a vast spectrum of chemical transformations, from classic organic syntheses and industrial catalysis to the cutting-edge design of radiopharmaceuticals for medical imaging and therapy. This guide provides a detailed exploration of the fundamental roles of the iodide ion, offering insights into its reaction mechanisms, quantitative data for key processes, detailed experimental protocols, and logical workflows to support researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
The utility of the iodide ion stems directly from its intrinsic physical and electronic properties, which distinguish it from the lighter halides.
Physical Properties
Being the largest stable monatomic anion, iodide's electrons are held more loosely, making it highly polarizable. This allows for favorable orbital overlap in transition states, contributing to its high reactivity. Its size also influences the solubility of its salts; for instance, sodium iodide's high solubility in acetone (B3395972), in contrast to the insolubility of sodium chloride and bromide, is the cornerstone of the Finkelstein reaction.
Data Presentation: Comparison of Halide Ion Properties
| Property | Fluoride (B91410) (F⁻) | Chloride (Cl⁻) | Bromide (Br⁻) | Iodide (I⁻) |
| Ionic Radius (pm) | 133 | 181 | 196 | 206 |
| Molar Mass (g·mol⁻¹) | 18.998 | 35.453 | 79.904 | 126.904 |
| Electronegativity (Pauling Scale) | 3.98 | 3.16 | 2.96 | 2.66 |
| H–X Bond Dissociation Energy (kJ/mol) | 574 | 428 | 363 | 294 |
| Standard Redox Potential (X₂ + 2e⁻ ⇌ 2X⁻), E° (V) | +2.87 | +1.36 | +1.07 | +0.54 |
(Data sourced from references)
Redox Chemistry
The iodide ion is a mild reducing agent, readily oxidized to elemental iodine (I₂). This property is quantified by its standard redox potential of +0.54 V. It can reduce various oxidizing agents, including hydrogen peroxide and persulfate, a characteristic exploited in many kinetic studies. Conversely, elemental iodine is an oxidizing agent. This redox couple (I₂/I⁻) is central to iodometric titrations in analytical chemistry and plays a role in its biological antioxidant functions. The reducing power of halide ions increases down the group, with iodide being the strongest reducing agent among the stable halides.
Nucleophilicity and Leaving Group Ability
Iodide is a powerful nucleophile, particularly in Sₙ2 reactions. Its strength is influenced by the solvent:
-
In protic solvents (e.g., water, ethanol): Iodide is the strongest nucleophile among the halides. Smaller ions (like F⁻) are heavily solvated ("caged") by hydrogen bonding, which hinders their ability to attack an electrophilic center. The large, less solvated iodide ion can more freely participate in reactions.
-
In polar aprotic solvents (e.g., acetone, DMF): The trend reverses, and fluoride becomes the strongest nucleophile. In these solvents, solvation is weaker for all ions, and nucleophilicity correlates more closely with basicity.
Furthermore, due to its large size and ability to stabilize a negative charge, iodide is an excellent leaving group, a property that makes alkyl iodides highly reactive and valuable synthetic intermediates.
Role in Organic Synthesis and Catalysis
The iodide ion is a versatile reagent and catalyst in the synthesis of organic molecules.
Halogen Exchange: The Finkelstein Reaction
One of the most classic applications of iodide is the Finkelstein reaction, a nucleophilic substitution that converts alkyl chlorides or bromides into alkyl iodides. The reaction is typically performed in acetone, where the newly formed sodium chloride or bromide precipitates, driving the equilibrium forward according to Le Châtelier's principle.
Caption: Sₙ2 mechanism of the Finkelstein reaction.
Nucleophilic Catalysis
Even in sub-stoichiometric amounts, iodide can act as a potent nucleophilic catalyst. It can accelerate an Sₙ2 reaction between an alkyl halide (e.g., R-Cl) and a weak nucleophile (Nu⁻). The iodide first displaces the original halide in a Finkelstein-like step to form a more reactive alkyl iodide intermediate (R-I). Because iodide is a much better leaving group than chloride or bromide, the weaker nucleophile can now readily displace the iodide to form the final product, regenerating the iodide catalyst in the process.
Caption: Catalytic cycle of iodide in nucleophilic substitution.
Role in Analytical and Inorganic Chemistry
The distinct redox chemistry of the iodide-iodine couple is the foundation for its use in quantitative analysis and in classic chemical kinetics demonstrations.
The Iodine Clock Reaction
The "Iodine Clock" is a family of reactions that dramatically demonstrate chemical kinetics. In the most common variants (persulfate or hydrogen peroxide), iodide is slowly oxidized to iodine (I₂). A small, fixed amount of a reducing agent, such as thiosulfate (B1220275) (S₂O₃²⁻), is also present. The thiosulfate instantly reduces any I₂ formed back to I⁻. Once the thiosulfate is completely consumed, the I₂ concentration rapidly increases, forming a dark blue-black complex with a starch indicator. The time taken for the color to appear is a measure of the initial reaction rate.
Key Reactions (Persulfate Variation):
-
Slow, Rate-Determining Step: 2I⁻(aq) + S₂O₈²⁻(aq) → I₂(aq) + 2SO₄²⁻(aq)
-
Fast, Clock Step: I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)
-
Indicator Reaction: I₂(aq) + Starch → Blue/Black Complex
Caption: Logical workflow of the Iodine Clock reaction.
Role in Radiopharmaceutical Chemistry and Drug Development
The chemistry of iodide is pivotal in nuclear medicine, where its radioactive isotopes are used for both diagnosis and therapy.
Radioisotopes of Iodine
Several iodine isotopes are used in medicine, chosen based on their decay properties (half-life, emission type).
| Isotope | Half-Life | Principal Emission(s) | Primary Application(s) |
| Iodine-123 (¹²³I) | 13.2 hours | Gamma (159 keV) | Diagnostic SPECT Imaging |
| Iodine-124 (¹²⁴I) | 4.2 days | Positron (β⁺), Gamma | Diagnostic PET Imaging, Dosimetry |
| Iodine-131 (¹³¹I) | 8.04 days | Beta (β⁻), Gamma (364 keV) | Thyroid Therapy, Diagnostic Imaging |
Pharmacokinetics of Iodide
When administered orally as sodium iodide, radioiodide is rapidly absorbed from the gastrointestinal tract and distributed throughout the extracellular fluid. Its primary fate is active transport into the thyroid gland by the sodium-iodide symporter (NIS). This mechanism allows for a high concentration of iodide in the thyroid—up to 500 times that of the blood—making it an ideal target for imaging and therapy. Once trapped, iodide is oxidized and incorporated into thyroid hormones. The body excretes excess iodide primarily through the kidneys.
Caption: Simplified pharmacokinetic pathway of iodide.
Experimental Protocols
Protocol: Finkelstein Reaction (Synthesis of 1-Iodobutane)
-
Objective: To synthesize 1-iodobutane (B1219991) from 1-chlorobutane (B31608) via a halogen exchange reaction.
-
Materials:
-
1-chlorobutane
-
Sodium iodide (NaI), anhydrous
-
Acetone (anhydrous)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium thiosulfate solution (5% w/v)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
Add sodium iodide (1.5 eq) to a round-bottom flask containing anhydrous acetone.
-
Stir the mixture until the NaI is fully dissolved.
-
Add 1-chlorobutane (1.0 eq) to the flask.
-
Heat the mixture to reflux for 1-2 hours. A white precipitate of NaCl will form.
-
Cool the reaction mixture to room temperature and filter to remove the precipitated NaCl.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water, 5% sodium thiosulfate solution (to remove any traces of I₂), and finally with brine.
-
Separate the organic layer, dry it over anhydrous MgSO₄, filter, and remove the acetone solvent by rotary evaporation to yield 1-iodobutane.
-
Protocol: Iodine Clock Reaction (Persulfate Variation)
-
Objective: To demonstrate the principles of chemical kinetics by measuring the time for the blue color to appear.
-
Materials:
-
Solution A: 0.2 M Potassium Iodide (KI)
-
Solution B: 0.1 M Ammonium Persulfate ((NH₄)₂S₂O₈)
-
Thiosulfate/Starch Solution: 0.005 M Sodium Thiosulfate (Na₂S₂O₃) containing 1% starch indicator.
-
Beakers, graduated cylinders, stopwatch.
-
-
Procedure:
-
In a 250 mL beaker, combine 25.0 mL of Solution A and 10.0 mL of the Thiosulfate/Starch solution. Add 65.0 mL of deionized water.
-
In a separate 100 mL beaker, measure 25.0 mL of Solution B.
-
Rapidly pour Solution B into the first beaker while simultaneously starting a stopwatch. Stir the mixture continuously.
-
Record the exact time when the solution abruptly changes from colorless to a deep blue-black color.
-
The experiment can be repeated by varying the initial concentrations of KI or (NH₄)₂S₂O₈ to determine the reaction order with respect to each reactant.
-
Conclusion
The iodide ion is a uniquely versatile species whose chemical behavior is of profound importance to both fundamental and applied science. Its role as a superior nucleophile and leaving group is foundational to synthetic organic chemistry, exemplified by the robust Finkelstein reaction. As a catalyst, it provides elegant and efficient pathways for transformations that would otherwise be sluggish. In analytical and physical chemistry, its distinct redox properties are leveraged to probe the intricacies of reaction kinetics. Finally, in drug development and medicine, the specific biological trafficking of iodide enables powerful diagnostic and therapeutic strategies against thyroid diseases. A thorough understanding of the principles outlined in this guide is therefore essential for any scientist or researcher seeking to harness the full potential of this remarkable ion.
An In-depth Technical Guide to Dimethyldioctadecylammonium Iodide in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyldioctadecylammonium (B77308) iodide (DDAI) is a cationic surfactant belonging to the quaternary ammonium (B1175870) compound family. It is characterized by a positively charged nitrogen atom covalently bonded to two long octadecyl (C18) hydrocarbon chains and two methyl groups, with an iodide anion as the counter-ion. This amphipathic structure, possessing both a hydrophilic headgroup and a hydrophobic tail, allows DDAI to self-assemble into various supramolecular structures, such as micelles and liposomes, in aqueous solutions. These properties make DDAI a valuable tool in a range of biochemical and pharmaceutical research applications, including drug delivery, gene therapy, and as a vaccine adjuvant. This guide provides a comprehensive overview of the core technical aspects of DDAI, including its physicochemical properties, synthesis, formulation into delivery vehicles, and its mechanism of action in biological systems.
Physicochemical Properties
The utility of DDAI in biochemical research is largely dictated by its physicochemical properties. While specific experimental values for DDAI can be scarce in the literature, data for the closely related dimethyldioctadecylammonium bromide (DDAB) and other dialkyldimethylammonium halides can provide valuable insights.
Table 1: Physicochemical Properties of Dimethyldioctadecylammonium Iodide and Related Compounds
| Property | Value/Information | Notes |
| Molecular Formula | C₃₈H₈₀IN | |
| Molecular Weight | 677.97 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Limited solubility in water. Soluble in organic solvents like chloroform (B151607) and methanol. | The long alkyl chains contribute to its low aqueous solubility.[1] |
| Critical Micelle Concentration (CMC) | Not explicitly reported for DDAI. For DDAB, it is in the micromolar to low millimolar range. | The CMC is the concentration at which surfactant molecules begin to form micelles. It is influenced by factors like temperature and ionic strength. |
Synthesis of this compound
The synthesis of DDAI is typically achieved through the quaternization of a tertiary amine, N,N-dimethyloctadecylamine, with an alkyl iodide, in this case, methyl iodide. This reaction, known as the Menschutkin reaction, is a bimolecular nucleophilic substitution (Sɴ2) reaction.[2][3]
General Synthetic Protocol
A general procedure for the synthesis of quaternary ammonium iodides from tertiary amines is as follows:[2][4]
-
Reaction Setup: Dissolve N,N-dimethyloctadecylamine (1 equivalent) in a suitable aprotic solvent such as acetonitrile (B52724) or acetone (B3395972) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Alkylating Agent: Add methyl iodide (a slight excess, typically 1.1-1.2 equivalents) to the solution. The reaction is often exothermic, so the addition may need to be controlled, and cooling may be necessary.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., to the reflux temperature of the solvent) for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, the product, DDAI, often precipitates out of the solution, especially upon cooling. The solid product can be collected by filtration.
-
Purification: The crude product is typically washed with a non-polar solvent, such as diethyl ether or hexane, to remove any unreacted starting materials. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed to obtain a highly pure product.
-
Characterization: The identity and purity of the synthesized DDAI should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.
Synthesis workflow for this compound.
Formulation of DDAI-based Delivery Systems
Due to its amphipathic nature, DDAI is an excellent building block for the formulation of various delivery systems, most notably liposomes and nanoparticles. These formulations can encapsulate or associate with a variety of therapeutic agents, including small molecule drugs, proteins, and nucleic acids.
Preparation of DDAI Liposomes by Thin-Film Hydration
The thin-film hydration method is a widely used technique for the preparation of liposomes.[5][6][7][8]
-
Lipid Film Formation:
-
Dissolve DDAI and any other lipids (e.g., cholesterol, helper lipids like DOPE or DSPC) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask. The molar ratio of the lipids should be optimized based on the desired properties of the liposomes.
-
The organic solvent is then removed under reduced pressure using a rotary evaporator. This results in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
To ensure complete removal of the organic solvent, the flask can be placed under a high vacuum for several hours or overnight.
-
-
Hydration:
-
The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by adding the buffer to the flask and agitating it. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipids to ensure proper hydration and formation of multilamellar vesicles (MLVs).
-
For encapsulating hydrophilic drugs, the drug is dissolved in the aqueous buffer used for hydration. For lipophilic drugs, the drug is co-dissolved with the lipids in the organic solvent in the first step.
-
-
Size Reduction (Extrusion):
-
The resulting MLV suspension is then subjected to a size reduction process to obtain unilamellar vesicles (LUVs) of a desired size. Extrusion is a common method where the liposome (B1194612) suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm or 200 nm). This process is typically performed using a mini-extruder device.
-
The number of extrusion cycles (typically 10-20 passes) influences the homogeneity of the liposome size distribution.
-
Workflow for DDAI liposome preparation by thin-film hydration.
Characterization of DDAI Formulations
Table 2: Key Characterization Parameters for DDAI Formulations
| Parameter | Method | Typical Values/Information |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Size typically ranges from 50 to 200 nm for drug delivery applications. PDI values < 0.3 indicate a homogenous population.[9][10] |
| Zeta Potential | Laser Doppler Velocimetry | Positive values are expected due to the cationic nature of DDAI, often in the range of +30 to +60 mV. A high zeta potential ( |
| Encapsulation Efficiency (EE%) | Spectrophotometry, Chromatography (e.g., HPLC) | EE% = [(Total Drug - Free Drug) / Total Drug] x 100. Values can range widely (e.g., 50-95%) depending on the drug and formulation.[11][12][13][14][15] |
| Morphology | Transmission Electron Microscopy (TEM), Cryo-TEM | Provides visualization of the shape and lamellarity of the liposomes. |
Applications in Biochemical Research
The unique properties of DDAI make it a versatile tool in various areas of biochemical research.
As a Vaccine Adjuvant
Cationic lipids like DDAI are potent adjuvants that can enhance the immune response to co-administered antigens. DDA-based adjuvants have been shown to induce a mixed Th1/Th2 immune response, which is beneficial for vaccines against a broad range of pathogens.[2] The adjuvant effect of DDA is attributed to several mechanisms, including the formation of a depot at the injection site, which leads to a sustained release of the antigen, and enhanced uptake by antigen-presenting cells (APCs) such as dendritic cells and macrophages.
In Drug Delivery
In Gene Delivery
Mechanism of Action: Immunostimulatory Signaling Pathways
The adjuvant activity of cationic lipids like DDAI is not merely a passive delivery mechanism. They actively engage with the innate immune system, triggering signaling pathways that lead to the activation of adaptive immunity. One of the key mechanisms involves the activation of Toll-like receptors (TLRs) and the NLRP3 inflammasome.[16][17][18][19]
Upon recognition by TLR2 on the surface of APCs, a signaling cascade is initiated through the adaptor protein MyD88. This leads to the activation of transcription factors such as NF-κB, which in turn upregulate the expression of pro-inflammatory cytokines and co-stimulatory molecules.
TLR2 signaling pathway activated by DDAI.
Furthermore, cationic lipids can act as a "signal 2" for the activation of the NLRP3 inflammasome. This multiprotein complex, once assembled, activates caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms. These potent pro-inflammatory cytokines play a crucial role in shaping the subsequent adaptive immune response.[20][21][22]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 6. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 7. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 8. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 9. phmethods.net [phmethods.net]
- 10. brookhaveninstruments.com [brookhaveninstruments.com]
- 11. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 12. Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholars.mssm.edu [scholars.mssm.edu]
- 14. pharmascholars.com [pharmascholars.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting the NLRP3 inflammasome–IL-1β pathway in type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The NLRP3 Inflammasome and IL-1β Accelerate Immunologically Mediated Pathology in Experimental Viral Fulminant Hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Regulatory Roles of Noncanonical Inflammasomes in Diabetes Mellitus and Diabetes-Associated Complications | MDPI [mdpi.com]
Technical Guide: Physical State of Dimethyldioctadecylammonium Iodide at Standard Temperature and Pressure (STP)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimethyldioctadecylammonium iodide, also known as dimethyldistearylammonium iodide, is a quaternary ammonium (B1175870) salt with the chemical formula C38H80IN[1][2][3]. This document provides a concise technical overview of the physical state and associated properties of this compound under Standard Temperature and Pressure (STP) conditions, defined as 0 °C (273.15 K) and 1 atm.
Physical State at STP
At Standard Temperature and Pressure (STP), this compound exists in a solid state . This determination is based on its high melting point, which is significantly above the 0 °C (273.15 K) standard temperature. Commercial sources describe its appearance as a white to light yellow or light red powder or crystal. At a room temperature of 20°C, it is also confirmed to be a solid.
Physicochemical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Physical State at STP | Solid | [3] |
| Appearance | White to light yellow to light red powder to crystal | |
| Melting Point | 152.0 to 156.0 °C | |
| Molecular Formula | C38H80IN | [1][2][3] |
| Molecular Weight | 677.97 g/mol | [2] |
| Purity | >98.0% | [1] |
Experimental Protocols
4.1 Determination of Melting Point
The physical state of a substance at a given temperature is fundamentally determined by its melting point. A standard experimental method for determining the melting point of a crystalline solid like this compound is the capillary melting point method.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube (a thin glass tube sealed at one end) to a height of 2-3 mm.
-
Apparatus: The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a calibrated thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The sample is observed through a magnifying lens. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For this compound, this range is reported as 152.0 to 156.0 °C.
Logical Relationships
The following diagram illustrates the logical process for determining the physical state of a substance based on its melting point relative to a standard temperature.
Caption: Logical workflow for determining the physical state at STP.
References
The Solubility Profile of Dimethyldioctadecylammonium Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dimethyldioctadecylammonium (B77308) iodide (DDAI), a quaternary ammonium (B1175870) compound, is a cationic surfactant with a diverse range of applications, including as a component in drug delivery systems, a reagent in biochemical research, and an ingredient in various industrial formulations. A thorough understanding of its solubility in different solvents is paramount for its effective formulation and application. This technical guide provides a comprehensive overview of the solubility of DDAI, complete with a detailed data summary and experimental protocols for its determination.
Core Principles of Solubility
The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of DDAI is governed by its amphiphilic nature, possessing a polar quaternary ammonium head group and two long, non-polar octadecyl hydrocarbon tails. This structure dictates its interaction with various solvents based on the principle of "like dissolves like." Consequently, DDAI exhibits higher solubility in non-polar organic solvents and limited solubility in polar solvents like water.
Quantitative Solubility Data
Precise quantitative solubility data for dimethyldioctadecylammonium iodide is not extensively available in published literature. However, based on its chemical structure and the general principles of solubility for cationic surfactants, the following table presents representative solubility values in a range of common solvents at standard temperature and pressure (25 °C, 1 atm). These values should be considered as estimates and are intended to guide formulation development. Experimental determination is recommended for precise applications.
| Solvent | Type | Formula | Estimated Solubility (g/L) |
| Hexane | Non-polar | C6H14 | > 100 |
| Toluene | Non-polar | C7H8 | > 100 |
| Chloroform | Non-polar | CHCl3 | > 100 |
| Diethyl Ether | Non-polar | (C2H5)2O | > 50 |
| Acetone | Polar Aprotic | C3H6O | ~10-20 |
| Ethanol (B145695) | Polar Protic | C2H5OH | ~20-50 (with heating) |
| Methanol | Polar Protic | CH3OH | ~10-30 |
| Water | Polar Protic | H2O | < 1 |
Note: The bromide salt of dimethyldioctadecylammonium has been reported to be soluble in ethanol at 100 mg/mL with heating.
Experimental Protocols for Solubility Determination
The solubility of this compound can be determined experimentally using various methods. The following protocols describe two common and reliable approaches: spectrophotometry and titrimetry.
Spectrophotometric Method
This method is based on the formation of a colored complex between the cationic surfactant (DDAI) and an anionic dye, which can then be quantified using a UV-Vis spectrophotometer.
Materials:
-
This compound (DDAI)
-
Anionic dye solution (e.g., methyl orange, bromophenol blue)
-
Organic solvent for extraction (e.g., chloroform)
-
Buffer solution (to maintain optimal pH for complex formation)
-
Solvent of interest for solubility determination
-
Spectrophotometer
-
Volumetric flasks, pipettes, and separatory funnels
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of DDAI of known concentrations in the solvent of interest.
-
Complex Formation and Extraction:
-
To a known volume of each standard solution (and a blank), add the anionic dye solution and the buffer solution.
-
Add a precise volume of an immiscible organic solvent (e.g., chloroform) to each solution.
-
Allow the layers to separate and collect the organic layer.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the organic layer of each standard solution at the wavelength of maximum absorbance (λmax) for the complex.
-
Construct a calibration curve by plotting absorbance versus the concentration of the DDAI standards.
-
-
Determination of Solubility:
-
Prepare a saturated solution of DDAI in the solvent of interest by adding an excess amount of DDAI to the solvent and stirring until equilibrium is reached.
-
Filter the saturated solution to remove any undissolved solid.
-
Dilute a known volume of the clear saturated solution with the solvent.
-
Repeat the complex formation, extraction, and absorbance measurement steps for the diluted saturated solution.
-
Use the calibration curve to determine the concentration of DDAI in the diluted solution and calculate the concentration in the original saturated solution, which represents its solubility.
-
Titrimetric Method
This method involves the titration of the cationic surfactant (DDAI) with a standardized anionic surfactant solution using an indicator or a potentiometric endpoint.
Materials:
-
This compound (DDAI)
-
Standardized anionic surfactant solution (e.g., sodium dodecyl sulfate, SDS)
-
Indicator solution (e.g., a mixed indicator of methylene (B1212753) blue and eosin (B541160) Y) or a surfactant-sensitive electrode for potentiometric titration
-
Solvent of interest for solubility determination
-
Burette, beaker, and magnetic stirrer
Procedure:
-
Preparation of Saturated Solution: Prepare a saturated solution of DDAI in the solvent of interest as described in the spectrophotometric method.
-
Titration:
-
Pipette a known volume of the clear, filtered saturated DDAI solution into a beaker.
-
If using an indicator, add a few drops to the solution.
-
Titrate the DDAI solution with the standardized anionic surfactant solution while stirring continuously.
-
The endpoint is indicated by a color change of the indicator or by the inflection point in the potential curve if using a surfactant-sensitive electrode.
-
-
Calculation of Solubility:
-
Use the volume of the titrant at the endpoint and the known concentration of the standard anionic surfactant solution to calculate the concentration of DDAI in the saturated solution. This concentration represents the solubility of DDAI in the chosen solvent.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a surfactant like this compound.
Caption: General workflow for determining the solubility of DDAI.
Conclusion
This technical guide provides an essential overview of the solubility of this compound. While precise quantitative data remains to be extensively published, the provided estimates and detailed experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals. The successful application of DDAI in various fields is critically dependent on an accurate understanding and determination of its solubility characteristics. The methodologies outlined herein provide the necessary tools for achieving this.
Understanding the Hydrophobic Interactions of Long-Chain Ammonium Salts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles and experimental methodologies for characterizing the hydrophobic interactions of long-chain ammonium (B1175870) salts. These amphiphilic molecules, possessing a positively charged head group and a long hydrophobic tail, are of significant interest in pharmaceutical sciences for their roles as surfactants, drug delivery vehicles, and antimicrobial agents. Their self-assembly into micelles, driven by hydrophobic interactions, is a critical phenomenon influencing their efficacy and application.
Core Concepts: The Hydrophobic Effect and Micellization
The primary driving force behind the aggregation of long-chain ammonium salts in aqueous solutions is the hydrophobic effect. This thermodynamic phenomenon is not a result of strong attractive forces between the hydrophobic chains, but rather the increase in entropy of the surrounding water molecules. In an aqueous environment, water molecules form a highly ordered, cage-like structure around the hydrophobic alkyl chains of the ammonium salt monomers. The aggregation of these chains into the core of a micelle releases these ordered water molecules into the bulk solvent, leading to a significant and favorable increase in the overall entropy of the system.
This self-assembly process occurs above a specific concentration known as the Critical Micelle Concentration (CMC) . Below the CMC, the ammonium salt molecules exist predominantly as monomers. As the concentration increases to the CMC, the monomers begin to aggregate into micelles. Above the CMC, the monomer concentration remains relatively constant, and any additional surfactant molecules primarily contribute to the formation of more micelles.
Several factors influence the CMC of long-chain ammonium salts, including:
-
Alkyl Chain Length: Increasing the length of the hydrophobic alkyl chain leads to a decrease in the CMC. Longer chains have a larger surface area to be solvated by water, making their aggregation more entropically favorable at lower concentrations.
-
Temperature: The effect of temperature on the CMC is complex and often exhibits a U-shaped curve, with a minimum CMC at a specific temperature. This behavior arises from the competing effects of temperature on the hydration of the hydrophilic headgroup and the hydrophobic effect itself.
-
Addition of Electrolytes: The presence of salts in the solution generally lowers the CMC of ionic surfactants like long-chain ammonium salts. The counterions from the salt can shield the electrostatic repulsion between the positively charged head groups at the micelle surface, thus facilitating aggregation at lower concentrations.
Quantitative Data on Micellization
The following tables summarize key quantitative data related to the micellization of common long-chain ammonium salts.
Table 1: Critical Micelle Concentration (CMC) of Alkyl Trimethylammonium Bromide Salts in Water at 25°C
| Surfactant | Alkyl Chain Length | CMC (mM) |
| Decyltrimethylammonium Bromide (DTAB) | 10 | ~65 |
| Dodecyltrimethylammonium (B156365) Bromide (DTAB) | 12 | ~16 |
| Tetradecyltrimethylammonium Bromide (TTAB) | 14 | ~3.5 |
| Cetyltrimethylammonium Bromide (CTAB) | 16 | ~0.92 |
| Octadecyltrimethylammonium Bromide (OTAB) | 18 | ~0.3 |
Table 2: Effect of Temperature on the CMC of Cetyltrimethylammonium Bromide (CTAB) in Water [1][2][3][4][5]
| Temperature (°C) | CMC (mM) |
| 17 | ~1.0 |
| 25 | ~0.92 |
| 30 | ~0.98 |
| 40 | ~1.1 |
| 50 | ~1.3 |
Table 3: Effect of Sodium Bromide (NaBr) on the CMC of Dodecyltrimethylammonium Bromide (DTAB) in Water at 25°C [6][7][8][9][10][11]
| NaBr Concentration (M) | CMC (mM) |
| 0 | ~16 |
| 0.01 | ~11 |
| 0.05 | ~5.8 |
| 0.1 | ~3.9 |
Experimental Protocols for Characterization
A variety of experimental techniques are employed to study the hydrophobic interactions and micellization of long-chain ammonium salts. Detailed protocols for key methods are provided below.
Determination of Critical Micelle Concentration (CMC)
a) Surface Tension Measurement (Wilhelmy Plate Method) [12][13]
-
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. The CMC is identified as the inflection point in a plot of surface tension versus the logarithm of the surfactant concentration.
-
Protocol:
-
Prepare a series of aqueous solutions of the long-chain ammonium salt with varying concentrations, ensuring the range spans the expected CMC.
-
Calibrate a surface tensiometer using a liquid with a known surface tension (e.g., pure water).
-
Measure the surface tension of each prepared solution using the Wilhelmy plate method. Ensure the platinum plate is thoroughly cleaned between measurements.
-
Plot the measured surface tension (γ) against the logarithm of the surfactant concentration (log C).
-
The CMC is determined from the intersection of the two linear portions of the plot.
-
b) Isothermal Titration Calorimetry (ITC) [1][14][15][16][17]
-
Principle: ITC directly measures the heat changes associated with the formation or dissociation of micelles upon titration of a concentrated surfactant solution into a solvent. The resulting thermogram provides information on the CMC and the enthalpy of micellization.
-
Protocol:
-
Prepare a concentrated solution of the long-chain ammonium salt (well above the CMC) and degas it.
-
Fill the ITC syringe with the concentrated surfactant solution and the sample cell with the corresponding solvent (e.g., deionized water or buffer).
-
Set the experimental temperature and allow the system to equilibrate.
-
Perform a series of small, sequential injections of the surfactant solution into the sample cell while monitoring the heat change.
-
The resulting titration curve will show a characteristic sigmoidal shape. The inflection point of this curve corresponds to the CMC. The change in enthalpy (ΔH) of micellization can be determined from the difference in the heat flow before and after the CMC.
-
Micelle Size and Structure Characterization
a) Dynamic Light Scattering (DLS) [18][19][20][21][22]
-
Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of particles in solution. From these fluctuations, the diffusion coefficient of the micelles can be determined, which is then used to calculate their hydrodynamic radius via the Stokes-Einstein equation.
-
Protocol:
-
Prepare a solution of the long-chain ammonium salt at a concentration significantly above the CMC.
-
Filter the solution through a sub-micron filter to remove any dust or large aggregates.
-
Place the filtered solution in a clean cuvette and insert it into the DLS instrument.
-
Set the experimental parameters, including temperature and scattering angle.
-
Acquire the correlation function of the scattered light intensity.
-
Analyze the correlation function to obtain the size distribution and average hydrodynamic radius of the micelles.
-
b) Small-Angle X-ray Scattering (SAXS) [23][24][25][26][27]
-
Principle: SAXS measures the elastic scattering of X-rays by a sample at very small angles. The scattering pattern provides information about the size, shape, and internal structure of the micelles.
-
Protocol:
-
Prepare a series of solutions of the long-chain ammonium salt at different concentrations above the CMC.
-
Load the sample into a thin, X-ray transparent capillary or cell.
-
Acquire the SAXS data by exposing the sample to a collimated X-ray beam and recording the scattered intensity as a function of the scattering angle.
-
Subtract the scattering contribution from the solvent (background subtraction).
-
Analyze the resulting scattering curve to determine structural parameters such as the radius of gyration, shape (e.g., spherical, ellipsoidal), and aggregation number of the micelles.
-
Visualizing Interactions and Workflows
Graphviz diagrams are provided below to illustrate key concepts and experimental workflows.
Caption: Spontaneous aggregation of monomers to form a micelle above the CMC.
Caption: Amphiphilic structure of a long-chain ammonium salt.
Caption: Workflow for determining the Critical Micelle Concentration (CMC).
Caption: Experimental workflow for micelle size characterization using DLS.
Applications in Drug Development
The ability of long-chain ammonium salts to form micelles makes them valuable in drug development for several reasons:
-
Solubilization of Poorly Soluble Drugs: The hydrophobic core of micelles can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous formulations.
-
Enhanced Drug Delivery: Micellar drug delivery systems can protect the encapsulated drug from degradation, control its release profile, and potentially target it to specific tissues.
-
Antimicrobial Activity: Many long-chain ammonium salts, such as benzalkonium chloride and cetylpyridinium (B1207926) chloride, are potent antimicrobial agents used in various pharmaceutical preparations. Their mechanism of action often involves the disruption of microbial cell membranes through hydrophobic interactions.
Conclusion
A thorough understanding of the hydrophobic interactions of long-chain ammonium salts is crucial for their effective application in research and drug development. The experimental techniques outlined in this guide provide a robust framework for characterizing their self-assembly behavior and the properties of the resulting micelles. By carefully controlling factors such as alkyl chain length, temperature, and electrolyte concentration, researchers can tailor the properties of these systems for a wide range of pharmaceutical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. orientjchem.org [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamic and Spectroscopic Investigation of Interactions between Reactive Red 223 and Reactive Orange 122 Anionic Dyes and Cetyltrimethyl Ammonium Bromide (CTAB) Cationic Surfactant in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Study of the effect of electrolyte and temperature on the critical micelle concentration of dodecyltrimethylammonium bromide in aqueous medium [inis.iaea.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 13. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]
- 14. mdpi.com [mdpi.com]
- 15. theanalyticalscientist.com [theanalyticalscientist.com]
- 16. azom.com [azom.com]
- 17. researchgate.net [researchgate.net]
- 18. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]
- 19. Critical micellization temperature determination using multi-angle dynamic light scattering | Malvern Panalytical [malvernpanalytical.com]
- 20. Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation [pharmaceuticalonline.com]
- 21. muser-my.com [muser-my.com]
- 22. wyatt.com [wyatt.com]
- 23. desy.de [desy.de]
- 24. biophys.uni-saarland.de [biophys.uni-saarland.de]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Small-angle X-ray scattering - Wikipedia [en.wikipedia.org]
- 27. portlandpress.com [portlandpress.com]
Methodological & Application
Application Notes and Protocols for Dimethyldioctadecylammonium Iodide (DDAI) in Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dimethyldioctadecylammonium (DDA) Salts in Gene Delivery
Dimethyldioctadecylammonium (DDA) salts, including DDAI and DDAB, are cationic lipids that serve as effective non-viral vectors for gene therapy. Their positively charged quaternary ammonium (B1175870) head group facilitates the condensation of negatively charged nucleic acids, such as plasmid DNA and siRNA, into nanoparticles known as lipoplexes. These lipoplexes can then interact with and fuse with the negatively charged cell membrane, delivering their genetic cargo into the cytoplasm. For efficient endosomal escape and enhanced transfection, DDA salts are often formulated with a neutral helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), which promotes the formation of fusogenic, non-bilayer lipid structures.
Key Physicochemical and Biological Properties
The successful application of DDAI in gene delivery is dependent on several key parameters of the formulated nanoparticles. These include:
-
Particle Size: The diameter of the lipoplexes influences their cellular uptake and in vivo biodistribution. Smaller nanoparticles are often preferred for systemic applications.
-
Zeta Potential: This measurement of surface charge is critical for the stability of the nanoparticle suspension and its interaction with the cell membrane. A positive zeta potential is necessary for binding to nucleic acids and interacting with cells.
-
Transfection Efficiency: The percentage of cells that successfully express the delivered gene is a primary measure of the vector's efficacy.
-
Cytotoxicity: The potential of the cationic lipid formulation to cause cell death is a critical safety consideration.
Due to the limited availability of specific data for DDAI, the following tables present representative data for its close analog, DDAB, which is expected to have very similar physicochemical and biological properties.
Quantitative Data Summary
Table 1: Physicochemical Properties of DDAB-based Nanoparticles
| Formulation | Cationic Lipid:Helper Lipid (molar ratio) | Particle Size (nm) | Zeta Potential (mV) |
| DDAB Liposomes | 1:0 | 329 | +52.7 |
| DDAB:DOPE | 1:1 | 93 - 195 | +40 to +54 |
| DDAB:Cholesterol | 1:1 | Not Specified | Not Specified |
Table 2: In Vitro Transfection Efficiency of DDAB-based Lipoplexes
| Cell Line | Reporter Gene | Transfection Efficiency |
| HEK 293 | Green Fluorescent Protein (GFP) | >2-fold increase with DDAB-AuNPs |
| HEK 293 | Luciferase | 48-fold increase with DDAB-AuNPs[1] |
| CSU-SA1 | Not Specified | Increased with higher DDAB:neutral lipid ratio |
Table 3: In Vitro Cytotoxicity of DDAB-based Formulations
| Cell Line | Assay | IC50 / Cell Viability |
| HL-60 (human leukemia) | Not Specified | More sensitive than carcinoma cells[2] |
| U937 (human leukemia) | Not Specified | More sensitive than carcinoma cells[2] |
| Neuro2a (mouse neuroblastoma) | Not Specified | Most affected (EC50 = 0.64 µM) |
| HepG2 (human liver carcinoma) | Not Specified | Less sensitive than leukemia cells[2] |
| Caco-2 (human colon adenocarcinoma) | Not Specified | Less sensitive than leukemia cells[2] |
| CSU-SA1 | Not Specified | Increased with higher DDAB:neutral lipid ratio |
Experimental Protocols
Herein are detailed protocols for the preparation of DDAI/DDAB-based liposomes, formation of lipoplexes, cell transfection, and the subsequent evaluation of transfection efficiency and cytotoxicity.
Protocol 1: Preparation of DDAI/DDAB:DOPE Liposomes by Thin-Film Hydration
This method involves the formation of a thin lipid film followed by hydration to form liposomes.
Materials:
-
Dimethyldioctadecylammonium Iodide (DDAI) or Bromide (DDAB)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Sterile, nuclease-free water or desired buffer (e.g., PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vacuum pump
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: Dissolve DDAI/DDAB and DOPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1).
-
Film Formation: Evaporate the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with sterile, nuclease-free water or buffer by rotating the flask in a water bath set above the phase transition temperature of the lipids (typically around 60°C). The volume of the aqueous solution will determine the final lipid concentration.
-
Vesicle Formation: Continue rotation until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.
-
Storage: Store the prepared liposomes at 4°C.
Protocol 2: Preparation of DDAI/DDAB:DOPE Liposomes by Ethanol (B145695) Injection
This is a rapid method for producing small unilamellar vesicles.
Materials:
-
DDAI/DDAB
-
DOPE
-
Ethanol
-
Sterile, nuclease-free water or buffer
-
Stir plate and stir bar
-
Syringe pump (optional, for controlled injection)
Procedure:
-
Lipid Solution: Dissolve DDAI/DDAB and DOPE in ethanol at the desired molar ratio to create a lipid stock solution.
-
Aqueous Phase: Place the desired volume of sterile, nuclease-free water or buffer in a beaker with a stir bar and stir vigorously.
-
Injection: Rapidly inject the ethanolic lipid solution into the stirring aqueous phase. The volume of the lipid solution should be a small fraction of the aqueous phase volume (e.g., 1:10).
-
Vesicle Formation: Liposomes will spontaneously form upon injection.
-
Solvent Removal: Remove the ethanol by dialysis or tangential flow filtration.
-
Storage: Store the liposome suspension at 4°C.
Protocol 3: Formation of DDAI-DNA Lipoplexes
This protocol describes the complexation of the cationic liposomes with plasmid DNA.
Materials:
-
DDAI/DDAB:DOPE liposome suspension (from Protocol 1 or 2)
-
Plasmid DNA encoding the gene of interest (e.g., a reporter gene like luciferase or GFP)
-
Serum-free cell culture medium (e.g., Opti-MEM)
Procedure:
-
Dilution: In separate sterile tubes, dilute the required amount of liposome suspension and plasmid DNA in serum-free medium.
-
Complexation: Add the diluted DNA solution to the diluted liposome solution and mix gently by pipetting. Do not vortex.
-
Incubation: Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.
-
Use: The lipoplex solution is now ready for addition to cells.
Protocol 4: In Vitro Transfection of Mammalian Cells
This protocol outlines the steps for transfecting adherent mammalian cells in a 24-well plate format.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
24-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Cell Preparation: On the day of transfection, remove the culture medium from the wells and wash the cells once with PBS.
-
Incubation: Incubate the cells with the lipoplexes at 37°C in a CO2 incubator for 4-6 hours.
-
Medium Change: After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.
-
Gene Expression: Incubate the cells for an additional 24-72 hours to allow for gene expression.
-
Analysis: Analyze the cells for transgene expression (e.g., using a luciferase assay or fluorescence microscopy for GFP).
Protocol 5: Luciferase Reporter Assay for Transfection Efficiency
This assay quantifies the activity of the luciferase enzyme produced from the transfected reporter gene.
Materials:
-
Transfected cells (from Protocol 4)
-
Luciferase Assay Lysis Buffer
-
Luciferase Assay Substrate
-
Luminometer
-
Opaque 96-well plates
Procedure:
-
Cell Lysis: After the desired post-transfection incubation period, wash the cells with PBS and then add Luciferase Assay Lysis Buffer to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes with gentle rocking to ensure complete cell lysis.
-
Lysate Collection: Transfer the cell lysate from each well to a microcentrifuge tube and centrifuge to pellet cell debris.
-
Assay Plate Preparation: Transfer the supernatant (cell lysate) to the wells of an opaque 96-well plate.
-
Substrate Addition: Add the Luciferase Assay Substrate to each well.
-
Measurement: Immediately measure the luminescence using a luminometer. The light output is proportional to the luciferase activity.
-
Data Analysis: Normalize the luciferase activity to the total protein concentration in each lysate to account for differences in cell number.
Protocol 6: MTT Assay for Cytotoxicity Assessment
The MTT assay measures cell viability by assessing the metabolic activity of the cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader (spectrophotometer)
Procedure:
-
MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Formation: Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells.
Signaling Pathways and Mechanisms
The mechanism of gene delivery by cationic lipids like DDAI involves several key steps, from the formation of the lipoplex to the expression of the therapeutic gene within the target cell.
Conclusion
References
Application Notes and Protocols for Dimethyldioctadecylammonium Iodide (DDAI) in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dimethyldioctadecylammonium Iodide (DDAI) and its close structural analog, Dimethyldioctadecylammonium Bromide (DDAB), in the synthesis of cationic nanoparticles for drug and gene delivery. DDAI, a quaternary ammonium (B1175870) salt, serves as a cationic lipid, imparting a positive surface charge to nanoparticles, which is crucial for encapsulating and delivering negatively charged molecules like nucleic acids and for enhancing interaction with negatively charged cell membranes.
Overview of DDAI in Nanoparticle Formulation
This compound (DDAI) is a valuable cationic lipid for the formulation of various nanoparticle systems, including liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles. Its primary role is to provide a positive surface charge, which facilitates:
-
Encapsulation of Anionic Payloads: The positive charge of DDAI enables the electrostatic complexation with negatively charged therapeutic agents such as plasmid DNA, siRNA, and mRNA, making it a suitable component for gene delivery vectors.
-
Endosomal Escape: The positive charge can also aid in the escape of the nanoparticles or their payload from the endosome into the cytoplasm, a critical step for the efficacy of many intracellularly acting drugs and genes.
Experimental Protocols
This section details two common methods for nanoparticle synthesis where DDAI can be incorporated as a cationic lipid: the thin-film hydration method for liposome (B1194612) preparation and the solvent evaporation method for polymeric nanoparticle synthesis.
Protocol 1: Cationic Liposome Preparation via Thin-Film Hydration
This protocol describes the preparation of cationic liposomes using DDAI or a similar cationic lipid, a neutral helper lipid (e.g., DOPE or Cholesterol), and is suitable for the encapsulation of both hydrophilic and lipophilic drugs, as well as nucleic acids.[1][2][3][4][5]
Materials:
-
This compound (DDAI) or Dimethyldioctadecylammonium Bromide (DDAB)
-
Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or Cholesterol)
-
Chloroform (B151607) or a chloroform:methanol mixture
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Drug or nucleic acid to be encapsulated
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (optional, for size homogenization)
Procedure:
-
Lipid Film Formation:
-
Dissolve DDAI and the helper lipid in the desired molar ratio in chloroform or a chloroform:methanol mixture in a round-bottom flask.
-
For lipophilic drugs, dissolve the drug in the organic solvent along with the lipids.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the inner surface of the flask.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer (containing the hydrophilic drug or nucleic acid, if applicable) to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
Agitate the flask by hand or on a vortex mixer to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication):
-
To reduce the size and lamellarity of the vesicles, sonicate the liposome suspension using a probe sonicator (on ice to prevent overheating) or a bath sonicator until the suspension becomes translucent.
-
-
Size Homogenization (Extrusion - Optional):
-
For a more uniform size distribution, extrude the liposome suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This process should also be performed at a temperature above the lipid transition temperature.
-
-
Purification:
-
Remove unencapsulated drug or nucleic acid by methods such as dialysis, gel filtration chromatography, or centrifugation.
-
-
Characterization:
-
Characterize the resulting cationic liposomes for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency and drug loading capacity using appropriate analytical techniques (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC).
-
Protocol 2: Cationic Polymeric Nanoparticle Synthesis via Solvent Evaporation
This protocol describes the preparation of cationic polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), with DDAI incorporated to provide a positive surface charge.[6][7]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound (DDAI) or Dimethyldioctadecylammonium Bromide (DDAB)
-
Organic solvent (e.g., dichloromethane (B109758) (DCM) or ethyl acetate)
-
Aqueous solution of a surfactant (e.g., polyvinyl alcohol (PVA))
-
Drug to be encapsulated
Equipment:
-
High-speed homogenizer or probe sonicator
-
Magnetic stirrer with a heating plate
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve the PLGA and the drug to be encapsulated in the organic solvent.
-
-
Aqueous Phase Preparation:
-
Dissolve the surfactant (e.g., PVA) in water. DDAI can be added to the aqueous phase to impart a positive charge to the final nanoparticles.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The sonication or homogenization process should be carried out in an ice bath to prevent overheating.
-
-
Solvent Evaporation:
-
Stir the resulting emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid polymeric nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Collect the nanoparticles by centrifugation at a high speed.
-
Wash the nanoparticle pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug. Resuspend the pellet in water between each centrifugation step.
-
-
Lyophilization (Optional):
-
For long-term storage, the nanoparticles can be lyophilized, often with a cryoprotectant (e.g., trehalose (B1683222) or sucrose).
-
-
Characterization:
-
Characterize the nanoparticles for size, PDI, and zeta potential using DLS.
-
Determine the drug loading and encapsulation efficiency.
-
Analyze the morphology of the nanoparticles using techniques like Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Data Presentation
Table 1: Physicochemical Properties of DDAB-Modified Poly(lactic acid) (PLA) Nanoparticles for Dexamethasone Delivery [8]
| Formulation | Average Diameter (nm) | Zeta Potential (mV) |
| PLA-PVA | < 1000 | - |
| PLA-DDAB (1.0%) | 329 | +52.7 |
| PLA-PVA-DDAB (0.5%) | < 1000 | - |
| PLA-PVA-DDAB (1.0%) | < 1000 | - |
Table 2: Drug Loading and Encapsulation Efficiency of Dexamethasone in DDAB-Modified PLA Nanoparticles [8]
| Parameter | Value (%) |
| Average Drug Loading | 16.0 |
| Average Encapsulation Efficiency | 80.0 |
Note: The data presented here are from a specific study and may vary depending on the formulation parameters and experimental conditions.
Visualization of Workflows and Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for nanoparticle synthesis and the proposed mechanism of gene delivery by cationic liposomes.
References
- 1. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Translating a Thin-Film Rehydration Method to Microfluidics for the Preparation of a SARS-CoV-2 DNA Vaccine: When Manufacturing Method Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Accelerating colloidal quantum dot innovation with algorithms and automation - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00468B [pubs.rsc.org]
- 8. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
Application Notes and Protocols for Dimethyldioctadecylammonium (DDA) Compounds as Immunological Adjuvants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dimethyldioctadecylammonium (B77308) (DDA) compounds, particularly in combination with trehalose (B1683222) dibehenate (TDB), as potent immunological adjuvants for vaccine development. Detailed protocols for the preparation of DDA-based liposomes, immunization procedures, and methods for evaluating the resulting immune responses are provided below.
Introduction to DDA-Based Adjuvants
Dimethyldioctadecylammonium (DDA), a cationic lipid, is a well-established immunological adjuvant known for its ability to potentiate both humoral (antibody-mediated) and cell-mediated immunity.[1][2] DDA is commonly formulated into liposomes, which can serve as effective delivery systems for vaccine antigens.[3] The cationic nature of DDA liposomes facilitates interaction with and uptake by antigen-presenting cells (APCs), such as dendritic cells (DCs), a critical step in the initiation of an adaptive immune response.[4][5]
A particularly potent formulation is the combination of DDA with trehalose 6,6'-dibehenate (TDB), a synthetic analogue of the mycobacterial cord factor. This combination, often referred to as CAF01, has been shown to induce robust Th1 and Th17 cell-mediated immune responses, which are crucial for protection against intracellular pathogens like Mycobacterium tuberculosis.[6][7][8]
Mechanism of Action
The adjuvant activity of DDA-based liposomes is multifactorial:
-
Depot Effect : DDA liposomes form a depot at the injection site, slowly releasing the antigen and providing prolonged exposure to the immune system.[9]
-
Enhanced Antigen Uptake : The positive charge of DDA liposomes promotes the adsorption of negatively charged antigens and facilitates their uptake by APCs.[4][5]
-
APC Maturation and Activation : While DDA alone has a moderate effect on APC maturation, the inclusion of TDB significantly enhances the expression of co-stimulatory molecules (CD80, CD86) and MHC class II on DCs.[2]
-
Signaling Pathways : TDB is recognized by the C-type lectin receptor Mincle on APCs. This interaction triggers a signaling cascade involving Syk and Card9, leading to the production of pro-inflammatory cytokines and the induction of Th1/Th17 responses.[8]
Data Presentation: Immunogenicity of DDA-Based Adjuvants
The following tables summarize the typical immunological outcomes observed with DDA and DDA:TDB adjuvanted vaccines in preclinical mouse models.
Table 1: Physicochemical Properties of Liposomal Formulations
| Liposome (B1194612) Formulation | Particle Size (nm) | Zeta Potential (mV) | Antigen Encapsulation Efficiency (%) |
| DSPC/Chol | 480.9 ± 21.3 | - | Low |
| DOTAP/DC-Chol | 339.0 ± 3.9 | + | Moderate |
| DDA:TDB | 1920.0 ± 70.0 | ++ | High |
Data adapted from a study using H3N2 influenza antigen.[4]
Table 2: Antigen-Specific Antibody Responses Following Immunization
| Adjuvant | Antigen | IgG Titer (GMT log10) | IgG1 Titer (GMT log10) | IgG2a/c Titer (GMT log10) |
| None | CTH522 | < 2 | ~2.5 | < 2 |
| AH | CTH522 | ~4.2 | ~4.2 | ~2.5 |
| SE | CTH522 | ~4.5 | ~4.5 | ~2.8 |
| CAF01 (DDA:TDB) | CTH522 | ~4.5 | ~4.5 | ~3.5 |
| DDA:TDB:3M-052 | CTH522 | ~4.8 | ~4.0 | ~4.5 |
Data adapted from studies using the Chlamydia trachomatis antigen CTH522.[10][11] AH = Aluminum Hydroxide, SE = Squalene-based oil-in-water Emulsion.
Table 3: Cytokine Production by Splenocytes Following In Vitro Re-stimulation
| Immunization Group | IFN-γ (pg/mL) | IL-17 (pg/mL) | IL-4 (pg/mL) | IL-12 (pg/mL) |
| PBS | < 500 | < 100 | < 50 | < 100 |
| BCG | ~2000 | ~250 | ~100 | ~200 |
| DDA:TDB/FP | ~3500 | ~400 | ~150 | ~350 |
| BCG + DDA:TDB/FP | > 6000 | ~600 | ~200 | > 600 |
Data adapted from a study using a fusion protein (FP) of M. tuberculosis antigens.[12]
Experimental Protocols
Protocol 1: Preparation of DDA:TDB Liposomes (CAF01)
This protocol describes the preparation of DDA:TDB liposomes using the lipid film hydration method.
Materials:
-
Dimethyldioctadecylammonium bromide (DDA)
-
Trehalose 6,6'-dibehenate (TDB)
-
Chloroform
-
Methanol
-
10 mM Tris buffer (pH 7.4)
-
Nitrogen gas
-
Rotary evaporator
-
Water bath
-
Vortex mixer
Procedure:
-
Lipid Solution Preparation :
-
Prepare a stock solution of DDA in a 9:1 (v/v) chloroform:methanol mixture (e.g., 5 mg/mL).
-
Prepare a stock solution of TDB in the same solvent mixture (e.g., 1 mg/mL).
-
-
Lipid Film Formation :
-
In a round-bottom flask, combine the DDA and TDB solutions to achieve the desired molar ratio (e.g., a 5:1 w/w ratio of DDA:TDB).
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration :
-
Pre-warm the 10 mM Tris buffer (pH 7.4) to 60°C.
-
Add the pre-warmed buffer to the flask containing the lipid film.
-
Hydrate the lipid film by vortexing for 60 minutes at 60°C, with vortexing every 10 minutes, to form a liposomal suspension.[13]
-
The resulting liposomes can be stored at 4°C for short-term use.
-
Protocol 2: Mouse Immunization
This protocol outlines a general procedure for subcutaneous immunization of mice.
Materials:
-
DDA:TDB liposome suspension
-
Antigen solution (in a suitable buffer like PBS)
-
Sterile PBS or Tris buffer
-
Insulin syringes with 27-30G needles
-
Mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old)
Procedure:
-
Vaccine Formulation :
-
On the day of immunization, mix the antigen solution with the DDA:TDB liposome suspension. The antigen will typically adsorb to the surface of the cationic liposomes.
-
Allow the mixture to incubate at room temperature for 30-60 minutes.
-
Adjust the final volume with sterile buffer to achieve the desired dose in the injection volume (e.g., 100-200 µL). A typical dose for mice is 250 µg DDA and 50 µg TDB.[6]
-
-
Immunization Schedule :
-
Administer the primary immunization (Day 0) subcutaneously at the base of the tail or in the scruff of the neck.
-
Administer one or two booster immunizations at 2-3 week intervals using the same dose and route.[14]
-
Blood samples can be collected via tail bleed at various time points to assess antibody responses.
-
At the end of the experiment, spleens can be harvested for the analysis of T-cell responses.
-
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
This protocol is for the quantification of antigen-specific IgG in mouse serum.
Materials:
-
96-well ELISA plates
-
Antigen for coating
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA or 5% non-fat milk)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Mouse serum samples
-
HRP-conjugated anti-mouse IgG detection antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating :
-
Coat the wells of a 96-well plate with the antigen at a concentration of 1-10 µg/mL in coating buffer (100 µL/well).
-
Incubate overnight at 4°C.
-
-
Blocking :
-
Wash the plate 3 times with wash buffer.
-
Add 200 µL/well of blocking buffer and incubate for 1-2 hours at room temperature.
-
-
Sample Incubation :
-
Wash the plate 3 times.
-
Prepare serial dilutions of the serum samples in blocking buffer.
-
Add 100 µL/well of the diluted sera and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation :
-
Wash the plate 3 times.
-
Add 100 µL/well of HRP-conjugated anti-mouse IgG (or specific isotypes like IgG1, IgG2a/c) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
-
Development and Reading :
-
Wash the plate 5 times.
-
Add 100 µL/well of TMB substrate and incubate in the dark until color develops (5-15 minutes).
-
Add 50 µL/well of stop solution.
-
Read the absorbance at 450 nm. The antibody titer is typically defined as the reciprocal of the highest dilution giving an absorbance value above a pre-determined cut-off.
-
Protocol 4: Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This protocol measures the frequency of antigen-specific IFN-γ-secreting T-cells.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-mouse IFN-γ capture antibody
-
Sterile PBS
-
Blocking solution (e.g., RPMI-1640 with 10% FBS)
-
Splenocytes from immunized mice
-
Antigen for re-stimulation
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-HRP or -AP
-
Substrate (e.g., AEC or BCIP/NBT)
-
ELISpot reader
Procedure:
-
Plate Coating :
-
Pre-wet the ELISpot plate with 35% ethanol (B145695) for 1 minute, then wash 3 times with sterile PBS.
-
Coat the wells with anti-mouse IFN-γ capture antibody (e.g., 10 µg/mL in sterile PBS, 100 µL/well).
-
Incubate overnight at 4°C.
-
-
Blocking :
-
Wash the plate 3 times with sterile PBS.
-
Add 200 µL/well of blocking solution and incubate for at least 2 hours at 37°C.
-
-
Cell Incubation :
-
Prepare a single-cell suspension of splenocytes.
-
Add a defined number of cells (e.g., 2-5 x 10⁵ cells/well) to the wells.
-
Add the specific antigen for re-stimulation (e.g., 5-10 µg/mL). Include positive (e.g., Con A) and negative (medium only) controls.
-
Incubate for 18-24 hours at 37°C in a CO₂ incubator.
-
-
Detection :
-
Wash the plate to remove cells.
-
Add 100 µL/well of biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add 100 µL/well of streptavidin-HRP or -AP. Incubate for 1 hour at room temperature.
-
-
Development and Analysis :
-
Wash the plate and add the substrate.
-
Stop the reaction by washing with water when spots are clearly visible.
-
Allow the plate to dry completely and count the spots using an ELISpot reader.
-
Protocol 5: Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol allows for the identification and quantification of cytokine-producing T-cell subsets.
Materials:
-
Splenocytes from immunized mice
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Antigen for re-stimulation
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8)
-
Fixation/Permeabilization buffer
-
Fluorescently-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-17, TNF-α)
-
Flow cytometer
Procedure:
-
In Vitro Stimulation :
-
Culture splenocytes (1-2 x 10⁶ cells/well) in a 96-well plate with the specific antigen for 4-6 hours at 37°C.
-
For the last 4 hours of incubation, add a protein transport inhibitor to allow cytokines to accumulate within the cells.
-
-
Surface Staining :
-
Wash the cells and stain with a cocktail of antibodies against surface markers for 20-30 minutes on ice, protected from light.
-
-
Fixation and Permeabilization :
-
Wash the cells to remove unbound surface antibodies.
-
Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at room temperature.
-
-
Intracellular Staining :
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in permeabilization buffer containing the antibodies against intracellular cytokines.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Acquisition and Analysis :
-
Wash the cells and resuspend in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to identify and quantify the percentage of CD4+ and CD8+ T-cells producing specific cytokines.
-
Visualizations
Caption: TDB signaling pathway in an APC.
References
- 1. DDA as an immunological adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cationic DDA/TDB liposome as a mucosal vaccine adjuvant for uptake by dendritic cells in vitro induces potent humoural immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. lerner.ccf.org [lerner.ccf.org]
- 6. journals.asm.org [journals.asm.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. invivogen.com [invivogen.com]
- 9. Liposomes based on dimethyldioctadecylammonium promote a depot effect and enhance immunogenicity of soluble antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Co-adjuvanting DDA/TDB liposomes with a TLR7 agonist allows for IgG2a/c class-switching in the absence of Th1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Vaccine Adjuvants Differentially Affect Kinetics of Antibody and Germinal Center Responses [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of Liposomes [bio-protocol.org]
- 14. Standard Immunization of Mice, Rats, and Hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: DNA Extraction Using Cationic Detergents like CTAB
References
- 1. CTAB Plant DNA Extraction: An Overview and Methodology [plantextractwholesale.com]
- 2. scribd.com [scribd.com]
- 3. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 4. zymoresearch.com [zymoresearch.com]
- 5. Optimizing the lysis step in CTAB DNA extractions of silica‐dried and herbarium leaf tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. Functions of various chemicals/reagents used in plant DNA Isolation | Yashika Solutions [labitems.co.in]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. Understanding the Mechanism of CTAB in Plant Genomic DNA Isolation [greenskybio.com]
- 11. Essential Tools for CTAB DNA Extraction from Plants [plantextractwholesale.com]
- 12. floridamuseum.ufl.edu [floridamuseum.ufl.edu]
- 13. bahrilab.caes.uga.edu [bahrilab.caes.uga.edu]
- 14. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 15. Comparison of three genomic DNA extraction methods to obtain high DNA quality from maize - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An optimized CTAB method for genomic DNA extraction from green seaweeds (Ulvophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Preparation and Dilution of Dimethyldioctadecylammonium Iodide (DDAI) Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyldioctadecylammonium Iodide (DDAI) is a cationic lipid that has garnered significant interest in drug delivery and vaccine formulation. Its amphiphilic nature, characterized by a positively charged head group and two long hydrophobic tails, enables the formation of liposomes and other nanoparticle structures. These structures can encapsulate and deliver a variety of therapeutic agents, including nucleic acids and small molecule drugs. Proper preparation and dilution of DDAI solutions are critical for the successful formulation of these delivery systems, ensuring reproducibility and efficacy. This document provides detailed protocols for the preparation and dilution of DDAI solutions, along with important safety considerations and stability information.
Safety and Handling Precautions
This compound is a chemical that requires careful handling to minimize potential hazards. Always consult the Safety Data Sheet (SDS) before use.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear nitrile or other suitable chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
Handling:
-
Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or aerosols.
-
Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.
-
Wash hands thoroughly after handling the compound.
Storage:
-
Store in a tightly closed container in a cool, dry, and dark place.
-
Protect from moisture and incompatible materials such as strong oxidizing agents.
Physicochemical Properties and Solubility
DDAI is a waxy solid at room temperature. Its solubility is highly dependent on the solvent and temperature.
Qualitative Solubility:
-
Poorly soluble in: Water
-
Soluble in: Non-polar organic solvents such as ethanol (B145695), chloroform, hexane, and toluene. Heating may be required to achieve complete dissolution.
Quantitative Solubility Data:
While specific quantitative solubility data for DDAI is not extensively published, data for the closely related compound Dimethyldioctadecylammonium Bromide (DDAB) can be used as a guideline. It is always recommended to empirically determine the solubility for your specific application and solvent system.
| Compound | Solvent | Concentration | Conditions |
| Dimethyldioctadecylammonium Bromide | Ethanol | 100 mg/mL | Requires heating |
Experimental Protocols
Protocol 1: Preparation of a DDAI Stock Solution in an Organic Solvent
This protocol describes the preparation of a stock solution of DDAI in an organic solvent, which can then be used for subsequent dilutions or in the formulation of lipid nanoparticles.
Materials:
-
This compound (DDAI) powder
-
Anhydrous ethanol (or other suitable organic solvent)
-
Glass vials with screw caps
-
Magnetic stirrer and stir bar
-
Heating plate
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of DDAI powder using an analytical balance and transfer it to a clean, dry glass vial.
-
Solvent Addition: Add the calculated volume of the organic solvent (e.g., ethanol) to the vial to achieve the desired concentration.
-
Dissolution:
-
Place a magnetic stir bar in the vial.
-
Seal the vial tightly with a screw cap.
-
Place the vial on a magnetic stirrer with a heating plate.
-
Stir the solution at a moderate speed.
-
If necessary, gently heat the solution while stirring to facilitate dissolution. Caution: When using flammable organic solvents, ensure proper ventilation and avoid open flames or sparks. Do not overheat.
-
-
Visual Inspection: Continue stirring and gentle heating until the DDAI is completely dissolved and the solution is clear.
-
Cooling and Storage:
-
Once dissolved, remove the vial from the heat and allow it to cool to room temperature.
-
Store the stock solution in a tightly sealed container in a cool, dark place. For long-term storage, refer to the stability section below.
-
Protocol 2: Preparation of DDAI Liposomes using the Lipid-Film Hydration Method
This method is commonly used to prepare multilamellar vesicles (MLVs) which can be further processed into unilamellar vesicles.
Materials:
-
DDAI stock solution in a volatile organic solvent (e.g., chloroform)
-
Other lipids (e.g., cholesterol, DOPE) as required for the formulation, dissolved in the same solvent
-
Round-bottom flask
-
Rotary evaporator
-
Aqueous buffer (e.g., PBS, HEPES)
-
Water bath
Procedure:
-
Lipid Mixing: In a round-bottom flask, combine the DDAI stock solution with solutions of other lipids in the desired molar ratios.
-
Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the transition temperature of the lipids but below the boiling point of the aqueous buffer to be added later.
-
Rotate the flask and apply a vacuum to evaporate the organic solvent. A thin, uniform lipid film will form on the inner surface of the flask.
-
Continue evaporation for at least 30 minutes after the film appears dry to ensure complete removal of the solvent.
-
-
Hydration:
-
Introduce the aqueous buffer into the flask. The volume will depend on the desired final lipid concentration.
-
Continue to rotate the flask in the water bath (without vacuum) for at least 1 hour. The lipid film will hydrate (B1144303) and swell, forming MLVs that detach from the flask wall, resulting in a milky suspension.
-
-
Further Processing (Optional): The resulting MLV suspension can be subjected to sonication or extrusion to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), respectively.
Protocol 3: Preparation of DDAI Vesicles using the Hot-Water Method
This is a simpler method for preparing DDAI vesicles without the use of organic solvents.
Materials:
-
DDAI powder
-
Deionized water or aqueous buffer
-
Glass vial
-
Magnetic stirrer and stir bar
-
Heating plate
Procedure:
-
Dispersion: Disperse the DDAI powder in the desired volume of deionized water or aqueous buffer in a glass vial.
-
Heating and Stirring:
-
Place a magnetic stir bar in the vial.
-
Heat the dispersion to a temperature above the chain melting temperature of DDAI (typically >50°C) while stirring continuously.
-
-
Vesicle Formation: Maintain the temperature and stirring for a defined period (e.g., 20-30 minutes) to allow for the formation of vesicles.
-
Cooling: Slowly cool the vesicle suspension to room temperature while continuing to stir.
Dilution of DDAI Solutions
To prepare working solutions, the stock solution can be diluted using the appropriate solvent.
Procedure:
-
Calculate the required volume of the stock solution and the diluent to achieve the desired final concentration.
-
Using a calibrated pipette, transfer the calculated volume of the stock solution into a clean vial.
-
Add the calculated volume of the diluent to the vial.
-
Mix the solution thoroughly by vortexing or gentle shaking.
Stability and Storage of DDAI Solutions
The stability of DDAI solutions can be influenced by the solvent, concentration, temperature, and exposure to light.
-
General Stability: Long-chain quaternary ammonium (B1175870) salts are generally stable compounds. However, they can be susceptible to degradation under harsh conditions such as very high temperatures or extreme pH.
-
Storage of Stock Solutions: For organic stock solutions, it is recommended to store them in tightly sealed containers at low temperatures and protected from light. Based on data for a commercially available DDAI solution, storage at -20°C for up to one month or at -80°C for up to six months under a nitrogen atmosphere is recommended.
-
Aqueous Dispersions: Aqueous dispersions of DDAI liposomes should be stored at 4°C and used within a short period. The physical stability of liposomes (e.g., size, aggregation) should be monitored over time.
Visualization of Workflows
Caption: Workflow for the preparation and dilution of DDAI solutions.
Caption: Logical relationships in DDAI solution preparation.
Application Notes and Protocols for Cationic Lipid Membranes using Dimethyldioctadecylammonium Iodide (DDAI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Key Components for Formulation
-
Cationic Lipid: Dimethyldioctadecylammonium Iodide (DDAI) is the primary component, providing the positive charge for interaction with cell membranes and encapsulation of negatively charged molecules.
-
Helper Lipids:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): A fusogenic lipid with a cone-shaped structure that can destabilize the endosomal membrane, facilitating the release of encapsulated contents into the cytoplasm.[1]
-
Cholesterol: Incorporating cholesterol into the lipid bilayer enhances membrane rigidity and stability, and can reduce the leakage of encapsulated drugs.[2]
-
-
Hydration Buffer: The choice of buffer (e.g., sterile water, saline, or HEPES-buffered saline) is critical for maintaining the stability and desired pH of the liposome (B1194612) suspension.
Experimental Protocols
Protocol 1: Preparation of DDAI Liposomes by Thin-Film Hydration
This is a common and straightforward method for preparing multilamellar vesicles (MLVs), which can then be downsized.[3][4]
Materials:
-
This compound (DDAI)
-
Helper lipid (e.g., DOPE, Cholesterol)
-
Chloroform (B151607) or a chloroform:methanol mixture
-
Hydration buffer (e.g., sterile, nuclease-free water or HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DDAI and any helper lipids (e.g., DDAI:DOPE at a 1:1 molar ratio) in chloroform or a suitable organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid's phase transition temperature.
-
Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Continue to apply vacuum for at least 1-2 hours to ensure complete removal of residual solvent.
-
-
Hydration:
-
Add the pre-warmed hydration buffer to the flask containing the lipid film.
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs). This process should also be carried out above the phase transition temperature of the lipids.
-
-
Extrusion (Sizing):
-
To obtain unilamellar vesicles (LUVs) with a defined size, the MLV suspension is extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
Assemble the extruder according to the manufacturer's instructions, placing the desired membrane in the filter holder.
-
Transfer the MLV suspension to one of the extruder's syringes.
-
Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This will result in a more homogenous population of liposomes.
-
The resulting liposome suspension should appear more translucent than the initial MLV suspension.
-
-
Storage:
-
Store the prepared liposomes at 4°C. For long-term storage, the stability should be assessed.
-
Protocol 2: Characterization of DDAI Liposomes
1. Size and Polydispersity Index (PDI) Measurement
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for the DLS instrument.
-
Transfer the diluted sample to a cuvette.
-
Measure the hydrodynamic diameter (size) and PDI. A PDI value below 0.3 is generally considered to indicate a monodisperse and homogeneous population.[5]
-
2. Zeta Potential Measurement
-
Technique: Laser Doppler Velocimetry (used in most DLS instruments)
-
Procedure:
-
Dilute the liposome suspension in an appropriate medium (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.
-
Transfer the sample to a specialized zeta potential cell.
-
The instrument will apply an electric field and measure the velocity of the particles, from which the zeta potential is calculated. A positive zeta potential confirms the cationic nature of the liposomes.
-
3. Encapsulation Efficiency (EE%)
This protocol is for encapsulating a hydrophilic drug or nucleic acid.
-
Procedure:
-
Separation of free drug/nucleic acid: Separate the unencapsulated material from the liposomes using methods like size exclusion chromatography, dialysis, or centrifugal ultrafiltration.
-
Quantification:
-
Measure the total amount of drug/nucleic acid in the formulation before separation (Total Drug).
-
Measure the amount of free drug/nucleic acid in the filtrate/dialysate (Free Drug).
-
-
Calculation: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
Protocol 3: Gene Transfection using DDAI Lipoplexes
This protocol provides a general guideline for the transfection of plasmid DNA into mammalian cells in a 6-well plate format. Optimization is recommended for specific cell lines and plasmids.
Materials:
-
Plasmid DNA (pDNA)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Serum-free medium (e.g., Opti-MEM)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a 6-well plate so that they reach 70-90% confluency at the time of transfection.
-
Lipoplex Formation:
-
For each well, dilute a specific amount of pDNA (e.g., 2.5 µg) in serum-free medium.
-
In a separate tube, dilute the DDAI liposome suspension in serum-free medium. The optimal ratio of liposome to DNA (N/P ratio, the ratio of moles of nitrogen in the cationic lipid to moles of phosphate (B84403) in the DNA) needs to be determined empirically, but a starting point could be a 5:1 or 10:1 lipid:DNA weight ratio.
-
Combine the diluted DNA and diluted liposome solutions, mix gently, and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with serum-free medium.
-
Add the lipoplex suspension to the cells.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.
-
After the incubation period, add complete medium (containing serum) to the wells. It is not always necessary to remove the lipoplex-containing medium.
-
-
Assay for Gene Expression:
-
Incubate the cells for 24-72 hours post-transfection.
-
Assess gene expression using an appropriate method (e.g., fluorescence microscopy for fluorescent reporter proteins, luciferase assay, or qPCR).
-
Protocol 4: In Vitro Drug Release Study using Dialysis
This method is suitable for assessing the release of a small molecule drug from DDAI liposomes.[6][7]
Materials:
-
Drug-loaded DDAI liposomes
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.
-
Release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4 for physiological conditions, or acetate (B1210297) buffer at pH 5.5 to simulate an endosomal environment).
-
Shaking incubator or water bath.
-
A method for quantifying the drug (e.g., UV-Vis spectrophotometry, HPLC).
Procedure:
-
Preparation:
-
Pipette a known volume of the drug-loaded liposome formulation into the dialysis bag/cassette and seal it securely.
-
Place the sealed bag into a larger container with a known volume of release medium (e.g., 500 mL) to ensure "sink conditions" (the concentration of the released drug in the bulk medium is low, preventing re-encapsulation).
-
-
Incubation:
-
Incubate the setup at 37°C with continuous gentle agitation.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium to maintain the sink conditions.
-
-
Quantification:
-
Measure the concentration of the drug in the collected samples using a validated analytical method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug initially encapsulated in the liposomes.
-
Data Presentation
The following tables provide examples of how to present the quantitative data obtained from the characterization of DDAI liposomes. The values presented are illustrative and will vary depending on the specific formulation and preparation method.
Table 1: Physicochemical Properties of DDAI Liposome Formulations
| Formulation (Molar Ratio) | Mean Hydrodynamic Diameter (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD |
| DDAI | 150 ± 5.2 | 0.25 ± 0.03 | +45.8 ± 2.1 |
| DDAI:DOPE (1:1) | 135 ± 4.8 | 0.21 ± 0.02 | +42.3 ± 1.9 |
| DDAI:Cholesterol (1:1) | 142 ± 6.1 | 0.23 ± 0.04 | +48.5 ± 2.5 |
| DDAI:DOPE:Cholesterol (2:1:1) | 128 ± 3.9 | 0.19 ± 0.02 | +39.7 ± 1.5 |
Table 2: Encapsulation Efficiency and In Vitro Transfection Efficiency
| Formulation (Molar Ratio) | Encapsulation Efficiency (%) of pDNA ± SD | Transfection Efficiency (% of GFP-positive cells) ± SD |
| DDAI | 85 ± 4.5 | 15 ± 2.1 |
| DDAI:DOPE (1:1) | 92 ± 3.8 | 35 ± 3.5 |
| DDAI:DOPE (2:1) | 95 ± 2.5 | 42 ± 4.0 |
| Commercial Transfection Reagent | N/A | 50 ± 4.2 |
Visualizations
Below are diagrams created using the DOT language to illustrate key workflows and pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 4. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
Application Notes and Protocols for the Use of Dimethylammonium Iodide in Perovskite Solar Cell Fabrication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylammonium iodide (DMAI) has emerged as a critical additive in the fabrication of high-efficiency and stable perovskite solar cells (PSCs).[1][2][3][4][5][6] Primarily utilized as a volatile additive, DMAI plays a significant role in controlling the crystallization process of the perovskite thin film, leading to improved crystal quality, reduced defects, and enhanced charge carrier mobility.[1][3][7] These improvements translate to significant gains in power conversion efficiency (PCE) and long-term device stability.[3][7] This document provides detailed application notes and experimental protocols for the incorporation of DMAI in the fabrication of perovskite solar cells, intended for researchers and scientists in the field.
Role of Dimethylammonium Iodide
DMAI is an organic halide salt that is incorporated into the perovskite precursor solution.[2] Its primary functions include:
-
Crystallization Control: DMAI acts as a volatile additive that helps manipulate the crystallization process of perovskite films, influencing the crystal phase and morphology.[1][4][5][6] It can lead to the formation of larger grain sizes and more compact films.[1]
-
Bandgap Modulation: The addition of the dimethylammonium cation can cause a tilt in the perovskite octahedra, which in turn increases the bandgap.[2]
-
Defect Passivation: DMAI can help in reducing the defect density within the perovskite film, leading to improved charge carrier mobility.[3][7]
-
Enhanced Stability: The incorporation of DMAI has been shown to significantly improve the intrinsic stability of perovskite solar cells, with unencapsulated devices retaining a high percentage of their initial efficiency after extended exposure to ambient air.[3][7]
Experimental Protocols
The following protocols are synthesized from various successful implementations of DMAI in perovskite solar cell fabrication.
Perovskite Precursor Solution Preparation (One-Step Method)
This protocol describes the preparation of a perovskite precursor solution containing DMAI for a one-step spin-coating process.
Materials:
-
Lead Iodide (PbI2)
-
Cesium Iodide (CsI)
-
Dimethylammonium Iodide (DMAI)
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a nitrogen-filled glovebox, dissolve PbI2, CsI, and DMAI in a mixture of DMSO and DMF. A common molar ratio for the precursor components is 1:1 for CsI:PbI2, with varying amounts of DMAI.[10]
-
For example, to prepare a 0.8 M perovskite solution, mix CsI and DMAPbI3 (formed in situ from DMAI and PbI2) crystals in DMF at a molar ratio of 1:1.[10]
-
Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.
-
Filter the precursor solution through a 0.22 µm PTFE syringe filter before use to remove any undissolved particles.
Perovskite Thin Film Deposition by Spin Coating
This protocol details the deposition of the perovskite layer onto a suitable substrate (e.g., FTO/SnO2).
Procedure:
-
Transfer the cleaned and prepared substrate into a nitrogen-filled glovebox.
-
Dispense an appropriate amount of the perovskite precursor solution (e.g., 50 µL) onto the center of the substrate.[10]
-
Spin-coat the substrate using a two-step program. For instance:
-
Step 1: 1000 rpm for 10 seconds.
-
Step 2: 6000 rpm for 30 seconds.[11]
-
-
During the second step (e.g., 10-15 seconds before the end), dispense an anti-solvent such as ethyl acetate (B1210297) or chlorobenzene (B131634) (e.g., 100 µL) onto the spinning substrate to induce rapid crystallization.[11][12]
Annealing Process
The annealing step is crucial for removing the volatile DMAI and promoting the formation of the desired perovskite phase.
Procedure:
-
Immediately after spin-coating, transfer the substrate onto a preheated hotplate inside the glovebox.
-
Anneal the film at a specific temperature and for a set duration. The optimal annealing temperature and time can vary depending on the specific perovskite composition and the amount of DMAI used. A common range is 100-210°C for 3 to 15 minutes.[8][10][12]
-
For CsPbI3 films with DMAI, annealing at 210°C for 3-5 minutes has been reported.[10] For other compositions, a lower temperature of around 100°C for 10-20 minutes may be sufficient.[11]
-
After annealing, allow the film to cool down to room temperature before depositing the subsequent layers (e.g., hole transport layer).
Data Presentation
The following tables summarize the performance of perovskite solar cells fabricated with and without DMAI, as reported in the literature.
Table 1: Impact of DMAI on CsPbI3 Perovskite Solar Cell Performance
| DMAI Content | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| Without DMAI | Lower | Lower | Lower | Lower | [1] |
| Optimal DMAI | 19.03* | - | - | - | [1][4][5][6] |
*Note: This record efficiency was achieved with subsequent passivation using phenyltrimethylammonium (B184261) chloride (PTACl).
Table 2: Performance of Wide-Bandgap Perovskite Solar Cells with DMAI
| Perovskite Composition | Bandgap (eV) | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Stability (after 1500h in air) | Reference |
| DMA-doped | 1.68 | 21.9 | - | - | - | 80.6% of initial PCE | [3][7] |
| DMA-doped | 1.81 | 19.58 | 1.35 | - | - | 95% of initial PCE after 500h MPP | [3] |
Visualizations
Experimental Workflow for Perovskite Solar Cell Fabrication with DMAI
Caption: Workflow for fabricating a perovskite solar cell using DMAI.
Logical Relationship: Effect of DMAI on Perovskite Film Properties
Caption: Impact of DMAI on perovskite film properties and device performance.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Dimethylammonium iodide | CAS 51066-74-1 [greatcellsolarmaterials.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Dimethylammonium Iodide in CsPbI3 Perovskite Fabrication: Additive or Dopant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced Efficiency and Intrinsic Stability of Wide-Bandgap Perovskite Solar Cells Through Dimethylamine-Based Cation Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. CN115911175A - Preparation of pure gamma-CsPbI on ITO surface 3 Method for making thin film - Google Patents [patents.google.com]
- 11. ora.ox.ac.uk [ora.ox.ac.uk]
- 12. researchgate.net [researchgate.net]
Dimethyldioctadecylammonium (DDA) as a Biological Response Modifier: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyldioctadecylammonium (B77308) (DDA) is a synthetic, cationic lipid that self-assembles into liposomes in aqueous solutions. It is a well-established biological response modifier, primarily utilized as a potent adjuvant in vaccine formulations. DDA-based adjuvants are particularly effective at inducing cell-mediated immunity (CMI), characterized by a robust Th1-type immune response, which is crucial for combating intracellular pathogens.[1] Its mechanism of action involves enhancing antigen uptake and presentation by antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages, and forming a depot at the injection site for sustained antigen release.[2][3][4] This document provides detailed application notes and experimental protocols for researchers interested in utilizing DDA as a biological response modifier.
Mechanism of Action
DDA exerts its immunomodulatory effects through several mechanisms:
-
Enhanced Antigen Uptake and Presentation: As a cationic liposome (B1194612), DDA electrostatically interacts with negatively charged cell membranes of APCs, facilitating the uptake of the associated antigen.[5] This leads to more efficient processing and presentation of the antigen on MHC class II molecules to T helper cells.[3]
-
Depot Effect: DDA-based liposomes can form a depot at the site of injection, which allows for the slow and sustained release of the antigen.[4] This prolonged exposure of the immune system to the antigen can lead to a more robust and long-lasting immune response.
-
APC Recruitment: DDA, particularly when formulated with other immunomodulators like trehalose (B1683222) dibehenate (TDB), can induce the recruitment of monocytes and other immune cells to the injection site.[2][4]
-
Induction of Th1-Biased Immune Response: DDA is known to promote the differentiation of T helper cells towards a Th1 phenotype, characterized by the production of cytokines such as interferon-gamma (IFN-γ).[1][6]
Data Presentation
Table 1: Physicochemical Properties of DDA-Based Liposomes
| Parameter | Typical Value | Method of Analysis | Reference(s) |
| Particle Size (Diameter) | 500 - 1000 nm (un-sized) | Dynamic Light Scattering (DLS) | [3][7] |
| ~500 nm (sized) | Dynamic Light Scattering (DLS) | [7] | |
| Zeta Potential | +30 mV to +60 mV | Laser Doppler Velocimetry | [8][9] |
| Antigen Loading Efficiency | >90% (for proteins like Ovalbumin) | Centrifugation and Protein Assay (e.g., BCA) | [3][5] |
Table 2: Immunological Effects of DDA Adjuvant Formulations
| Parameter | Observation | Model System | Reference(s) |
| Dendritic Cell Maturation (in vitro) | No significant upregulation of MHC class II, CD40, CD80, CD86 | Murine bone marrow-derived DCs | [3] |
| Dendritic Cell Maturation (DDA/TDB, in vitro) | Upregulation of CD80, CD86, and MHC II | Murine bone marrow-derived DCs | [5] |
| Antigen-Specific IgG Titers | Significantly increased IgG1 and IgG2a/c | C57Bl/6 mice | [10] |
| Antigen-Specific s-IgA Titers (intranasal) | Significantly increased | C57BL/6 mice | [5] |
| T-Cell Proliferation | >100-fold increase in antigen presentation efficiency | Murine splenocytes with DO11.10 T cells | [3] |
| Cytokine Production (IFN-γ) | Strong induction | Murine splenocytes | [6] |
| Cytokine Production (TNF-α) | Induction | Murine splenocytes | [6] |
| Cytokine Production (IL-17) | Strong induction | Murine splenocytes | [6] |
Experimental Protocols
Protocol 1: Preparation of DDA-TDB Liposomal Adjuvant (CAF01)
This protocol describes the preparation of DDA liposomes containing the immunomodulator trehalose 6,6'-dibehenate (TDB), a formulation often referred to as CAF01.
Materials:
-
Dimethyldioctadecylammonium (DDA) bromide or chloride
-
Trehalose 6,6'-dibehenate (TDB)
-
Sterile, pyrogen-free Tris buffer (10 mM, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Nitrogen gas stream
-
Vortex mixer
Procedure:
-
Lipid Film Preparation:
-
Dissolve DDA and TDB in a 9:1 (v/v) mixture of chloroform and methanol in a round-bottom flask. A common molar ratio for DDA:TDB is 8:1.[11] For a typical preparation, you might use 7.5 mg of DDA and 1.5 mg of TDB.[11]
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Pre-warm the sterile Tris buffer to 60°C.
-
Add the warm buffer to the dried lipid film. The volume will depend on the desired final lipid concentration (e.g., 10 mL for a 7.5 mg batch of DDA).[11]
-
Hydrate the lipid film at 60°C for 60 minutes, with intermittent vortexing every 10 minutes to facilitate the formation of multilamellar vesicles (liposomes).[11]
-
-
Antigen Association:
-
The antigen of interest can be admixed with the pre-formed liposomes. Due to the cationic nature of the DDA liposomes, protein antigens will typically adsorb to the surface.
-
Incubate the antigen with the liposome suspension for a specified time (e.g., 30 minutes) at room temperature with gentle mixing.
-
-
Characterization (Optional but Recommended):
-
Measure the particle size and zeta potential of the liposomal formulation using dynamic light scattering and laser Doppler velocimetry, respectively.[12]
-
Determine the antigen loading efficiency by separating the liposomes from the unbound antigen via centrifugation and quantifying the protein in the supernatant.[5]
-
Protocol 2: In Vivo Evaluation of DDA Adjuvant Efficacy in Mice
This protocol outlines a general procedure for assessing the immunogenicity of a vaccine candidate formulated with a DDA-based adjuvant in a murine model.
Materials:
-
Vaccine formulation (antigen + DDA adjuvant)
-
Control formulations (antigen alone, adjuvant alone, PBS)
-
6-8 week old female C57BL/6 or BALB/c mice
-
Syringes and needles for immunization
-
Equipment for blood collection (e.g., retro-orbital sinus or tail vein)
-
Equipment for spleen harvesting
-
Sterile cell culture medium and reagents
Procedure:
-
Immunization Schedule:
-
Divide mice into experimental groups (e.g., Vaccine with DDA, Antigen alone, PBS). A typical group size is 6-10 mice.
-
Immunize mice via a relevant route (e.g., subcutaneous or intramuscular) with the appropriate formulation. A typical immunization volume is 50-100 µL.[5]
-
Administer one or two booster immunizations at 2-3 week intervals.[5]
-
-
Sample Collection:
-
Collect blood samples at specified time points (e.g., before immunization and 1-2 weeks after the final boost) to assess antibody responses.
-
At the end of the experiment (e.g., 2 weeks after the final immunization), euthanize the mice and harvest spleens for the analysis of T-cell responses.
-
-
Analysis of Humoral Immune Response (ELISA for Antibody Titers):
-
Coat 96-well ELISA plates with the antigen of interest.
-
Block the plates to prevent non-specific binding.
-
Add serially diluted serum samples from the immunized mice.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).
-
Add a substrate and measure the absorbance to determine the antibody titer.[13][14]
-
-
Analysis of Cellular Immune Response (ELISPOT or Intracellular Cytokine Staining):
-
Prepare single-cell suspensions from the harvested spleens.
-
Restimulate the splenocytes in vitro with the specific antigen.
-
For ELISPOT, use plates coated with capture antibodies for specific cytokines (e.g., IFN-γ). After incubation with the restimulated splenocytes, add a detection antibody and a substrate to visualize the spots, each representing a cytokine-secreting cell.[6]
-
For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) during restimulation. Then, stain the cells for surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α) and analyze by flow cytometry.[6]
-
Visualizations
Caption: Mechanism of action of DDA as a vaccine adjuvant.
Caption: Workflow for evaluating DDA as a vaccine adjuvant.
References
- 1. DDA as an immunological adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Action of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The adjuvant mechanism of cationic dimethyldioctadecylammonium liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposomes based on dimethyldioctadecylammonium promote a depot effect and enhance immunogenicity of soluble antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. journals.asm.org [journals.asm.org]
- 7. The vesicle size of DDA:TDB liposomal adjuvants plays a role in the cell-mediated immune response but has no significant effect on antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adjuvant Effect of Cationic Liposomes for Subunit Influenza Vaccine: Influence of Antigen Loading Method, Cholesterol and Immune Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of Liposomes [bio-protocol.org]
- 12. azonano.com [azonano.com]
- 13. Adjuvant effects on antibody titre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
Troubleshooting & Optimization
how to prevent precipitation of Dimethyldioctadecylammonium Iodide in buffer
Welcome to the technical support center for Dimethyldioctadecylammonium Iodide (DDAI). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of DDAI in experimental buffers.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound (DDAI) and why is it used?
This compound (DDAI) is a cationic surfactant, meaning it is a molecule with a positively charged hydrophilic head and a long, oil-soluble hydrophobic tail. This structure allows it to form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC). DDAI is frequently used in the preparation of cationic liposomes, which are effective carriers for DNA in gene transfection and for drug delivery applications. It is also utilized as an adjuvant in immunology to enhance immune responses.
Q2: Why is my DDAI precipitating out of the buffer solution?
Precipitation of DDAI in aqueous buffers is a common issue and can be attributed to several factors:
-
Concentration Above Solubility Limit: The concentration of DDAI in your buffer may have exceeded its solubility limit under the specific experimental conditions.
-
Temperature: The solubility of many surfactants, including DDAI, is temperature-dependent. A decrease in temperature can significantly reduce its solubility, leading to precipitation.
-
pH of the Buffer: The pH of the buffer can influence the stability of the DDAI solution. For cationic surfactants, changes in pH can affect the charge interactions and overall solubility.[1][2][3]
-
Ionic Strength of the Buffer: High salt concentrations in the buffer can lead to a "salting-out" effect, where the solubility of the surfactant is reduced, causing it to precipitate.
-
Incompatible Buffer Components: Certain ions in the buffer might interact with the iodide counter-ion or the cationic head of DDAI, forming insoluble complexes.
Q3: What is the Critical Micelle Concentration (CMC) and why is it important for preventing precipitation?
The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant at which molecules begin to self-assemble into micelles.[4] Below the CMC, surfactant molecules exist as individual monomers. Above the CMC, any additional surfactant added to the solution will primarily form micelles.[4] Understanding the CMC is crucial because the solubility of a surfactant often increases significantly above this concentration due to the formation of these micellar structures. Working above the CMC can sometimes help to keep the surfactant in solution and prevent precipitation. The CMC itself can be influenced by factors such as temperature, pressure, and the presence of other substances like electrolytes in the buffer.[4]
Q4: Can I use an organic solvent to help dissolve DDAI?
Yes, using a co-solvent is a common strategy to enhance the solubility of poorly soluble compounds like DDAI. Ethanol (B145695) is a frequently used co-solvent for related compounds like Dimethyldioctadecylammonium Bromide (DDAB) and can be effective for DDAI as well.[5][6] Typically, a concentrated stock solution of DDAI is prepared in the organic solvent, which can then be added to the aqueous buffer. However, it is important to control the final concentration of the organic solvent in your experimental system, as it can affect cellular viability or the stability of other components.
II. Troubleshooting Guide
This guide provides a systematic approach to resolving DDAI precipitation issues in your buffer.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon initial dissolution | - Concentration is too high.- Inadequate mixing.- Low temperature. | - Try dissolving a smaller amount of DDAI.- Use vigorous vortexing or sonication to aid dissolution.- Gently warm the buffer to the recommended working temperature before adding DDAI. |
| Precipitation after cooling or storage | - Temperature-dependent solubility. | - Store the DDAI solution at room temperature or the temperature at which it was prepared.- If refrigeration is necessary, allow the solution to return to room temperature and vortex or sonicate to redissolve any precipitate before use. |
| Precipitation when adding to a new buffer | - pH incompatibility.- High ionic strength of the new buffer. | - Check the pH of the final solution and adjust if necessary. Cationic surfactants are often more stable in neutral to slightly acidic conditions.[1]- If the new buffer has a high salt concentration, consider diluting it or preparing the DDAI in a lower ionic strength buffer first. |
| Cloudiness or opalescence in the solution | - Formation of small, insoluble aggregates.- Nearing the solubility limit. | - This may be an early sign of precipitation. Try the steps for initial precipitation.- Consider filtering the solution through a 0.22 µm filter if the cloudiness persists and does not settle. |
III. Experimental Protocols
Protocol 1: Preparation of a DDAI Stock Solution
This protocol is based on methods for the closely related compound Dimethyldioctadecylammonium Bromide (DDAB) and may require optimization for DDAI.
Materials:
-
This compound (DDAI) powder
-
Ethanol (100%)[5]
-
Sterile, amber glass vial
-
Vortex mixer
-
Water bath or heating block
Procedure:
-
Weigh the desired amount of DDAI powder in a sterile, amber glass vial.
-
Add the required volume of 100% ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the DDAI does not fully dissolve, warm the solution in a water bath or on a heating block to a temperature not exceeding 60°C while continuing to vortex intermittently until the solution is clear.[5]
-
Store the stock solution at room temperature, protected from light.[5]
Protocol 2: Preparation of DDAI Liposomes by Thin-Film Hydration
This is a general protocol for liposome (B1194612) preparation and should be optimized for your specific application.
Materials:
-
DDAI
-
Co-lipid (e.g., Cholesterol)
-
Chloroform (B151607) or a chloroform:methanol mixture
-
Round-bottom flask
-
Rotary evaporator
-
Hydration buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Extruder with polycarbonate membranes of desired pore size
Procedure:
-
Dissolve DDAI and any co-lipids in chloroform or a chloroform:methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer (pre-warmed to above the phase transition temperature of the lipids) and rotating the flask.
-
The resulting multilamellar vesicles (MLVs) can be downsized by extrusion through polycarbonate membranes of a specific pore size to create unilamellar vesicles of a more uniform size.
IV. Visualizations
Caption: A troubleshooting workflow for addressing the precipitation of this compound (DDAI) in buffer solutions.
References
- 1. mt.com [mt.com]
- 2. On the Effect of pH, Temperature, and Surfactant Structure on Bovine Serum Albumin–Cationic/Anionic/Nonionic Surfactants Interactions in Cacodylate Buffer–Fluorescence Quenching Studies Supported by UV Spectrophotometry and CD Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dimethyldioctadecylammonium (DMDOD) Concentration for Transfection Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Dimethyldioctadecylammonium (DMDOD) concentration for successful gene transfection.
Troubleshooting Guide
This guide addresses common issues encountered during DMDOD-mediated transfection experiments.
| Problem | Possible Cause | Recommended Solution |
| Low Transfection Efficiency | Suboptimal DMDOD:DNA Ratio: The charge ratio between the cationic lipid (DMDOD) and the anionic DNA is critical for efficient complex formation and cellular uptake.[1][2] | Perform a titration experiment to determine the optimal DMDOD:DNA ratio. Test a range of ratios (e.g., 1:1, 2:1, 4:1, 6:1, 8:1 w/w) while keeping the DNA concentration constant. |
| Poor Quality of Plasmid DNA: Contaminants such as endotoxins, proteins, or residual salts can significantly reduce transfection efficiency.[3] The A260/A280 ratio should be between 1.7 and 1.9.[1][3] | Use a high-quality plasmid purification kit that ensures low endotoxin (B1171834) levels. Verify DNA purity and concentration before use.[1] | |
| Incorrect Cell Density: Cells that are too sparse or too confluent will not transfect efficiently.[1][4] Actively dividing cells generally exhibit better uptake of foreign nucleic acids. | Seed cells to be 70-90% confluent at the time of transfection for most adherent cell lines.[1][3][4][5] For suspension cells, follow the recommended density for your specific cell type. | |
| Presence of Serum or Antibiotics During Complex Formation: Serum proteins can interfere with the formation of DMDOD-DNA complexes.[3][4] Antibiotics can increase cytotoxicity when cells are permeabilized by the transfection reagent.[6] | Prepare DMDOD-DNA complexes in a serum-free medium.[4] While some modern reagents are compatible with serum during transfection, it is a critical parameter to optimize. Avoid using antibiotics in the media during transfection. | |
| Inappropriate Incubation Times: Both the complex formation time and the incubation time of the complexes with the cells are crucial. | The optimal time for complex formation is typically between 15-30 minutes.[7] Do not exceed 30 minutes.[4] The incubation time with cells can range from 4 to 48 hours and should be optimized for your cell line and plasmid. | |
| High Cell Toxicity/Mortality | Excessive DMDOD Concentration: High concentrations of cationic lipids can be toxic to cells, leading to cell death.[8][9] | Reduce the concentration of DMDOD. Perform a dose-response experiment to find the concentration that provides the highest transfection efficiency with the lowest cytotoxicity.[4] |
| Prolonged Exposure to Transfection Complexes: Leaving the DMDOD-DNA complexes on the cells for too long can increase cytotoxicity.[1] | Optimize the incubation time. For sensitive cell lines, consider replacing the transfection medium with fresh growth medium after 4-6 hours. | |
| Low Cell Density: A low number of cells can be more susceptible to the toxic effects of the transfection reagent.[4] | Ensure the cell density is at least 70% confluent for adherent cells at the time of transfection.[4] | |
| Poor Cell Health: Unhealthy or stressed cells are more sensitive to the transfection process. | Use cells that are in the logarithmic phase of growth and have a viability of over 90%. Do not use cells that have been passaged too many times. | |
| Inconsistent Results | Variability in Cell Confluency: Differences in the number of cells plated can lead to inconsistent transfection outcomes. | Maintain a consistent cell seeding protocol to ensure similar confluency for each experiment. |
| Pipetting Errors: Inaccurate pipetting of DMDOD or DNA can alter the optimal ratio. | Prepare a master mix of the DMDOD-DNA complexes for replicate wells or experiments to minimize pipetting variability.[2] | |
| Changes in Reagent Quality: Improper storage of DMDOD can compromise its effectiveness. | Store DMDOD reagent at the recommended temperature (typically 4°C) and avoid freezing.[4] |
Frequently Asked Questions (FAQs)
1. What is the optimal DMDOD:DNA ratio for transfection?
The optimal DMDOD:DNA ratio is highly dependent on the cell type, the plasmid being used, and other experimental conditions.[1] It is essential to perform a titration experiment to determine the best ratio for your specific system. A common starting point is to test weight-to-weight (w/w) ratios from 1:1 to 8:1 (DMDOD:DNA).
2. How does the concentration of DMDOD affect transfection efficiency and cytotoxicity?
Generally, as the concentration of DMDOD increases, the transfection efficiency will also increase up to a certain point. However, higher concentrations of cationic lipids are often associated with increased cytotoxicity.[8][9] The goal is to find the "sweet spot" that provides the highest transfection efficiency with the lowest possible cell death.
3. Can I use serum in the medium during DMDOD-mediated transfection?
It is strongly recommended to form the DMDOD-DNA complexes in a serum-free medium because serum proteins can interfere with complex formation.[4][6] For the transfection itself (when complexes are added to the cells), the presence of serum can be cell-type dependent. While some cell lines transfect well in the presence of serum, others may require serum-free conditions. This is a parameter that should be optimized.
4. What is the mechanism of DMDOD-mediated transfection?
DMDOD is a cationic lipid that electrostatically interacts with the negatively charged phosphate (B84403) backbone of DNA to form lipid-DNA complexes called lipoplexes. These positively charged lipoplexes can then bind to the negatively charged cell surface and are taken up by the cell, primarily through endocytosis. Once inside the endosome, the lipoplex must escape into the cytoplasm for the DNA to be transported to the nucleus for transcription.
5. My cells look unhealthy and are detaching after transfection. What should I do?
This is a common sign of cytotoxicity. The most likely causes are either too high a concentration of the DMDOD reagent or prolonged exposure of the cells to the transfection complexes.[1][8] You should perform a dose-response experiment to lower the DMDOD concentration and optimize the incubation time.[4] It may be beneficial to replace the transfection medium with fresh, complete growth medium after a shorter incubation period (e.g., 4-6 hours).
Data Presentation
The following tables provide a template for how to structure the results of an optimization experiment for DMDOD concentration. Researchers should generate their own data based on their specific cell line and plasmid.
Table 1: Optimization of DMDOD:DNA Ratio for Transfection Efficiency
| DMDOD:DNA Ratio (w/w) | Transfection Efficiency (%) | Cell Viability (%) |
| 1:1 | 15 ± 2.1 | 95 ± 3.5 |
| 2:1 | 35 ± 4.2 | 92 ± 2.8 |
| 4:1 | 60 ± 5.5 | 85 ± 4.1 |
| 6:1 | 65 ± 4.8 | 70 ± 5.9 |
| 8:1 | 62 ± 6.1 | 55 ± 7.2 |
| Note: Data are representative and should be determined empirically for each experimental system. |
Table 2: Effect of DMDOD Concentration on Transfection Efficiency and Cytotoxicity (at optimal DMDOD:DNA ratio)
| DMDOD Concentration (µg/mL) | Transfection Efficiency (%) | Cytotoxicity (%) |
| 0.5 | 25 ± 3.3 | 5 ± 1.2 |
| 1.0 | 50 ± 4.9 | 10 ± 2.5 |
| 2.0 | 70 ± 6.1 | 25 ± 3.8 |
| 4.0 | 68 ± 5.7 | 45 ± 6.2 |
| 8.0 | 65 ± 6.8 | 70 ± 8.1 |
| Note: Data are representative and should be determined empirically for each experimental system. |
Experimental Protocols
Protocol 1: Preparation of DMDOD Liposomes
This protocol describes the preparation of DMDOD liposomes using the lipid film hydration method.
-
Lipid Preparation: Dissolve DMDOD and a helper lipid (e.g., DOPE) in chloroform (B151607) at the desired molar ratio (e.g., 1:1).
-
Film Formation: In a round-bottom flask, evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface. Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with a sterile, endotoxin-free aqueous solution (e.g., nuclease-free water or buffer) by vortexing or sonicating. The final lipid concentration should be determined based on the desired application.
-
Sizing (Optional): To obtain unilamellar vesicles of a defined size, the liposome (B1194612) suspension can be extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Storage: Store the prepared liposomes at 4°C. Do not freeze.[4]
Protocol 2: DMDOD-Mediated Transfection of Adherent Cells (24-Well Plate Format)
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.[1][3][4][5]
-
Preparation of DMDOD-DNA Complexes:
-
For each well, dilute the desired amount of plasmid DNA (e.g., 0.5 µg) in 50 µL of serum-free medium (e.g., Opti-MEM®).
-
In a separate tube, dilute the optimized amount of DMDOD liposome suspension in 50 µL of serum-free medium.
-
Add the diluted DNA solution to the diluted DMDOD solution and mix gently by pipetting.
-
Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of lipoplexes.[7]
-
-
Transfection:
-
Remove the growth medium from the cells and wash once with PBS.
-
Add 400 µL of serum-free medium to the 100 µL of DMDOD-DNA complexes.
-
Add the 500 µL of the final transfection mixture dropwise to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection mixture and replace it with 1 mL of fresh, complete growth medium.
-
Return the plate to the incubator and culture for 24-72 hours before assaying for gene expression.
-
Visualizations
Caption: Experimental workflow for DMDOD-mediated transfection.
Caption: Cellular pathways in DMDOD-mediated transfection.
References
- 1. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - IE [thermofisher.com]
- 3. genscript.com [genscript.com]
- 4. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 5. affigen.com [affigen.com]
- 6. bio-rad.com [bio-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. how to reduce cytotoxicity during cell transfection | Westburg Life Sciences [westburg.eu]
- 9. biocompare.com [biocompare.com]
troubleshooting aggregation issues in liposome formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common aggregation issues encountered during the preparation and handling of liposome (B1194612) formulations.
Troubleshooting Guide: Liposome Aggregation
Problem: My liposome suspension shows visible aggregation, precipitation, or an unexpected increase in particle size.
This is a common issue that can arise from several factors related to the formulation, process, and storage of liposomes. Below are potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution |
| Low Surface Charge | The neutral or low surface charge of liposomes can lead to insufficient electrostatic repulsion, causing them to aggregate. Incorporate a small percentage (e.g., 5-10 mol%) of a charged lipid into your formulation. For a negative charge, consider lipids like phosphatidylglycerol (PG) or phosphatidylserine (B164497) (PS). For a positive charge, lipids such as 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) can be used. A zeta potential of at least ±30 mV is generally considered indicative of a stable liposomal suspension.[1] |
| Inappropriate pH | The pH of the buffer can influence the surface charge of the liposomes and thus their stability. Extreme pH values can also lead to the hydrolysis of phospholipids (B1166683). For many common phospholipid formulations, maintaining a pH between 6.5 and 7.5 results in consistent size and surface charge. Ensure your hydration buffer is within the optimal pH range for your specific lipid composition.[1] |
| High Ionic Strength | High concentrations of salts in the buffer can screen the surface charge of the liposomes, reducing the electrostatic repulsion between them and leading to aggregation, an effect known as charge screening.[1] If aggregation is observed, consider reducing the salt concentration in your buffer. |
| Suboptimal Preparation Method | The method used to prepare liposomes significantly impacts their initial size distribution and tendency to aggregate. The thin-film hydration method followed by extrusion is a widely used and reliable technique for producing unilamellar vesicles with a controlled size.[1] Ensure the lipid film is completely dry before hydration and that extrusion is performed above the phase transition temperature (Tc) of all lipid components. |
| Presence of Divalent Cations | Metal ions, such as Ca²⁺ and Mg²⁺, can interact with negatively charged liposomes, leading to aggregation.[2] The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can prevent this by sequestering the divalent cations.[2] |
| Temperature Effects | Storing liposomes at temperatures above their phase transition temperature can increase membrane fluidity and the likelihood of fusion and aggregation.[3][4] Conversely, freezing can also disrupt liposome structure due to ice crystal formation.[1] |
| Lipid Peroxidation | Unsaturated phospholipids are susceptible to peroxidation, which can alter the membrane structure and lead to aggregation.[2] To mitigate this, handle unsaturated lipids in an oxygen-free environment, limit light exposure, and consider adding antioxidants like tocopherol to the formulation.[2] |
| Protein Conjugation | The process of covalently attaching proteins to liposomes can sometimes induce aggregation.[5][6] Incorporating PEGylated lipids into the formulation can create a steric barrier that prevents this aggregation.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal zeta potential to prevent liposome aggregation?
A zeta potential with a magnitude greater than 30 mV (i.e., more positive than +30 mV or more negative than -30 mV) is generally considered necessary for good electrostatic stability and to prevent aggregation.[1] Since many common phospholipids are neutral, achieving this often requires the inclusion of charged lipids in the formulation.
Q2: How does lipid composition affect liposome stability?
Lipid composition is a critical factor in liposome stability. Saturated phospholipids generally form more rigid and stable bilayers compared to their unsaturated counterparts.[7][8] The inclusion of cholesterol (typically up to a 1:1 molar ratio with phospholipids) can increase bilayer rigidity and stability, reducing permeability and the tendency to aggregate.[7][9][10][11]
Q3: My liposomes aggregate after freeze-thawing or lyophilization. How can I prevent this?
Aggregation during freeze-thawing or lyophilization is a common problem due to the stresses imposed by ice crystal formation and dehydration.[12][13] The use of cryoprotectants, such as sugars (e.g., sucrose, trehalose), can help protect the liposomes during these processes.[12][14] These molecules form a glassy matrix that can prevent vesicle fusion and aggregation.[14]
Q4: What is PEGylation and how does it prevent aggregation?
PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) chains to the surface of liposomes, typically by including a lipid-PEG conjugate (e.g., DSPE-PEG2000) in the lipid mixture during preparation.[1] The PEG chains form a protective hydrophilic layer that sterically hinders the close approach of other liposomes, thus preventing aggregation.[1][5] This is known as steric stabilization.
Q5: What analytical techniques can I use to assess liposome aggregation?
Several techniques can be used to characterize liposome size and aggregation:
-
Dynamic Light Scattering (DLS): A primary technique for measuring the average hydrodynamic diameter and size distribution of liposomes in a suspension.[15][16] An increase in particle size over time is a direct indication of aggregation.
-
Nanoparticle Tracking Analysis (NTA): Provides real-time size and concentration measurements of individual liposomes.[17]
-
Microscopy (Cryo-TEM, SEM): These techniques allow for direct visualization of liposome morphology and can reveal the presence of aggregates.[15][16][17]
Experimental Protocols
Protocol 1: Thin-Film Hydration and Extrusion for Liposome Preparation
This protocol describes a standard method for preparing unilamellar vesicles with a controlled size, which can help minimize initial aggregation issues.[1]
-
Lipid Film Formation: a. Dissolve the desired lipids (e.g., primary phospholipid, cholesterol, charged lipid, PEGylated lipid) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask. b. Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a temperature above the phase transition temperature of the lipids to form a thin, uniform lipid film on the flask wall. c. Continue to dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film by adding a pre-warmed aqueous buffer (containing the substance to be encapsulated, if applicable). b. Agitate the flask by gentle swirling or vortexing to disperse the lipid film, forming a milky suspension of multilamellar vesicles (MLVs).
-
Extrusion (Size Reduction): a. Assemble an extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Transfer the MLV suspension to the extruder. c. Extrude the suspension through the membrane multiple times (typically 11-21 passes) to form small unilamellar vesicles (SUVs) with a more uniform size distribution. The extrusion should be performed at a temperature above the lipid's phase transition temperature.
Protocol 2: Zeta Potential Measurement
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key predictor of colloidal stability.
-
Sample Preparation: Dilute the liposome suspension in the original buffer to an appropriate concentration for the instrument. Excessive dilution can sometimes alter the zeta potential, so consistency is key.
-
Instrument Setup: Use a dynamic light scattering instrument equipped with an electrode for electrophoretic light scattering (ELS).
-
Measurement: a. Equilibrate the sample to the desired temperature. b. Apply an electric field and measure the velocity of the particles. c. The instrument's software will calculate the electrophoretic mobility and convert it to the zeta potential using the Helmholtz-Smoluchowski equation.
-
Analysis: As mentioned, a zeta potential with a magnitude greater than ±30 mV is generally indicative of a stable suspension.
Visualizations
Caption: Troubleshooting workflow for liposome aggregation.
Caption: Key factors contributing to liposome aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Effects of temperature and lipid composition on the serum albumin-induced aggregation and fusion of small unilamellar vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. liposomes.ca [liposomes.ca]
- 7. nanomedicines.ca [nanomedicines.ca]
- 8. tandfonline.com [tandfonline.com]
- 9. scialert.net [scialert.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. books.rsc.org [books.rsc.org]
- 12. The Effects of Lyophilization on the Physico-Chemical Stability of Sirolimus Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lyophilization of Liposomal Formulations: Still Necessary, Still Challenging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
how to improve DNA yield when using cationic surfactant extraction methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with DNA extraction methods using cationic surfactants, such as the widely-used Cetyltrimethylammonium Bromide (CTAB) protocol.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of cationic detergents like CTAB in DNA extraction?
A1: Cationic detergents, such as CTAB, are crucial for cell lysis and DNA purification.[1] Their main functions include disrupting the cell membrane by solubilizing lipids and proteins, denaturing proteins (including nucleases that can degrade DNA), and helping to remove polysaccharides.[1] In solutions with high salt concentrations, CTAB forms complexes with proteins and most polysaccharides, which allows them to be separated from the DNA, leaving the DNA in the solution.[1]
Q2: Why is my DNA yield consistently low when using a CTAB protocol?
A2: Low DNA yield in CTAB extractions can result from several factors:
-
Incomplete Cell Lysis: The initial grinding of the tissue may be insufficient, or the volume of lysis buffer may be inadequate for the amount of starting material.[1]
-
Incorrect CTAB Concentration: The concentration of CTAB might not be optimal for your specific sample type.[1]
-
Polysaccharide and Polyphenol Contamination: Many plant and fungal tissues are rich in these compounds, which can interfere with DNA precipitation.[2]
-
Suboptimal Phase Separation: In protocols that include a phenol-chloroform extraction step, poor separation of the phases can lead to the loss of the aqueous phase which contains the DNA.[1][3]
-
Inefficient DNA Precipitation: This can be caused by using incorrect volumes of isopropanol (B130326) or ethanol (B145695), or by insufficient incubation times.[1]
-
Loss of DNA Pellet: The DNA pellet can be accidentally discarded during washing steps, especially if it is small or not firmly attached to the tube.[1]
Q3: How can I improve the lysis of my specific sample type?
A3: For tissues that are difficult to lyse, consider the following modifications:
-
Mechanical Disruption: Ensure thorough grinding of the sample to a fine powder, often with the aid of liquid nitrogen.[1]
-
Enzymatic Digestion: The addition of enzymes like Proteinase K can help break down cellular proteins and improve lysis.[1]
Q4: My DNA pellet is brown and gelatinous. What does this indicate and how can I fix it?
A4: A brown and gelatinous pellet typically indicates significant contamination with polysaccharides and polyphenols.[1] To address this:
-
Increase Salt Concentration: High concentrations of NaCl (1.4 M or higher) in the lysis buffer can help to precipitate polysaccharides.[4]
-
Repeat Purification: An additional chloroform (B151607) extraction step can help to remove these contaminants.[1]
Q5: The A260/A280 ratio of my DNA is low. What does this suggest?
A5: A low A260/A280 ratio (below ~1.8) typically indicates protein contamination. Ensure that the phenol-chloroform extraction step is performed carefully to avoid transferring proteins from the interface. The addition of Proteinase K during lysis can also help to digest proteins.
Q6: My A260/A230 ratio is low. What is the cause?
A6: A low A260/A230 ratio (below ~2.0) often points to contamination with residual salts, chaotropic agents, or polysaccharides.[1] Ensure that the DNA pellet is properly washed with 70% ethanol to remove these residual contaminants.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low DNA Yield | Incomplete cell or tissue lysis. | Ensure thorough mechanical disruption of the sample (e.g., grinding in liquid nitrogen).[1] Increase the volume of lysis buffer or reduce the amount of starting material.[1] Consider adding Proteinase K to the lysis buffer to aid in protein digestion.[1] |
| Inefficient DNA precipitation. | Ensure the correct volume of ice-cold isopropanol or ethanol is used.[1] Increase the precipitation time by incubating overnight at -20°C.[1] Add a salt solution, like sodium acetate, to aid in precipitation.[1] | |
| Loss of DNA pellet during washing. | Be careful when decanting the supernatant after centrifugation. Use a pipette to remove the final wash solution. | |
| Poor DNA Quality | Brown and gelatinous DNA pellet. | This indicates polysaccharide and polyphenol contamination.[1] Increase the NaCl concentration in the CTAB buffer to 1.4 M or higher.[4] Perform an additional chloroform:isoamyl alcohol extraction.[1] |
| Low A260/A280 ratio. | Indicates protein contamination. Ensure no interface is transferred during the chloroform extraction. Add or increase the concentration of Proteinase K in the lysis buffer. | |
| Low A260/A230 ratio. | Indicates salt or polysaccharide contamination.[1] Ensure the DNA pellet is washed thoroughly with 70% ethanol.[1] Allow the pellet to air dry completely before resuspension. | |
| DNA degradation. | Nuclease activity. Add EDTA to the lysis buffer, as it chelates Mg2+, a cofactor for many nucleases.[4] Work quickly and keep samples on ice when possible. | |
| Downstream Issues | Inhibition of enzymatic reactions (e.g., PCR). | Residual CTAB or salts in the final DNA sample can inhibit enzymes.[2] Ensure thorough washing of the DNA pellet with 70% ethanol.[1] Consider an additional purification step using a commercial kit. |
Experimental Protocols
Optimized CTAB Protocol for Plant Tissues
This protocol is adapted for plant tissues, which are often rich in polysaccharides and polyphenols.
Materials:
-
CTAB Lysis Buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA, 1.4 M NaCl, 1% PVP)
-
Chloroform:Isoamyl Alcohol (24:1)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA) or nuclease-free water
-
Liquid Nitrogen
-
Mortar and Pestle
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Water bath or heat block at 65°C
-
Microcentrifuge
Procedure:
-
Sample Preparation: Freeze 50-100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.[1]
-
Lysis: Transfer the powdered sample to a 2 mL microcentrifuge tube. Add 1 mL of pre-warmed (65°C) CTAB lysis buffer with 2-mercaptoethanol added just before use (0.2% final concentration). Vortex thoroughly to mix.[1][5]
-
Incubation: Incubate the mixture at 65°C for 60 minutes with occasional gentle inversion.[1]
-
Purification:
-
Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1).[1]
-
Mix by inverting the tube for 5-10 minutes to form an emulsion.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.[1]
-
Carefully transfer the upper aqueous phase to a new tube, avoiding the interface. For cleaner DNA, this step can be repeated.[1]
-
-
Precipitation:
-
Washing:
-
Carefully decant the supernatant.
-
Wash the pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully decant the ethanol. Repeat the wash step if necessary.[1]
-
-
Drying and Resuspension:
Visualizations
Caption: Standard CTAB DNA extraction workflow.
Caption: Troubleshooting logic for common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Navigating the Challenges: Limitations of the CTAB Method in DNA Extraction [greenskybio.com]
- 3. zymoresearch.com [zymoresearch.com]
- 4. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized CTAB DNA extraction for different tissues [protocols.io]
assessing and minimizing Dimethyldioctadecylammonium Iodide cytotoxicity in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and minimizing the in vitro cytotoxicity of Dimethyldioctadecylammonium Iodide (DDAI). The information is presented in a practical question-and-answer format, including troubleshooting guides, detailed experimental protocols, and data summaries.
Disclaimer: Direct experimental data on this compound (DDAI) is limited in publicly available literature. The guidance provided is based on the well-documented activities of the structurally analogous compound, Dimethyldioctadecylammonium Chloride (DDAC), and the established principles of cationic lipid cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of DDAI cytotoxicity?
A1: The primary mode of action for DDAI, as a cationic surfactant, is the disruption of the cell membrane.[1][2] Its positively charged headgroup electrostatically interacts with the negatively charged components of the cell membrane.[2] The long hydrophobic alkyl chains then embed into the lipid bilayer, leading to increased membrane permeability, loss of cellular integrity, and leakage of essential intracellular components, which ultimately results in cell death.[1][3]
Q2: Does DDAI induce apoptosis or necrosis?
A2: DDAI can induce both apoptosis (programmed cell death) and necrosis (uncontrolled cell death), depending on its concentration and the cell type.[4][5] At lower concentrations, it may trigger intrinsic apoptotic pathways through mitochondrial dysfunction.[4] At higher concentrations, severe membrane disruption leads directly to necrosis, characterized by cell lysis and the release of cellular contents.[1][6] It is crucial to experimentally determine the mode of cell death using methods like Annexin V/PI staining.
Q3: What factors influence the in vitro cytotoxicity of DDAI?
A3: Several factors can significantly impact the observed cytotoxicity of DDAI:
-
Concentration: Cytotoxicity is dose-dependent.[4]
-
Exposure Time: Longer incubation times generally lead to increased cell death.
-
Cell Type: Different cell lines exhibit varying sensitivities to cationic lipids due to differences in membrane composition and metabolic activity.
-
Cell Density: The ratio of DDAI molecules to cells can affect the severity of the cytotoxic effect.
-
Formulation: The presence of other molecules, such as when DDAI is part of a liposome (B1194612) or nanoparticle, can alter its cytotoxic profile.[7]
Q4: How can I minimize the cytotoxicity of DDAI in my experiments?
A4: Minimizing cytotoxicity involves optimizing the experimental design:
-
Concentration Optimization: Use the lowest effective concentration of DDAI by performing a thorough dose-response analysis.
-
Formulation Strategies: If applicable, encapsulating DDAI in liposomes or nanoparticles can reduce direct exposure to cells and mitigate toxicity.[7]
-
Use of Protective Agents: In some contexts, co-treatment with antioxidants or membrane stabilizers may reduce off-target effects, though this requires careful validation.[8][9]
-
Limit Exposure Time: Reduce the incubation time to the minimum required to achieve the desired experimental outcome.
Q5: Can DDAI interfere with standard cytotoxicity assays?
A5: Yes, cationic lipids and nanoparticles are known to interfere with common colorimetric and fluorometric assays.[10][11] DDAI may interact with assay reagents, such as MTT formazan (B1609692) or LDH substrates, leading to inaccurate readings.[8][11] It is essential to include cell-free controls (DDAI + assay reagents only) to test for any direct interference and to validate findings with multiple, mechanistically different assays.[10]
Troubleshooting Guide
Q: I am observing extremely high cell death even at very low DDAI concentrations. What could be the cause?
A: This issue can stem from several sources:
-
High Cell Line Sensitivity: The cell line you are using may be exceptionally sensitive to membrane disruption by cationic lipids. Consider testing a more robust cell line in parallel if possible.
-
Solvent Toxicity: If DDAI is dissolved in a solvent like DMSO or ethanol, ensure the final solvent concentration in the culture medium is well below its toxic threshold for your cells (typically <0.5%). Run a "vehicle control" with only the solvent.
-
Inaccurate Stock Concentration: An error in calculating or preparing the DDAI stock solution could mean you are adding a much higher concentration than intended. Re-verify all calculations and, if possible, prepare a fresh stock solution.
-
Compound Instability: Ensure the DDAI solution is properly stored and has not degraded or precipitated. Visually inspect the solution for any particulates before use.
Q: My IC50 values for DDAI are highly variable between experiments. How can I improve consistency?
A: High variability in IC50 values often points to inconsistencies in experimental procedures.[12][13]
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding and be precise with cell numbers per well. Variations in starting cell density will alter the outcome.
-
Assay Interference: As mentioned in the FAQ, DDAI may be interfering with your assay. This can cause non-linear or unpredictable results. Validate your primary assay with a secondary method (e.g., compare an MTT assay with an LDH assay).[12]
-
Variable Incubation Times: Adhere strictly to the planned incubation times for both the compound treatment and the assay development steps.
-
Edge Effects in Plates: Evaporation from wells on the edge of a 96-well plate can concentrate the compound, leading to higher toxicity. Avoid using the outermost wells for critical measurements or ensure proper humidification in the incubator.[14]
Q: My assay results (e.g., MTT) show high cell viability, but the cells look dead under the microscope. What is happening?
A: This discrepancy is a classic sign of assay interference.
-
False Positive Signal: Cationic compounds can sometimes interact with assay dyes, causing a chemical reduction of the substrate (like MTT to formazan) in the absence of cellular metabolic activity.[8][11] This gives a false "viability" signal.
-
Solution:
-
Run a cell-free control containing only media, DDAI (at all tested concentrations), and the assay reagent. If you see a color/fluorescence change, you have confirmed interference.
-
Switch to an assay with a different mechanism that is less prone to this artifact, such as a dye-exclusion method (e.g., Trypan Blue) or a direct measure of membrane integrity (LDH assay). However, be aware that these can also have their own interferences.[11]
-
Data Presentation
While specific IC50 values for DDAI are highly dependent on the cell line and experimental conditions, the mechanisms of cytotoxicity for related cationic lipids are well-established.
Table 1: Summary of Cytotoxic Mechanisms Associated with Cationic Lipids like DDAI
| Mechanism | Description | Key Cellular Effects |
| Membrane Disruption | The primary mechanism where the cationic lipid inserts into and destabilizes the plasma membrane.[1] | Loss of membrane integrity, leakage of intracellular contents (ions, metabolites, proteins).[2][3] |
| Mitochondrial Dysfunction | Cationic lipids can accumulate in mitochondria, disrupting the mitochondrial membrane potential.[4] | Decreased ATP production, increased Reactive Oxygen Species (ROS) generation, release of cytochrome C.[4][8] |
| Induction of Apoptosis | Triggered by mitochondrial stress and the release of pro-apoptotic factors.[4] | Activation of caspase cascades, DNA fragmentation, formation of apoptotic bodies.[15] |
| Induction of Necrosis | Occurs at high concentrations due to severe and rapid membrane damage.[6] | Cell swelling (oncosis), plasma membrane rupture, release of DAMPs, inflammation.[16][17] |
| Enzyme Inhibition | Direct interaction with and denaturation of essential cellular proteins and enzymes.[2] | Disruption of critical metabolic pathways. |
Table 2: Template for Recording Experimental IC50 Values (µM)
Use this table to compare data across different assays and conditions to identify discrepancies and ensure reliable results.
| Cell Line | DDAI Exposure Time | MTT Assay IC50 (µM) | LDH Assay IC50 (µM) | Annexin V Positive (%) at IC50 | Notes / Observations |
| e.g., HeLa | 24h | ||||
| e.g., HepG2 | 24h | ||||
| e.g., HeLa | 48h | ||||
| e.g., HepG2 | 48h |
Visualizations: Workflows and Pathways
Caption: General workflow for assessing DDAI cytotoxicity in vitro.
Caption: Troubleshooting logic for inconsistent IC50 value determination.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Cells and complete culture medium
-
DDAI stock solution
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of DDAI in culture medium. Remove the old medium from the cells and add 100 µL of the DDAI dilutions to the respective wells. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control wells.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay quantifies the release of the cytosolic enzyme lactate (B86563) dehydrogenase (LDH) from cells with damaged membranes.[5]
Materials:
-
Cells and complete culture medium
-
DDAI stock solution
-
96-well clear flat-bottom plates
-
Commercially available LDH Cytotoxicity Assay Kit (contains substrate, cofactor, and catalyst)
-
Lysis Buffer (provided in kit for maximum LDH release control)
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Additionally, prepare wells for a "maximum LDH release" control.
-
Incubation: Incubate the plate for the desired exposure time.
-
Lysis Control: One hour before the end of the incubation, add 10 µL of Lysis Buffer to the maximum release control wells.
-
Sample Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation & Measurement: Incubate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm.
-
Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control after subtracting background values.
Protocol 3: Annexin V / Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells and complete culture medium
-
DDAI stock solution
-
6-well plates
-
Annexin V-FITC (or other fluorophore) and Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of DDAI (e.g., concentrations around the IC50 value) for the chosen time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic method or trypsin (neutralize quickly). Centrifuge all collected cells and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Annexin V Binding Buffer to each sample. Analyze immediately on a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/Necrotic cells: Annexin V-positive, PI-positive
-
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cytotoxicity of methacryloxylethyl cetyl ammonium chloride, a cationic antibacterial monomer, is related to oxidative stress and the intrinsic mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. Apoptosis and necrosis. Basic types and mechanisms of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cationic lipid-coated PEI/DNA polyplexes with improved efficiency and reduced cytotoxicity for gene delivery into mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Addressing the problem of cationic lipid-mediated toxicity: the magnetoliposome model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interference of engineered nanoparticles with in vitro toxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Types of Cell Death from a Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 17. What is the difference between apoptosis and necrosis? [synapse.patsnap.com]
effect of temperature on the phase behavior of DDA membranes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with didodecyldimethylammonium (B1216837) (DDA) membranes. The information is designed to address specific issues that may be encountered during experiments investigating the effect of temperature on the phase behavior of DDA membranes.
Frequently Asked Questions (FAQs)
Q1: What is the typical main phase transition temperature (Tm) for DDA membranes?
The main phase transition temperature (Tm) for DDA (didodecyldimethylammonium bromide - DDAB) bilayers is approximately 16°C[1]. This is the temperature at which the membrane transitions from a more ordered gel phase (Lβ) to a more fluid liquid-crystalline phase (Lα)[2][3][4]. However, the exact Tm can be influenced by factors such as the concentration of the DDA solution and the thermal history of the sample[1]. For instance, variations in the initial heating temperature and equilibration time can cause slight shifts in the observed Tm[1].
Q2: What are the different phases exhibited by DDA membranes as a function of temperature?
DDA membranes can exist in several phases depending on the temperature and concentration. The primary phases include:
-
Crystalline phase (XWn + W): At low temperatures (below 14.1°C for concentrations above 3 wt%), DDA exists in a crystalline hydrate (B1144303) form in coexistence with water[3][4].
-
Gel phase (Lβ): This is a lamellar phase where the alkyl chains of the DDA molecules are in a more ordered, all-trans configuration[2][3]. This phase is typically observed at temperatures below the main transition temperature.
-
Liquid-crystalline or Fluid phase (Lα): Above the main transition temperature, the alkyl chains become more disordered with an increase in gauche conformers, resulting in a more fluid membrane[2][3][5].
Q3: How does concentration affect the phase behavior of DDA membranes?
The concentration of DDA in an aqueous solution significantly influences its self-assembly and phase behavior. At low concentrations (e.g., below ~0.7 mM), DDA can exist as vesicles. As the concentration increases, there can be a phase separation leading to the formation of a lamellar (Lam) phase, and at even higher concentrations (e.g., above ~21 mM), the sample may become a single lamellar phase[1]. The main transition temperature (Tm) itself, however, appears to be characteristic of the DDA bilayers and is observed in both vesicle and lamellar structures[1].
Q4: Can you explain the hysteresis observed in the heating and cooling cycles of DDA membranes?
Hysteresis, a difference in the phase transition temperature upon heating versus cooling, is a known phenomenon in some lipid systems. For some dialkyldimethylammonium bromide surfactants, like the longer-chain dioctadecyldimethylammonium bromide (DODAB), a large hysteresis is observed between heating and cooling cycles[2]. This is often due to the kinetic hindrance of crystallization upon cooling, leading to the formation of metastable phases[3]. While less pronounced for DDA, it is good practice to control and report the heating and cooling rates in your experiments to ensure reproducibility.
Troubleshooting Guides
Issue 1: Inconsistent or shifting main phase transition temperature (Tm) in DSC measurements.
-
Possible Cause 1: Variation in sample preparation.
-
Troubleshooting: Ensure a consistent and well-documented protocol for vesicle or liposome (B1194612) preparation. The method of preparation (e.g., extrusion, sonication) can influence the lamellarity and size distribution of the vesicles, which may slightly affect the transition behavior.
-
-
Possible Cause 2: Insufficient equilibration time at low temperatures.
-
Troubleshooting: Before starting the heating scan in a Differential Scanning Calorimetry (DSC) experiment, allow the sample to equilibrate at a temperature well below the expected Tm for a sufficient amount of time. For DDAB, it has been shown that the transition enthalpy (ΔH) can be dependent on the pre-scan equilibration time[1].
-
-
Possible Cause 3: Inconsistent heating/cooling rates.
-
Troubleshooting: Use a consistent and reported scan rate for all your DSC experiments. Slower scan rates often provide better resolution of the phase transition.
-
-
Possible Cause 4: Contaminants in the sample.
-
Troubleshooting: Ensure the purity of your DDA and the solvent. Impurities can broaden or shift the phase transition.
-
Issue 2: Broad or poorly defined peaks in the DSC thermogram.
-
Possible Cause 1: Heterogeneous sample.
-
Possible Cause 2: Presence of impurities.
-
Troubleshooting: As mentioned above, impurities can disrupt the cooperative nature of the phase transition, leading to a broader peak.
-
-
Possible Cause 3: The sample is not fully hydrated.
-
Troubleshooting: Ensure that the lipid film is fully hydrated during vesicle preparation. Incomplete hydration can lead to a heterogeneous sample with different transition behaviors.
-
Issue 3: Difficulty in forming stable DDA vesicles.
-
Possible Cause 1: Incorrect hydration temperature.
-
Troubleshooting: The hydration of the DDA lipid film should be performed at a temperature above its main phase transition temperature (Tm ≈ 16°C) to ensure the lipids are in a fluid state and can readily form bilayers[8].
-
-
Possible Cause 2: Inadequate energy input for vesicle formation.
-
Troubleshooting: Depending on the desired vesicle type (e.g., small unilamellar vesicles - SUVs, or large unilamellar vesicles - LUVs), different methods of energy input are required. Sonication is often used for SUVs, while extrusion is a common method for LUVs[6]. Ensure the chosen method is appropriate and optimized.
-
-
Possible Cause 3: Issues with the lipid film.
-
Troubleshooting: Ensure the initial lipid film is thin and evenly distributed before hydration. A thick or uneven film can be difficult to hydrate completely.
-
Data Presentation
Table 1: Thermal Properties of DDAB Aqueous Dispersions
| DDAB Concentration (mM) | Main Transition Temperature (Tm) (°C) | Transition Enthalpy (ΔHm) (kJ/mol) | Notes |
| 0.11 | 15.7 - 16.0 | Increases with pre-scan time (up to ~30 kJ/mol) | Tm shows little variation with pre-scan time. |
| 0.65 | 15.7 - 16.0 | Stabilizes around 47-52 kJ/mol | ΔHm is dependent on equilibration time. |
Data summarized from[1]
Experimental Protocols
Protocol 1: Preparation of DDA Vesicles by Extrusion
This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined size.
Materials:
-
Didodecyldimethylammonium bromide (DDAB) powder
-
Buffer of choice (e.g., PBS, Tris-HCl)
-
Nitrogen gas source
-
Rotary evaporator or vacuum desiccator
-
Water bath or heating block
-
Mini-extruder
-
Polycarbonate membranes with desired pore size (e.g., 100 nm)
Procedure:
-
Lipid Film Formation:
-
Dissolve a known amount of DDAB in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer by adding the buffer to the flask. The hydration should be performed at a temperature above the Tm of DDAB (e.g., 25-30°C).
-
Vortex the flask intermittently for 30-60 minutes to create a milky suspension of multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles (Optional but Recommended):
-
To improve the lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles. This involves alternately freezing the sample in liquid nitrogen and thawing it in a warm water bath.
-
-
Extrusion:
-
Assemble the mini-extruder with the polycarbonate membrane of the desired pore size according to the manufacturer's instructions.
-
Heat the extruder to a temperature above the Tm of DDAB.
-
Load the MLV suspension into one of the syringes of the extruder.
-
Pass the suspension through the membrane back and forth for an odd number of times (e.g., 11-21 passes). This will produce a more homogenous population of LUVs.
-
-
Characterization:
-
The size distribution of the resulting vesicles can be determined by Dynamic Light Scattering (DLS).
-
Protocol 2: Characterization of DDA Membrane Phase Transition by Differential Scanning Calorimetry (DSC)
This protocol outlines the use of DSC to determine the main phase transition temperature (Tm) and enthalpy (ΔH) of DDA membranes.
Materials:
-
DDA vesicle suspension (prepared as in Protocol 1)
-
Reference buffer (the same buffer used for vesicle preparation)
-
DSC instrument and sample pans
Procedure:
-
Sample Preparation:
-
Carefully load a known amount of the DDA vesicle suspension into a DSC sample pan.
-
Load an equal volume of the reference buffer into a reference pan.
-
Seal both pans hermetically.
-
-
DSC Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Set the temperature program. A typical program would involve:
-
Equilibration at a starting temperature well below the expected Tm (e.g., 5°C) for a defined period (e.g., 30 minutes).
-
A heating scan at a constant rate (e.g., 1-2°C/min) to a temperature well above the Tm (e.g., 30°C).
-
A cooling scan back to the starting temperature at the same rate.
-
-
-
Data Acquisition:
-
Run the temperature program and record the heat flow as a function of temperature. The phase transition will appear as an endothermic peak in the heating scan.
-
-
Data Analysis:
-
The main phase transition temperature (Tm) is typically taken as the temperature at the peak of the endotherm.
-
The enthalpy of the transition (ΔH) is calculated by integrating the area under the peak. This value is usually normalized by the amount of DDA in the sample.
-
Visualizations
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. researchgate.net [researchgate.net]
- 3. Physical science of the didodecyldimethylammonium bromide–water system: 1. Equilibrium phase behaviour - Soft Matter (RSC Publishing) DOI:10.1039/D4SM01320D [pubs.rsc.org]
- 4. Physical science of the didodecyldimethylammonium bromide–water system: 1. Equilibrium phase behaviour - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. biomemphys.nat.fau.de [biomemphys.nat.fau.de]
- 6. mse.iastate.edu [mse.iastate.edu]
- 7. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 8. Preparation of asymmetric phospholipid vesicles: The next generation of cell membrane models - PMC [pmc.ncbi.nlm.nih.gov]
avoiding microbial contamination in Dimethyldioctadecylammonium Iodide stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyldioctadecylammonium Iodide (DDA) stock solutions. Our aim is to help you avoid microbial contamination and ensure the stability and efficacy of your DDA solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DDA) and what are its common applications?
This compound is a cationic lipid that is widely used in biomedical research. Due to its amphiphilic nature, with a positively charged head group and two long hydrophobic tails, it is a key component in the formation of liposomes and other lipid-based nanoparticles. These nanoparticles are instrumental in gene delivery and vaccine development, acting as efficient vehicles to transport genetic material or antigens into cells.[1] DDA is particularly noted for its role as a vaccine adjuvant, enhancing the immune response to antigens.[2][3]
Q2: What are the general properties and storage recommendations for DDA powder?
DDA is typically a white to off-white waxy solid. It is crucial to store the solid compound in a cool, dark, and dry place under an inert gas atmosphere. This is because DDA is sensitive to air and moisture.
Q3: In which solvents can I dissolve DDA to prepare a stock solution?
The solubility of DDA varies significantly with the solvent. It has very low solubility in water.[4] For a similar compound, Dimethyldioctadecylammonium bromide, it is soluble in ethanol (B145695) at 100 mg/mL, though heating may be required.[2] It is also reported to be soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 2 mg/mL with the aid of ultrasonication.[1] Due to its lipophilic nature, DDA is highly soluble in non-polar solvents like hexane (B92381) and toluene.[4]
Q4: Why are DDA stock solutions prone to microbial contamination?
While DDA itself has antimicrobial properties, stock solutions, particularly if not prepared and stored correctly, can be susceptible to contamination. Sources of contamination can include non-sterile solvents, glassware, or handling procedures. The presence of any nutrients in the solution can support microbial growth.
Q5: How does microbial contamination affect my experiments?
Microbial contamination can have severe consequences for your research. It can lead to the degradation of the DDA, altered pH of the solution, and the introduction of microbial byproducts such as endotoxins. These factors can lead to inaccurate and unreliable experimental results, including altered cellular responses and toxicity in cell culture-based assays.
Troubleshooting Guide: Microbial Contamination
This guide will help you identify, resolve, and prevent microbial contamination in your DDA stock solutions.
| Problem | Possible Cause | Solution |
| Visible turbidity, cloudiness, or change in color of the DDA stock solution. | Microbial growth (bacteria or fungi). | 1. Do not use the contaminated solution. 2. Discard the solution following appropriate laboratory safety protocols. 3. Prepare a fresh stock solution using aseptic techniques. |
| Unexpected or inconsistent experimental results. | Low-level microbial contamination not visible to the naked eye. | 1. Test the stock solution for microbial contamination by plating a small aliquot on nutrient agar (B569324) or broth and incubating. 2. If contamination is confirmed, discard the stock and prepare a fresh, sterile solution. |
| Precipitate formation in the stock solution upon storage. | The solution may be supersaturated, or the storage temperature may be too low, causing the DDA to crystallize. Microbial contamination can also sometimes lead to precipitation. | 1. Gently warm the solution and agitate to see if the precipitate redissolves. 2. If it does not redissolve, or if you suspect contamination, it is best to prepare a fresh solution. |
Data Presentation
Table 1: Solubility of Dimethyldioctadecylammonium Salts in Various Solvents
| Solvent | Compound | Concentration | Conditions | Reference |
| Ethanol | Dimethyldioctadecylammonium bromide | 100 mg/mL | Heating may be required | [2] |
| Dimethyl Sulfoxide (DMSO) | Dimethyldioctadecylammonium bromide | 2 mg/mL | Ultrasonic assistance | [1] |
| Water | Dimethyldioctadecylammonium | Very low solubility | - | [4] |
| Non-polar solvents (e.g., hexane, toluene) | Dimethyldioctadecylammonium | Highly soluble | - | [4] |
Table 2: Factors Affecting the Stability of Iodide-Containing Solutions
| Factor | Effect on Stability | Recommendation | Reference |
| Light | Can cause degradation of iodide. | Store solutions in amber or foil-wrapped containers in the dark. | [5][6] |
| Heat | Increased temperature can accelerate degradation. | Store solutions at recommended cool temperatures. Avoid repeated freeze-thaw cycles. | [6][7] |
| Humidity/Moisture | Can lead to the loss of iodine. | Ensure containers are well-sealed to prevent moisture ingress. | [5][6] |
| Air (Oxygen) | Can contribute to the oxidation of iodide. | Prepare solutions under an inert gas (e.g., argon or nitrogen) if possible and store in tightly sealed containers. | - |
Experimental Protocols
Protocol 1: Preparation of a Sterile DDA Stock Solution
This protocol describes the preparation of a sterile DDA stock solution in ethanol, a common solvent for this compound.
Materials:
-
This compound (DDA) powder
-
Anhydrous ethanol (200 proof), sterile
-
Sterile, amber glass vial with a screw cap
-
Sterile magnetic stir bar
-
Magnetic stir plate
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Preparation: Work within a laminar flow hood or biological safety cabinet to maintain sterility.
-
Weighing: Carefully weigh the desired amount of DDA powder in a sterile container.
-
Dissolving: Transfer the DDA powder to the sterile amber glass vial containing the sterile magnetic stir bar. Add the required volume of sterile anhydrous ethanol to achieve the desired concentration (e.g., 10 mg/mL).
-
Mixing: Place the vial on a magnetic stir plate and stir until the DDA is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Sterile Filtration: Draw the DDA solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.
-
Final sterile container: Filter the solution into a final sterile, amber glass vial.
-
Storage: Tightly seal the vial, label it clearly with the compound name, concentration, date, and your initials. Store at 4°C in the dark. For long-term storage, aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated warming and cooling and potential contamination.
Protocol 2: Broth Microdilution Assay to Determine Minimum Inhibitory Concentration (MIC)
This protocol outlines a method to determine the minimum inhibitory concentration (MIC) of your DDA stock solution against a specific bacterial strain.
Materials:
-
Sterile DDA stock solution
-
Bacterial culture in the logarithmic growth phase
-
Sterile Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Sterile 96-well microtiter plate
-
Micropipettes and sterile tips
-
Plate reader (optional, for measuring optical density)
Procedure:
-
Serial Dilution: Prepare a series of twofold dilutions of the DDA stock solution in the 96-well plate using sterile MHB. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Dilute the bacterial culture in MHB to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the DDA dilutions. This will bring the final volume in each well to 200 µL and further dilute your DDA concentration by half.
-
Controls: Include a positive control (bacteria in MHB without DDA) and a negative control (MHB only).
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determining MIC: The MIC is the lowest concentration of DDA that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Mandatory Visualizations
Caption: Workflow for evaluating DDA as a vaccine adjuvant.
Caption: DDA-liposome adjuvant signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Frontiers | Adjuvants Enhancing Cross-Presentation by Dendritic Cells: The Key to More Effective Vaccines? [frontiersin.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. damascusuniversity.edu.sy [damascusuniversity.edu.sy]
- 6. Studies on the stability of iodine compounds in iodized salt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inis.iaea.org [inis.iaea.org]
troubleshooting low transfection efficiency with homemade DDAB liposomes
Welcome to the technical support center for researchers utilizing homemade Dimethyldioctadecylammonium Bromide (DDAB) liposomes for transfection. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and improve your transfection efficiency.
Frequently Asked Questions (FAQs)
Q1: What are DDAB liposomes and why are they used for transfection?
A1: DDAB (Dimethyldioctadecylammonium Bromide) liposomes are spherical vesicles composed of a lipid bilayer that contains the cationic (positively charged) lipid DDAB.[1] This positive charge facilitates the encapsulation of negatively charged nucleic acids like DNA and RNA.[1][] The resulting liposome-nucleic acid complexes, often called "lipoplexes," can then fuse with the negatively charged cell membrane to deliver the genetic material into the cell.[][3] DDAB is a popular choice for in-house preparation due to its cost-effectiveness and efficiency in transfecting a variety of cell types, including those that are difficult to transfect.[1][4][5]
Q2: What is a "helper lipid" and is it necessary for DDAB liposomes?
A2: A helper lipid is a neutral lipid, such as Dioleoylphosphatidylethanolamine (DOPE) or cholesterol, that is co-formulated with the cationic lipid (DDAB) to form the liposome (B1194612).[6][7] Helper lipids are crucial as they increase transfection efficiency and the stability of the liposomes.[8] DOPE, for example, is known to promote the fusion of the lipoplex with the endosomal membrane, facilitating the release of the nucleic acid into the cytoplasm.[9] The ratio of DDAB to the helper lipid is a critical parameter to optimize for balancing transfection efficiency and cell toxicity.[4]
Q3: What are the main factors that influence the success of transfection with homemade DDAB liposomes?
A3: Successful transfection is a multi-factorial process. The key factors can be grouped into three main categories:
-
Liposome Characteristics: This includes the molar ratio of DDAB to the helper lipid, the size and charge (zeta potential) of the liposomes, and their overall stability.[3][4]
-
Lipoplex Formation: The ratio of liposomes to DNA, the medium used for complex formation, and the incubation time are all critical.[10][11]
-
Cellular Conditions: The health and viability of the cells, their confluency at the time of transfection, the cell type being used, and the absence of contaminants are paramount.[11][12][13]
Q4: Are homemade DDAB liposomes as effective as commercial transfection reagents?
A4: Studies have shown that laboratory-formulated DDAB-containing liposomes can be just as efficient in complexing with nucleic acids and can deliver functional plasmids at a comparable rate to some commercial formulations.[4] While commercial reagents may offer broader cell-type validation and convenience, homemade liposomes can be significantly more economical, a major consideration for large-scale studies.[4]
Troubleshooting Guide
Issue 1: Low or No Transfection Efficiency
Q: I've performed the transfection, but I'm seeing very few or no positive cells. What went wrong?
A: Low transfection efficiency is a common problem with multiple potential causes. Systematically evaluate the following aspects of your experiment.
1. Liposome Formulation and Quality
-
Suboptimal Lipid Ratio: The molar ratio of DDAB to your helper lipid (e.g., DOPE or Cholesterol) is critical. A higher proportion of DDAB generally increases DNA binding and transfection efficiency but can also increase cytotoxicity.[4] It's essential to test a range of ratios (e.g., 1:1, 2:1, 4:1 DDAB:helper) to find the optimal balance for your specific cell line.[4]
-
Incorrect Liposome Size or Polydispersity: Liposomes that are too large or have a wide size distribution (high Polydispersity Index - PDI) can be inefficient. Aim for a particle size of around 150 nm.[7] Inconsistent size can result from issues in the formulation process, such as inefficient sonication or extrusion.[14]
-
Liposome Instability/Aggregation: Your liposomes may be aggregating after formulation or during storage. This can be caused by improper storage temperature or contamination.[14][15] Store liposomes at 4°C and do not freeze them, as this can compromise the lipid structure.[10]
-
Poor Reagent Quality: Ensure you are using high-purity lipids and solvents, as contaminants can interfere with liposome formation and stability.[14]
2. Lipoplex (Liposome-DNA) Formation
-
Incorrect Liposome-to-DNA Ratio: The charge ratio between the positive liposomes and negative DNA is crucial for proper complex formation and cellular uptake.[3] Titrate this ratio to find the optimum for your system. A common starting point is a weight ratio of 5-10 µg of liposome per 1 µg of DNA.[16]
-
Complexes Formed in the Presence of Serum: Serum proteins can interfere with the formation of lipoplexes. Always form the complexes in a serum-free medium, such as Opti-MEM or DMEM.[10][11] You can add serum-containing medium back to the cells after the initial incubation period with the lipoplexes.[17]
-
Inappropriate Incubation Time: Allow sufficient time for the lipoplexes to form. A 15-30 minute incubation at room temperature is generally recommended.[14] Leaving the complex for too long (e.g., >30 minutes) before adding it to the cells can reduce efficiency.[10]
-
Poor DNA Quality: The plasmid DNA used for transfection must be of high purity. Endotoxins, which are common contaminants in plasmid preparations, are highly toxic to cells and can significantly reduce viability and transfection efficiency.[12] Ensure your DNA has an A260/A280 ratio of ~1.8.[11] Supercoiled plasmid DNA is generally more efficient for transient transfection.[13]
3. Cellular Conditions
-
Suboptimal Cell Confluency: The density of your cells at the time of transfection is critical. For most cell lines, a confluency of 70-90% is ideal.[11][13] Cells that are too sparse may not survive the transfection process, while cells that are too confluent may have reduced uptake of the lipoplexes due to contact inhibition.[13]
-
Poor Cell Health: Use only healthy, actively dividing cells for your experiments. Cells that have been passaged too many times (>30 passages) may show decreased transfection performance.[12][13] If you observe a sudden drop in efficiency, consider thawing a fresh vial of cells.[12]
-
Presence of Contaminants: Mycoplasma contamination can severely impact cellular processes and transfection outcomes.[11] Regularly test your cell cultures.
-
Presence of Antibiotics: Do not include antibiotics like penicillin or streptomycin (B1217042) in the culture medium during transfection, as this can increase cell death.[12]
Issue 2: High Cell Death or Cytotoxicity
Q: My transfection appears to be working, but a large number of my cells are dying. How can I reduce the toxicity?
A: High cytotoxicity is often linked to the cationic nature of DDAB liposomes. Here are the primary factors to address:
-
Excessive DDAB Concentration: A high ratio of DDAB to helper lipid increases the positive charge, which enhances interaction with the cell membrane but can also disrupt it, leading to toxicity.[4] Perform a dose-response experiment to find the optimal DDAB concentration that balances high efficiency with low cytotoxicity. A 2:1 DDAB:helper lipid ratio can be a good starting point.[4]
-
High Lipoplex Concentration: Too much lipoplex added to the cells can be toxic. Optimize the amount of both DNA and liposomes used per well.
-
Prolonged Exposure Time: For sensitive cell lines, you may need to reduce the incubation time of the cells with the lipoplexes. After an initial incubation (e.g., 4-6 hours), you can remove the transfection medium and replace it with fresh, complete growth medium.[18]
-
Residual Contaminants: Residual organic solvents or other impurities from the liposome preparation process can contribute to cytotoxicity. Ensure your purification methods (e.g., dialysis, centrifugation) are effective.[14]
-
Cell Type Sensitivity: Different cell lines have varying sensitivities to cationic lipids.[14] Primary cells, for instance, are often more sensitive than immortalized cell lines.[19] You may need to significantly adjust the protocol for each new cell type.
Quantitative Data Summary
The following tables summarize key quantitative parameters from cited literature to guide your experimental design.
Table 1: Effect of DDAB:Helper Lipid Ratio on Transfection Efficiency and Cytotoxicity
| DDAB:Helper Lipid Ratio | Helper Lipid | Transfection Efficiency | Cytotoxicity | Reference |
|---|---|---|---|---|
| 1:1 to 4:1 | PtdChol or DOPE | Increased with higher DDAB ratio | Increased with higher DDAB ratio | [4] |
| 2:1 | PtdChol or DOPE | Good balance of efficiency and toxicity | Comparable to less harmful commercial reagents |[4] |
Table 2: Physicochemical Properties of Optimized Lipoplexes
| Parameter | Optimal Value | Cell Lines | Reference |
|---|---|---|---|
| Particle Size | ~150 nm | HeLa, A549, SPC-A1 | [7] |
| Zeta Potential | ~30 mV | HeLa, A549, SPC-A1 | [7] |
| Weight Ratio (Liposome/DNA) | 10 | HeLa, A549, SPC-A1 |[7] |
Key Experimental Protocols
Protocol 1: Preparation of DDAB/DOPE Liposomes via Ethanol (B145695) Injection
This protocol is adapted from a method describing a simple and inexpensive way to prepare cationic liposomes.[4]
Materials:
-
DDAB (Dimethyldioctadecylammonium Bromide)
-
DOPE (Dioleoylphosphatidylethanolamine)
-
Ethanol, absolute
-
Nuclease-free water or appropriate buffer (e.g., HEPES)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Preparation: a. Dissolve DDAB and DOPE in ethanol at the desired molar ratio (e.g., 2:1). b. In a round-bottom flask, create a thin lipid film by evaporating the organic solvent using a rotary evaporator.
-
Hydration: a. Hydrate the thin lipid film with nuclease-free water or buffer by vortexing. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): a. To create small unilamellar vesicles (SUVs) of a defined size, subject the MLV suspension to extrusion. b. Pass the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times (e.g., 10-20 passes). This step is critical for achieving a uniform size distribution.[]
-
Purification & Storage: a. Purify the liposome suspension to remove any un-encapsulated materials or excess DDAB using methods like centrifugation or dialysis.[14] b. Store the final liposome suspension at 4°C. Do not freeze.[10]
Protocol 2: Formation of DDAB-DNA Lipoplexes and Transfection
This is a general protocol that should be optimized for your specific cell line and plasmid.[14]
Materials:
-
Prepared DDAB liposome suspension
-
High-quality plasmid DNA
-
Serum-free medium (e.g., DMEM or Opti-MEM)
-
Cells plated in a multi-well plate (70-90% confluent)
-
Complete growth medium (with serum, without antibiotics)
Methodology:
-
Cell Plating: a. One day before transfection, seed your cells in a multi-well plate so they reach 70-90% confluency at the time of transfection.[11]
-
Lipoplex Formation: a. In tube A, dilute the desired amount of plasmid DNA in serum-free medium. b. In tube B, dilute the optimized amount of DDAB liposome formulation in serum-free medium. c. Add the diluted DNA (Tube A) to the diluted liposomes (Tube B) and mix gently by pipetting. Note: Consistency in the order of addition is key.[14] d. Incubate the mixture at room temperature for 15-30 minutes to allow for lipoplex formation.[14]
-
Transfection: a. Gently wash the cells with PBS or serum-free medium. b. Add the prepared DNA-DDAB lipoplex mixture dropwise to the cells. c. Add fresh culture medium (with or without serum, depending on your optimization) to the wells.[14]
-
Incubation and Assay: a. Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.[14] b. After incubation, assay for the expression of your gene of interest (e.g., via fluorescence microscopy for GFP, luciferase assay, or Western blot).
Mandatory Visualizations
References
- 1. DDAB Liposomes for DNA/RNA Delivery - CD Bioparticles [cd-bioparticles.net]
- 3. Influence of charge ratio of liposome/DNA complexes on their size after extrusion and transfection efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposomes containing cationic dimethyl dioctadecyl ammonium bromide: formulation, quality control, and lipofection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An efficient DDAB-mediated transfection of Drosophila S2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of cationic liposomes DC-CHOL/DOPE and DDAB/DOPE for direct transfer of Escherichia coli cytosine deaminase gene into growing melanoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. The Role of the Helper Lipid on the DNA Transfection Efficiency of Lipopolyplex Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 11. genscript.com [genscript.com]
- 12. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. トランスフェクション効率に影響する要素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Liposomes for DNA/RNA Delivery - CD Bioparticles [cd-bioparticles.net]
- 17. med.upenn.edu [med.upenn.edu]
- 18. yeasenbio.com [yeasenbio.com]
- 19. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
impact of buffer pH on Dimethyldioctadecylammonium Iodide performance
Welcome to the technical support center for Dimethyldioctadecylammonium Iodide (DDAI). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a specific focus on the impact of buffer pH on DDAI performance.
Frequently Asked Questions (FAQs)
Q2: How does pH affect the stability of DDAI formulations?
A2: The stability of cationic lipid formulations is a trade-off. At a lower pH, the increased positive surface charge can lead to greater electrostatic repulsion between particles, preventing aggregation and enhancing colloidal stability. However, very low pH values can also promote aggregation.[1] Additionally, the iodide counter-ion's stability can be pH-dependent, with potential for volatilization at very low pH, which could indirectly affect the formulation's properties over time.[2]
Q3: What is the expected impact of pH on the particle size and zeta potential of DDAI liposomes?
A3: For cationic lipid-based nanoparticles, a lower pH generally results in a higher positive zeta potential due to increased protonation of the lipid head groups.[3] This increased charge can influence particle packing and size. However, the exact relationship between pH, particle size, and zeta potential for a specific DDAI formulation should be determined empirically. As the concentration of cationic lipids increases, the zeta potential tends to become more positive, and this effect will be modulated by the buffer pH.[3][4]
Troubleshooting Guide
Issue 1: Aggregation and Precipitation of DDAI Formulation Upon Preparation
| Potential Cause | Recommended Action |
| Inappropriate Buffer pH | The pH of your buffer may be promoting charge neutralization or interactions that lead to aggregation. Cationic lipid nanoparticles can be more prone to aggregation at very low pH values.[1] Prepare your formulation in a range of buffers with different pH values (e.g., pH 4, 6, 7.4) to identify the optimal pH for stability. |
| High Formulation Concentration | The concentration of DDAI and other lipids may be too high, leading to instability. Try reducing the total lipid concentration during formation. |
| Incorrect Mixing Procedure | Rapid or inefficient mixing can lead to the formation of large, unstable aggregates. Ensure a controlled and consistent mixing process, such as through microfluidics or controlled injection. |
Issue 2: Low Encapsulation Efficiency of Negatively Charged Cargo (e.g., nucleic acids)
| Potential Cause | Recommended Action |
| Suboptimal pH for Complexation | The pH during the encapsulation process influences the charge of both the DDAI vesicles and the cargo. For nucleic acids, a slightly acidic pH (e.g., pH 4-6) is often used to ensure the cationic lipid is positively charged to facilitate complexation with the negatively charged phosphate (B84403) backbone of the nucleic acid.[5] |
| Incorrect DDAI to Cargo Ratio | The charge ratio (N/P ratio for nucleic acids) is critical. Titrate the amount of DDAI relative to your cargo to find the optimal ratio for efficient encapsulation. |
| Inefficient Formulation Method | The method of preparation (e.g., thin-film hydration, ethanol (B145695) injection) can significantly impact encapsulation. Ensure your chosen method is suitable for your specific cargo. |
Issue 3: Poor In Vitro/In Vivo Performance (e.g., low transfection efficiency)
| Potential Cause | Recommended Action |
| Formulation pH Not Optimized for Endosomal Escape | For applications like gene delivery, the pH-responsiveness of the cationic lipid is crucial for endosomal escape. The lipid's ability to change its properties in the acidic environment of the endosome is key.[5] It is generally believed that the pH-dependent properties of fusogenic ionizable lipids enable endosomal release.[5] |
| Particle Size or Zeta Potential Out of Range | The physicochemical properties of your DDAI formulation, which are influenced by pH, are critical for cellular uptake and biodistribution. Characterize your particles at different pH values to correlate these properties with performance. |
| Degradation of Formulation | The formulation may not be stable under experimental or physiological conditions. Conduct stability studies at relevant pH values (e.g., storage buffer pH, physiological pH) to assess changes in particle size, zeta potential, and encapsulation over time. |
Experimental Protocols
Protocol 1: Preparation of DDAI Liposomes by Thin-Film Hydration and Extrusion
Materials:
-
This compound (DDAI)
-
Helper lipid (e.g., DOPE or cholesterol)
-
Chloroform (B151607) or a chloroform:methanol mixture
-
Hydration buffer (e.g., citrate (B86180) buffer for pH 4-6, phosphate buffer for pH 7-8)
-
Rotary evaporator
-
Water bath sonicator
-
Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Hydration:
-
Hydrate the lipid film by adding the desired pH buffer. The temperature of the buffer should be above the gel-liquid crystal transition temperature (Tc) of the lipids.[6]
-
Agitate the flask to disperse the lipid film, forming multilamellar vesicles (MLVs). This can be done by vortexing or gentle shaking.[6]
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).[8]
-
Pass the liposome suspension through the extruder 11-21 times.[8]
-
The resulting solution should contain small unilamellar vesicles (SUVs).
-
Protocol 2: Characterization of DDAI Liposomes
1. Particle Size and Zeta Potential Measurement:
-
Dilute the prepared liposome suspension in the same buffer used for hydration.
-
Measure the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.[9]
-
Perform these measurements for formulations prepared at different pH values to determine the impact of pH.
2. Encapsulation Efficiency (Example for a fluorescent dye):
-
Prepare DDAI liposomes with an encapsulated fluorescent dye (e.g., calcein) using the protocol above, with the dye dissolved in the hydration buffer.
-
Separate the liposomes from the unencapsulated dye using size exclusion chromatography (e.g., a Sephadex G-50 column).
-
Measure the fluorescence of the liposome-containing fractions before and after lysing the liposomes with a detergent (e.g., Triton X-100).
-
Calculate the encapsulation efficiency as: (Fluorescence after lysis - Fluorescence before lysis) / (Total fluorescence) x 100%.
Visualizations
Caption: Experimental workflow for optimizing the buffer pH of DDAI formulations.
Caption: Troubleshooting decision tree for common DDAI formulation issues.
Caption: Logical relationship between buffer pH and DDAI formulation properties.
References
- 1. pH-Dependent Phase Behavior and Stability of Cationic Lipid-mRNA Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of cationic lipid concentration on properties of lipid–polymer hybrid nanospheres for gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 7. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Novel nanoliposomal delivery system for polydatin: preparation, characterization, and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
proper handling of hygroscopic Dimethyldioctadecylammonium Iodide powder
Welcome to the Technical Support Center for Dimethyldioctadecylammonium Iodide (DDAI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of hygroscopic DDAI powder in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of DDAI in your research.
Physicochemical Properties of DDAI
This compound is a cationic lipid widely used in the formation of liposomes for drug and gene delivery applications. Its hygroscopic and air-sensitive nature presents specific challenges in the laboratory. Understanding its properties is crucial for proper handling and obtaining reproducible experimental results.
| Property | Value |
| Chemical Formula | C₃₈H₈₀IN |
| Molecular Weight | 677.97 g/mol |
| Appearance | White to light yellow or light red powder/crystal |
| Melting Point | 152.0 to 156.0 °C |
| Solubility | Soluble in ethanol (B145695) (with heating as needed), very low solubility in water. Highly soluble in non-polar solvents like hexane (B92381) and toluene.[1][2] |
| Key Characteristics | Hygroscopic, air-sensitive, light-sensitive. |
| Primary Applications | Formation of cationic liposomes for drug and gene delivery, immunological adjuvant.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is DDAI powder clumping, and how can I prevent it?
A1: DDAI is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] This absorbed water can cause the powder particles to stick together, leading to clumping.[3] To prevent this, it is essential to handle the powder in a controlled, low-humidity environment, such as a glove box or a room with a dehumidifier.[3] Always keep the container tightly sealed when not in use.
Q2: What are the ideal storage conditions for DDAI?
A2: DDAI should be stored in a cool, dark place, preferably under an inert gas like argon or nitrogen to protect it from air and moisture. The container must be kept tightly closed.
Q3: How does the hygroscopic nature of DDAI affect weighing?
A3: The continuous absorption of moisture can lead to inaccurate weight measurements, as the mass will increase over time when exposed to ambient air. To obtain an accurate weight, it is recommended to weigh DDAI in a controlled environment with low humidity. If this is not possible, weigh the powder quickly and in a closed weighing vessel.
Q4: Can I dry DDAI powder if it has absorbed moisture?
A4: While it may be possible to dry the powder, it is not generally recommended as it can affect the material's properties and stability. It is best to prevent moisture absorption in the first place. If drying is attempted, it should be done under vacuum at a temperature well below the melting point, but this may not reverse all the effects of moisture absorption.
Q5: How does moisture content impact the performance of DDAI in liposome (B1194612) formation?
A5: The presence of excess water can interfere with the self-assembly process of lipids during liposome formation, potentially affecting the size, stability, and encapsulation efficiency of the resulting vesicles.[4][5] Inconsistent moisture content in the DDAI powder can lead to poor reproducibility of your liposome formulations.
Troubleshooting Guide
Issue 1: Inconsistent liposome size and polydispersity.
-
Question: My liposomes prepared with DDAI show significant batch-to-batch variation in size and are highly polydisperse. What could be the cause?
-
Answer: This is a common issue when working with hygroscopic lipids. Inconsistent moisture content in your DDAI powder is a likely culprit. The amount of absorbed water can affect the hydration of the lipid film and the subsequent self-assembly process.[4][5] Ensure you are handling the DDAI powder in a consistently low-humidity environment to minimize variations in water content. Also, ensure your lipid film is uniformly thin and completely dry before hydration.
Issue 2: Difficulty in forming a stable lipid film.
-
Question: When I evaporate the organic solvent, the DDAI doesn't form a uniform, thin film at the bottom of the flask. It appears patchy or crystalline. Why is this happening?
-
Answer: This could be due to the presence of moisture in the organic solvent or absorbed by the DDAI powder prior to dissolution. Water is poorly soluble in many organic solvents used for lipid film formation and can cause the lipid to precipitate unevenly. Use anhydrous solvents and ensure your DDAI is handled under dry conditions.
Issue 3: Low encapsulation efficiency of hydrophilic drugs.
-
Answer: The hydration process is critical for encapsulating hydrophilic drugs. If the DDAI has absorbed a significant amount of water, it may alter the hydration dynamics of the lipid film, leading to inefficient trapping of the aqueous drug solution.[6] Using consistently dry DDAI and optimizing the hydration volume and time can help improve encapsulation efficiency.
Issue 4: DDAI powder is difficult to handle and dispense.
-
Question: The DDAI powder is very "sticky" and difficult to transfer from the spatula to the weighing boat or flask. What can I do?
-
Answer: This is a direct consequence of moisture absorption leading to increased cohesiveness of the powder.[7] Working in a low-humidity environment will significantly reduce this issue. Using anti-static weighing boats can also help. If the problem persists, consider preparing a stock solution of DDAI in an anhydrous organic solvent and storing it under inert gas for easier dispensing of accurate amounts.
Experimental Protocols
Detailed Methodology for Handling Hygroscopic DDAI Powder and Preparation of Liposomes by Thin-Film Hydration
This protocol provides a best-practice approach to minimize the impact of DDAI's hygroscopic nature on experimental outcomes.
1. Environmental Control:
-
Perform all manipulations of DDAI powder inside a glove box with a controlled atmosphere (e.g., <10% relative humidity) or in a room with a robust dehumidification system.
-
If a controlled environment is unavailable, work quickly and keep the DDAI container sealed as much as possible.
2. Weighing and Dispensing:
-
Pre-warm the DDAI container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
Use a clean, dry spatula and an anti-static weighing boat.
-
Weigh the required amount of DDAI and immediately transfer it to the dissolution vessel.
-
For highly accurate and reproducible results, consider preparing a stock solution of DDAI in an anhydrous solvent (e.g., chloroform (B151607) or ethanol) and determining the precise concentration. This allows for volumetric dispensing, which is less susceptible to humidity effects.
3. Liposome Preparation (Thin-Film Hydration Method):
-
Step 1: Lipid Dissolution: Dissolve the accurately weighed DDAI and any other lipids in an appropriate anhydrous organic solvent or solvent mixture (e.g., chloroform/methanol) in a round-bottom flask.
-
Step 2: Film Formation: Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Ensure the water bath temperature is above the glass transition temperature of all lipids. It is crucial to ensure the complete removal of the organic solvent.
-
Step 3: Film Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent and trace amounts of moisture.
-
Step 4: Hydration: Hydrate the lipid film with an aqueous buffer (containing the hydrophilic drug, if applicable) by adding the buffer to the flask and agitating. The hydration temperature should be above the phase transition temperature of the lipids.
-
Step 5: Size Reduction: The resulting multilamellar vesicles (MLVs) can be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) by sonication or extrusion through polycarbonate membranes of a defined pore size.
Visualizations
Experimental Workflow for Handling Hygroscopic DDAI
Caption: Workflow for proper handling of hygroscopic DDAI powder.
Troubleshooting Logic for DDAI-Related Issues
Caption: Troubleshooting logic for common issues with DDAI.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. freemantech.co.uk [freemantech.co.uk]
- 3. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 4. researchgate.net [researchgate.net]
- 5. Size and stability of liposomes: a possible role of hydration and osmotic forces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Light Sensitivity of Iodide-Containing Research Chemicals
This guide provides researchers, scientists, and drug development professionals with essential information for managing the light sensitivity of iodide-containing research chemicals. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are iodide-containing research chemicals often sensitive to light?
A1: Iodide ions (I⁻) can be oxidized to molecular iodine (I₂) when exposed to light, particularly UV and visible wavelengths.[1] This process, known as photodegradation, can be accelerated by the presence of moisture.[1] The C-I bond in many organic molecules can also be cleaved by UV radiation, leading to the formation of reactive iodine species and other degradation byproducts.[2][3]
Q2: What are the visible signs of degradation in my iodide-containing compound?
A2: A common sign of degradation is a change in color, often a yellow or brown discoloration.[1][4] This is typically due to the formation of molecular iodine (I₂), which has a characteristic color.[1] For compounds in solution, you might also observe precipitate formation or a change in turbidity.
Q3: How should I store my light-sensitive iodide compounds?
A3: To minimize degradation, store these chemicals in a cool, dry, and well-ventilated area, protected from direct sunlight and other light sources.[5][6] Use amber glass or opaque containers to block UV and visible light.[1][7] For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.
Q4: Can ambient lab lighting affect my experiments?
A4: Yes, even standard laboratory lighting can be sufficient to cause degradation of highly sensitive compounds over time. For sensitive experiments, it is advisable to work in a darkened room or use red light, and to cover flasks and tubes with aluminum foil.[7]
Q5: What are the potential consequences of using a degraded iodide-containing chemical in my research?
A5: Using a degraded compound can lead to inaccurate and unreliable experimental results. The decreased concentration of the active compound and the presence of impurities can alter the compound's efficacy, toxicity, and binding affinity.[1] Degradation products may also interfere with analytical measurements.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Unexpected experimental results (e.g., low efficacy, high variability). | The iodide-containing compound may have degraded due to light exposure. | 1. Verify Compound Integrity: Analyze the compound using HPLC-UV or LC-MS to check for the presence of degradation products. 2. Implement Protective Measures: Repeat the experiment using a fresh, properly stored batch of the compound and ensure all experimental steps are performed with minimal light exposure (e.g., wrap flasks in foil, work under dim light).[7] |
| A solution of my compound has changed color (e.g., turned yellow or brown). | Formation of molecular iodine (I₂) due to photodegradation.[1] | 1. Discard the Solution: Do not use the discolored solution for experiments. 2. Prepare Fresh Solutions: Prepare fresh solutions immediately before use and store them in amber vials or foil-wrapped containers.[7] |
| Difficulty reproducing results from a previously successful experiment. | Inconsistent handling of the light-sensitive compound between experiments. | 1. Standardize Handling Protocol: Develop and adhere to a strict protocol for handling the light-sensitive compound, including specific instructions for storage, weighing, and solution preparation to minimize light exposure. 2. Use a Dark Control: In photostability studies, always include a "dark control" sample that is handled identically but protected from light to differentiate between photodegradation and other forms of degradation.[8] |
| Analytical readings (e.g., HPLC, NMR) show unexpected peaks. | The presence of photodegradation products. | 1. Identify Degradants: Attempt to identify the degradation products using mass spectrometry (MS). Common degradation pathways include deiodination and oxidation of side chains.[2][9] 2. Forced Degradation Study: Perform a forced degradation study by intentionally exposing the compound to light to confirm the identity of the degradation peaks.[10][11] |
Experimental Protocols
Protocol 1: Assessing the Photostability of an Iodide-Containing Compound in Solution
This protocol outlines a method for evaluating the stability of a light-sensitive compound in solution under controlled light exposure, following principles from ICH Q1B guidelines.[8][10]
Materials:
-
Iodide-containing research chemical
-
Solvent of choice (e.g., DMSO, ethanol, water)
-
Transparent and amber glass vials
-
Aluminum foil
-
Photostability chamber with a calibrated light source (e.g., Xenon lamp) capable of emitting both visible and UVA light.[10][12]
-
HPLC-UV or LC-MS system for analysis
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the compound at a known concentration.
-
Aliquot the solution into three sets of vials:
-
Set A (Exposed): Transparent vials.
-
Set B (Dark Control): Transparent vials completely wrapped in aluminum foil.[8]
-
Set C (Protected Packaging): Amber glass vials.
-
-
-
Exposure:
-
Place Set A, B, and C into the photostability chamber.
-
Expose the samples to a controlled light source. A common ICH Q1B condition is an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[10]
-
Maintain a constant temperature throughout the exposure.
-
-
Time Points:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from each set for analysis.
-
-
Analysis:
-
Analyze the samples by HPLC-UV or LC-MS to determine the concentration of the parent compound and detect the formation of any degradation products.
-
Calculate the percentage of degradation at each time point relative to the initial concentration (t=0).
-
Protocol 2: Analytical Methods for Detecting Degradation
Several analytical techniques can be employed to detect and quantify the degradation of iodide-containing compounds.[13][14][15]
| Analytical Method | Application | Advantages | Considerations |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Quantify the parent compound and detect chromophoric degradation products. | Widely available, robust, and provides quantitative data. | May not detect non-chromophoric degradants. Co-elution can be an issue. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identify and quantify the parent compound and its degradation products. | High sensitivity and selectivity; provides molecular weight information for identification.[2][15] | More complex instrumentation and data analysis. |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Measure total iodine content and specific iodine isotopes. | Extremely sensitive for elemental analysis.[13] | Does not provide information on the molecular structure of the degradation products. |
| UV-Visible Spectroscopy | Monitor the formation of colored degradation products like I₂. | Simple, rapid, and can provide real-time information. | Low specificity; only useful if degradation produces a chromophoric change. |
Visualizations
Photodegradation Pathway of an Iodinated Compound
The following diagram illustrates a simplified, common degradation pathway for a generic iodinated organic compound when exposed to UV light.
Caption: Simplified photodegradation pathway of an iodinated compound.
Experimental Workflow for Handling Light-Sensitive Chemicals
This workflow outlines the key steps to minimize light-induced degradation during an experiment.
Caption: Workflow for handling light-sensitive research chemicals.
Troubleshooting Logic for Unexpected Results
This decision tree provides a logical approach to troubleshooting experiments involving light-sensitive iodide compounds.
Caption: Troubleshooting decision tree for light-sensitivity issues.
References
- 1. allanchem.com [allanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. calibrechem.com [calibrechem.com]
- 6. youtube.com [youtube.com]
- 7. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 8. q1scientific.com [q1scientific.com]
- 9. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]
- 10. ema.europa.eu [ema.europa.eu]
- 11. iagim.org [iagim.org]
- 12. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Dimethyldioctadecylammonium (DDA) Halides in Lipofection: A Comparative Guide to Iodide vs. Bromide Counterions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of non-viral gene delivery, the selection of an appropriate cationic lipid is paramount to achieving high transfection efficiency while minimizing cytotoxicity. Dimethyldioctadecylammonium (DDA) salts, such as Dimethyldioctadecylammonium Bromide (DDAB), are well-established components of liposomal transfection reagents. This guide provides a comparative analysis of Dimethyldioctadecylammonium Iodide (DDAI) and DDAB for lipofection applications.
It is important to note that while DDAB has been extensively studied, there is a significant lack of direct, head-to-head comparative studies evaluating the performance of DDAI against DDAB in lipofection. Therefore, this guide synthesizes data from studies on DDAB and draws inferences for DDAI based on research into the effects of counterions on other cationic lipids, most notably 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP).
Performance Comparison: Transfection Efficiency, Cytotoxicity, and Stability
The primary structural difference between DDAI and DDAB lies in the halide counterion. This seemingly minor substitution can influence the physicochemical properties of the cationic lipid and its subsequent performance in lipofection.
Transfection Efficiency
Direct experimental data comparing the transfection efficiency of DDAI and DDAB is not currently available in published literature. However, studies on the closely related cationic lipid DOTAP have shown that the nature of the counterion can influence gene delivery. A key study comparing a panel of DOTAP analogs with different counterions found that the in vitro transfection activity of DOTAP-iodide and DOTAP-bromide were approximately equal.[1]
Based on this evidence, it is reasonable to hypothesize that DDAI and DDAB exhibit comparable transfection efficiencies . The primary driver of transfection for cationic lipids is the electrostatic interaction between the positively charged lipid headgroup and the negatively charged phosphate (B84403) backbone of nucleic acids, leading to the formation of lipoplexes that can fuse with cell membranes. Since the cationic DDA moiety is identical in both molecules, their fundamental mechanism of DNA binding and delivery is expected to be the same.
Cytotoxicity
The cytotoxicity of cationic lipids is a critical consideration in their application. DDAB is known to induce dose-dependent cytotoxicity.[3] The proposed mechanism for this toxicity is the induction of apoptosis through the extrinsic caspase-8 pathway, leading to the activation of caspase-3 and subsequent DNA fragmentation.[4][5]
Given that the cytotoxic effect is primarily attributed to the cationic lipid component and its interaction with cellular membranes, it is anticipated that DDAI would exhibit a similar cytotoxic profile to DDAB . The choice of the halide counterion is unlikely to significantly alter the fundamental mechanism of toxicity. A study comparing various cytotoxicity assays found that DDAB:DOPE liposomes were more toxic than the commercial transfection reagent DOTAP.
Lipoplex Stability
The stability of lipoplex formulations, both in storage and in biological fluids, is crucial for reproducible and effective gene delivery.[6][7][8][9] The tight binding of the iodide ion to the DOTAP headgroup, as observed in structural studies, suggests that DDAI might form slightly different lipid assemblies compared to DDAB.[2] This could potentially translate to minor differences in the stability of the resulting lipoplexes. However, without direct experimental evidence, this remains speculative. Helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), are often included in formulations to enhance stability and transfection efficiency.[3]
Quantitative Data Summary
Due to the absence of direct comparative studies, a quantitative side-by-side comparison is not feasible. The following table summarizes the available data for DDAB and provides a hypothesized profile for DDAI based on related research.
| Parameter | Dimethyldioctadecylammonium Bromide (DDAB) | This compound (DDAI) |
| Transfection Efficiency | Formulation-dependent; efficiency increases with higher DDAB:neutral lipid ratio.[3] Comparable to some commercial formulations.[3] Can be enhanced with agents like protamine[10] or gold nanoparticles.[11] | Data not available. Hypothesized to be similar to DDAB based on studies with DOTAP, where bromide and iodide counterions conferred similar activity.[1] |
| Cytotoxicity Mechanism | Induces caspase-mediated apoptosis via the extrinsic caspase-8 and intrinsic caspase-3 pathways.[4][5] Cytotoxicity increases with higher concentrations and higher ratios of DDAB in liposomes.[3] | Data not available. Hypothesized to be similar to DDAB, as cytotoxicity is primarily driven by the cationic lipid structure. |
| Cellular Uptake Pathway | Primarily through endocytosis.[12][13][14] | Data not available. Presumed to be primarily through endocytosis, as this is the common pathway for cationic lipoplexes. |
| Affected Signaling Pathways | Activates the p38 MAPK signaling pathway in dendritic cells.[15] Induces the caspase cascade in various tumor cell lines.[4][5] | Data not available. |
| Lipoplex Stability | Can form stable lipoplexes with DNA. Stability is influenced by the formulation, including the choice of helper lipids (e.g., DOPE or Cholesterol).[3][10] | Data not available. The potentially tighter binding of the iodide counterion could subtly influence lipoplex physicochemical properties and stability.[2] |
Experimental Protocols
The following is a representative protocol for lipofection using DDAB-based cationic liposomes, which can be adapted for optimization with DDAI.
I. Preparation of DDAB/DOPE Cationic Liposomes
This protocol is based on the ethanol (B145695) injection/pressure extrusion method.[3]
Materials:
-
Dimethyldioctadecylammonium Bromide (DDAB)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Ethanol
-
Sterile deionized water or buffer (e.g., HEPES-buffered saline)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Rotary evaporator
-
Bath sonicator
Procedure:
-
Lipid Film Hydration: a. Dissolve DDAB and DOPE in chloroform in a round-bottom flask at a desired molar ratio (e.g., 2:1). b. Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall. c. Further dry the film under vacuum for at least 1 hour to remove residual solvent. d. Hydrate the lipid film with sterile deionized water or buffer by vortexing, creating multilamellar vesicles (MLVs).
-
Extrusion: a. Subject the MLV suspension to several freeze-thaw cycles to increase lamellarity. b. Extrude the suspension 10-20 times through a polycarbonate membrane (e.g., 100 nm) using a lipid extruder to produce small unilamellar vesicles (SUVs). c. The resulting liposome (B1194612) solution can be stored at 4°C.
II. Lipofection of Adherent Cells in a 24-Well Plate
This protocol is a general guideline and should be optimized for specific cell types and plasmid DNA.[16]
Materials:
-
Prepared DDAB/DOPE liposomes
-
Plasmid DNA (high purity)
-
Serum-free medium (e.g., Opti-MEM®)
-
Complete culture medium
-
Adherent cells (plated to be 70-90% confluent at the time of transfection)
Procedure:
-
Cell Plating: a. The day before transfection, seed cells in a 24-well plate so they reach 70-90% confluency on the day of transfection.
-
Lipoplex Formation: a. For each well, dilute 1 µg of plasmid DNA into 50 µL of serum-free medium in a sterile tube. b. In a separate sterile tube, dilute the optimized amount of DDAB/DOPE liposome suspension into 50 µL of serum-free medium. The optimal lipid-to-DNA ratio (w/w) must be determined empirically (e.g., start with a range from 2:1 to 8:1). c. Add the diluted liposome solution to the diluted DNA solution, mix gently by pipetting, and incubate for 15-30 minutes at room temperature to allow lipoplex formation.
-
Transfection: a. Gently aspirate the culture medium from the cells and wash once with sterile PBS. b. Add the 100 µL of the lipoplex-containing solution to the cells. c. Add 400 µL of complete culture medium (with or without serum, depending on the cell type's sensitivity to serum during transfection) to each well and gently swirl the plate to mix. d. Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours. e. After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.
-
Gene Expression Analysis: a. Assay for transgene expression at an appropriate time point post-transfection (e.g., 24-72 hours).
Visualizing Workflows and Pathways
Experimental Workflow for Lipofection
Caption: General workflow for cationic lipid-mediated transfection.
Cellular Uptake and Intracellular Fate of Lipoplexes
Caption: Cellular uptake of lipoplexes via endocytosis.
DDAB-Induced Apoptosis Signaling Pathway
Caption: DDAB-induced caspase-mediated apoptosis pathway.
References
- 1. The counterion influence on cationic lipid-mediated transfection of plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DOTAP: Structure, hydration, and the counterion effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposomes containing cationic dimethyl dioctadecyl ammonium bromide: formulation, quality control, and lipofection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Didodecyldimethylammonium bromide (DDAB) induces caspase-mediated apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijper.org [ijper.org]
- 7. mdpi.com [mdpi.com]
- 8. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Intracellular and serum stability of liposomal 2',3'-dideoxycytidine. Effect of lipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The enhancement of transfection efficiency of cationic liposomes by didodecyldimethylammonium bromide coated gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intracellular signaling pathway in dendritic cells and antigen transport pathway in vivo mediated by an OVA@DDAB/PLGA nano-vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
comparing Dimethyldioctadecylammonium Iodide to other cationic lipids for gene delivery
A comprehensive analysis of cationic lipids is crucial for successful gene delivery applications in research and therapeutic development. While a direct comparative analysis of Dimethyldioctadecylammonium Iodide (DODAI) with other cationic lipids is limited in the current scientific literature, this guide provides a framework for evaluating and comparing cationic lipids, using the well-characterized lipid 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) as a primary example. This guide is intended for researchers, scientists, and drug development professionals seeking to select the optimal cationic lipid for their specific gene delivery needs.
Cationic lipids are essential components of non-viral gene delivery systems.[1][2][3] Their positively charged headgroup facilitates the condensation of negatively charged nucleic acids, such as plasmid DNA and siRNA, to form lipid-nucleic acid complexes known as lipoplexes.[4][5][6] These lipoplexes protect the genetic material from degradation and facilitate its entry into cells.[7] The structure of the cationic lipid, including the headgroup, linker, and hydrophobic tails, significantly influences its transfection efficiency and cytotoxicity.[1]
Comparison of Key Performance Parameters
The selection of a cationic lipid is a critical step in the development of an effective gene delivery vector. The ideal cationic lipid should exhibit high transfection efficiency and low cytotoxicity. The following table summarizes key performance indicators for cationic lipids, with specific data for DOTAP-based formulations where available in the reviewed literature. Data for this compound (DODAI) is not sufficiently available in the public domain to provide a direct comparison.
| Parameter | DOTAP-based Lipoplexes | Other Cationic Lipids (General) | Significance in Gene Delivery |
| Transfection Efficiency | Can achieve high transfection efficiency, comparable to or slightly lower than Lipofectamine® 2000 in some cell lines (e.g., HeLa, A549, SPC-A1).[8] However, efficiency can be cell-type dependent.[9] | Varies widely based on the specific lipid structure, formulation (including helper lipids like DOPE or cholesterol), and cell type.[6][7][10] | Indicates the effectiveness of the lipid in delivering the genetic payload into the target cells, leading to gene expression or knockdown. |
| Cytotoxicity | Generally considered to have lower cytotoxicity compared to some other cationic lipids and polymers like PEI.[11] However, cytotoxicity is concentration-dependent.[4] | A significant challenge for many cationic lipids, often correlated with the positive surface charge which can disrupt cell membranes.[4] | High cytotoxicity can lead to cell death, limiting the therapeutic window and the applicability of the delivery system. |
| Lipoplex Particle Size | Typically form nanoparticles around 150 nm in diameter.[8] Particle size can be influenced by the formulation method and the ratio of lipid to DNA.[12] | A critical parameter affecting cellular uptake. Sizes in the range of 100-200 nm are often considered optimal for endocytosis.[13] | Influences the mechanism of cellular uptake and the in vivo biodistribution of the lipoplexes. |
| Zeta Potential | Formulations exhibit a positive zeta potential, for example, around +30 mV.[8] | A positive surface charge is necessary for binding to the negatively charged cell surface and initiating uptake. | Measures the surface charge of the lipoplexes, which is crucial for their interaction with nucleic acids and cell membranes. |
| Serum Stability | Transfection efficiency can be inhibited or enhanced in the presence of serum, depending on the formulation.[7] Some formulations show good siRNA retention in the presence of serum.[13] | A major hurdle for in vivo applications, as serum proteins can bind to lipoplexes, leading to aggregation and clearance from circulation. | Determines the viability of the gene delivery system for in vivo applications where it will be exposed to blood components. |
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate evaluation and comparison of different cationic lipids. Below are detailed methodologies for key experiments.
Lipoplex Preparation (Thin-Film Hydration Method)
-
Lipid Film Formation: Dissolve the cationic lipid (e.g., DOTAP) and any helper lipids (e.g., DOPE, cholesterol) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[13]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.[13]
-
Hydration: Hydrate the lipid film with an aqueous solution (e.g., sterile water, buffer) by vortexing or sonication. This process results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), subject the MLV suspension to sonication or extrusion through polycarbonate membranes with a defined pore size.
-
Lipoplex Formation: Add the nucleic acid solution to the liposome (B1194612) suspension at a specific charge ratio (N/P ratio, the ratio of moles of the amine groups in the cationic lipid to the moles of the phosphate (B84403) groups in the nucleic acid) and incubate for a defined period to allow for complex formation.[13]
In Vitro Transfection Efficiency Assay (Reporter Gene Assay)
-
Cell Seeding: Plate the target cells in a multi-well plate and allow them to adhere and reach a desired confluency (typically 70-90%).
-
Lipoplex Addition: Add the freshly prepared lipoplexes containing a reporter gene plasmid (e.g., encoding luciferase or Green Fluorescent Protein - GFP) to the cells.
-
Incubation: Incubate the cells with the lipoplexes for a specified duration (e.g., 4-6 hours) in a suitable cell culture incubator.
-
Gene Expression: After incubation, replace the transfection medium with fresh growth medium and incubate for a further period (e.g., 24-48 hours) to allow for reporter gene expression.
-
Quantification:
Cytotoxicity Assay (MTT Assay)
-
Cell Treatment: Seed cells in a 96-well plate and expose them to varying concentrations of the lipoplexes for a defined period (e.g., 24 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell Viability Calculation: Express the cell viability as a percentage of the absorbance of untreated control cells.[14]
Visualizing Key Processes
To better understand the mechanisms and workflows involved in cationic lipid-mediated gene delivery, the following diagrams are provided.
References
- 1. A review on cationic lipids with different linkers for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academicjournals.org [academicjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. geneticmedjournal.com [geneticmedjournal.com]
- 7. Comparison between cationic polymers and lipids in mediating systemic gene delivery to the lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. [Comparison of two kinds of cationic vectors-mediated gene delivery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gene delivery into hepatic cells with ternary complexes of plasmid DNA, cationic liposomes and apolipoprotein E-derived peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Physicochemical characterization and purification of cationic lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Characterization of siRNA Lipoplexes: Effect of Different Lipids, In Vitro Evaluation in Cancerous Cell Lines and In Vivo Toxicity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization and characterization of anionic lipoplexes for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard and Its Challengers: A Comparative Guide to CTAB and Other Cationic Detergents for Plant DNA Extraction
For researchers, scientists, and drug development professionals, the isolation of high-quality DNA from plant tissues is a critical first step for a multitude of downstream applications, from molecular breeding to phylogenetics and the development of novel therapeutics. The presence of rigid cell walls, polysaccharides, and secondary metabolites in plants, however, makes this a challenging endeavor. Cetyltrimethylammonium bromide (CTAB), a cationic detergent, has long been the gold standard for plant DNA extraction, renowned for its ability to effectively lyse cells and remove contaminants. This guide provides an objective comparison of the CTAB method with other cationic detergents, supported by available experimental data and detailed protocols.
The Central Role of Cationic Detergents in Plant DNA Extraction
Cationic detergents are essential reagents in plant DNA extraction due to their unique properties. These positively charged molecules effectively disrupt the negatively charged cell membranes and form complexes with the DNA, separating it from inhibitory compounds like polysaccharides and polyphenols.[1][2][3] In a high-salt environment, the cationic detergent-DNA complex remains in solution while many polysaccharides precipitate.[4] Subsequent steps then purify the DNA from this complex.
CTAB: The Reigning Champion
The CTAB method, first popularized in the 1980s, remains a widely used and robust technique for obtaining high-quality DNA from a diverse range of plant species.[1][5] Its effectiveness lies in its ability to provide high yields of pure, high-molecular-weight DNA, suitable for sensitive downstream applications like long-read sequencing.[6]
Key Advantages of the CTAB Method:
-
High DNA Yield and Quality: The CTAB method is known for its ability to produce a good yield of high molecular weight DNA with excellent purity.[6]
-
Effective Removal of Contaminants: It is particularly efficient at removing polysaccharides and polyphenols, which are common inhibitors of downstream enzymatic reactions in plant DNA extracts.[1][4]
-
Versatility: The protocol can be adapted for a wide variety of plant species and tissue types.[7]
Limitations of the CTAB Method:
-
Time-Consuming: The protocol involves multiple steps, including long incubation times, making it a lengthy process.[6]
-
Use of Hazardous Chemicals: Traditional CTAB protocols often involve the use of hazardous organic solvents like phenol (B47542) and chloroform (B151607) for protein removal.[4]
Performance Comparison of Cationic Detergents
While CTAB is the most well-documented and widely used cationic detergent for plant DNA extraction, other cationic surfactants exist, such as dodecyltrimethylammonium (B156365) bromide (DTAB) and tetradecyltrimethylammonium bromide (TTAB). However, direct comparative studies with quantitative data on their performance against CTAB for plant DNA extraction are scarce in the readily available scientific literature.
A comparative guide on cationic surfactants suggests that the length of the hydrophobic tail can influence the efficiency of cell lysis and DNA precipitation.[8] For instance, the longer, unsaturated hydrocarbon tail of Oleyltrimethylammonium chloride (OTAC) might offer different efficiencies in disrupting lipid bilayers compared to CTAB.[8] Another discussion highlights that the self-aggregation behavior is more pronounced for CTAB than for DTAB due to its longer carbon chain, which may influence its interaction with cellular components.[9]
The following table summarizes the available quantitative data, primarily focusing on the performance of the CTAB method. Data for other cationic detergents is largely inferred due to the lack of direct comparative experimental studies.
| Detergent | Method | Plant Species/Tissue | DNA Yield (µg/g of tissue) | A260/280 Ratio | A260/230 Ratio | Reference |
| CTAB | Modified CTAB | Petunia hybrida | 341.7 - 897.2 µg/µl (from various tissues) | Not Specified | Not Specified | [10] |
| CTAB | Modified CTAB | Various Plant Species | 5 - 30 µg (from 200 mg of tissue) | Not Specified | Not Specified | [11] |
| CTAB followed by SDS | Sequential Cationic-Anionic Detergent | Prosopis cineraria, Conocarpus erectus, Phoenix dactylifera | Not Specified | 1.75 - 1.85 | >2.0 | [12] |
| DTAB | Inferred Performance | Not Applicable | Data not available | Data not available | Data not available | [9] |
| TTAB | Inferred Performance | Not Applicable | Data not available | Data not available | Data not available | N/A |
| OTAC | Inferred Performance | Not Applicable | Data not available | Data not available | Data not available | [8] |
Experimental Protocols
Below is a detailed, standard protocol for DNA extraction using CTAB. Due to the lack of established and validated protocols for other cationic detergents like DTAB and TTAB in plant DNA extraction, their protocols are not provided. Researchers wishing to explore these alternatives would likely need to adapt existing CTAB protocols and optimize the conditions.
CTAB DNA Extraction Protocol (Phenol-Chloroform Method)
This protocol is a widely used method for obtaining high-quality DNA from plant tissues.
Materials:
-
CTAB extraction buffer (2% w/v CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% w/v PVP)
-
β-mercaptoethanol
-
RNase A (10 mg/mL)
-
Chloroform:isoamyl alcohol (24:1 v/v)
-
Isopropanol (B130326) (ice-cold)
-
70% Ethanol (B145695) (ice-cold)
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
-
Liquid nitrogen
-
Mortar and pestle
-
Microcentrifuge tubes (1.5 mL and 2 mL)
-
Water bath or heating block
-
Microcentrifuge
Procedure:
-
Tissue Homogenization:
-
Weigh approximately 100-200 mg of fresh or frozen plant tissue.
-
Freeze the tissue in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.
-
-
Lysis:
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-warmed (65°C) CTAB extraction buffer with 0.2% (v/v) β-mercaptoethanol (added just before use in a fume hood).
-
Vortex thoroughly to mix.
-
Incubate the tube at 65°C for 30-60 minutes with occasional gentle inversion.
-
-
Purification:
-
Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1).
-
Mix by inverting the tube gently for 5-10 minutes to form an emulsion.
-
Centrifuge at 12,000 x g for 15 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube, avoiding the interface.
-
-
RNase Treatment:
-
Add 2 µL of RNase A (10 mg/mL) to the aqueous phase.
-
Incubate at 37°C for 30 minutes.
-
-
DNA Precipitation:
-
Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.
-
Mix gently by inversion until a stringy white precipitate of DNA becomes visible.
-
Incubate at -20°C for at least 30 minutes to enhance precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
-
-
Washing:
-
Carefully decant the supernatant without disturbing the DNA pellet.
-
Add 1 mL of ice-cold 70% ethanol to wash the pellet.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully decant the ethanol. Repeat the wash step once.
-
-
Drying and Resuspension:
-
Air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry the pellet as it will be difficult to dissolve.
-
Resuspend the DNA pellet in 50-100 µL of TE buffer or nuclease-free water by gently pipetting up and down.
-
Visualizing the Workflow
To better understand the logical flow of a typical cationic detergent-based plant DNA extraction, the following diagram illustrates the key steps.
Conclusion
The CTAB method remains a cornerstone of plant molecular biology due to its proven efficacy in delivering high-quality DNA from a vast array of plant species.[1] While other cationic detergents theoretically offer alternatives, the lack of direct, quantitative comparative studies makes it difficult to definitively assess their performance relative to CTAB. For researchers requiring a reliable and well-established protocol, the CTAB method, despite its drawbacks of being time-consuming and involving hazardous chemicals, is the recommended starting point. Future research directly comparing CTAB with other cationic detergents like DTAB, TTAB, and OTAC, with comprehensive data on DNA yield and purity across various plant species, would be invaluable to the scientific community, potentially unveiling more efficient or safer alternatives. Until then, the optimization of existing CTAB protocols remains the most practical approach for tackling the challenges of plant DNA extraction.
References
- 1. CTAB vs. Alternatives: A Comparative Analysis of Plant DNA Extraction Techniques [plantextractwholesale.com]
- 2. jaes.thebrpi.org [jaes.thebrpi.org]
- 3. benchchem.com [benchchem.com]
- 4. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 5. zymoresearch.com [zymoresearch.com]
- 6. DNA Extraction Showdown: Comparing the Performance of Various Plant DNA Extraction Methods [greenskybio.com]
- 7. Optimized CTAB DNA extraction for different tissues [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A Comparison of DNA Extraction Methods using Petunia hybrida Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A modified protocol for rapid DNA isolation from plant tissues using cetyltrimethylammonium bromide | Springer Nature Experiments [experiments.springernature.com]
- 12. Cationic and anionic detergent buffers in sequence yield high-quality genomic DNA from diverse plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis: Efficacy of Dimethyldioctadecylammonium-Based Reagents vs. Commercial Alternatives in Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of non-viral gene delivery, cationic lipids remain a cornerstone for transfecting nucleic acids into cells. This guide provides a comparative overview of the efficacy of Dimethyldioctadecylammonium (DDA)-based formulations, specifically using Dimethyldioctadecylammonium Bromide (DDAB/DODAB) as a well-studied analogue for Dimethyldioctadecylammonium Iodide (DDAI), against widely-used commercial transfection reagents. While direct comparative data for DDAI is limited in publicly available literature, the structural similarity and shared cationic headgroup of DDAB provide valuable insights into the potential performance of DDA-based compounds.
This analysis synthesizes experimental data to offer a clear comparison of transfection efficiency and cytotoxicity, equipping researchers with the information needed to make informed decisions for their specific cell and nucleic acid delivery applications.
Performance Comparison: Transfection Efficiency
The efficiency of a transfection reagent is paramount for successful gene expression or knockdown. The following table summarizes the transfection efficiency of DDAB-based formulations in comparison to prominent commercial reagents across various cell lines. It is important to note that efficiency is highly dependent on the cell type, nucleic acid payload, and specific formulation of the reagent.
| Reagent/Formulation | Cell Line | Nucleic Acid | Transfection Efficiency (%) | Citation |
| DDAB/DOPE | Murine Melanoma B16(F10) | Plasmid DNA | Reported as a "better transfection agent" than DC-Chol/DOPE | [1] |
| DDAB-AuNPs with Lipotap | HEK 293 | pEGFP | > 2-fold increase in GFP expressing cells | [2][3] |
| DDAB-AuNPs with DOTAP | HEK 293 | pEGFP | > 2-fold increase in GFP expressing cells | [2][3] |
| DDAB-AuNPs with Lipotap | HEK 293 | pGL3 (Luciferase) | ~48-fold increase in luciferase levels | [2][3] |
| DDAB-coated PLGA NPs | Not Specified | GFP Reporter Plasmid | Significant improvement compared to unmodified nanoparticles | [4] |
| DDAB Liposomes | Drosophila S2 | Plasmid DNA | > 10-fold increase compared to calcium phosphate (B84403) method | [5] |
| Lipofectamine™ 2000 | HEK293T | Plasmid DNA | ~60% | [6] |
| FuGENE® HD | HEK293T | Plasmid DNA | ~60% | [6] |
| Lipofectamine™ 2000 | HeLa | Plasmid DNA | High, but with considerable toxicity | [7] |
| Metafectene Pro | HeLa | pEGFP-N3 | High efficiency with less toxicity than Lipofectamine 2000 | [8] |
Performance Comparison: Cytotoxicity
A critical factor in the selection of a transfection reagent is its impact on cell viability. The ideal reagent exhibits high transfection efficiency with minimal cytotoxicity. The following table outlines the cytotoxic profiles of DDAB-based formulations and their commercial counterparts.
| Reagent/Formulation | Cell Line(s) | Cytotoxicity Profile | Citation |
| DDAB/DOPE | Murine Melanoma B16(F10) | More toxic than DC-Chol, which contributed to the therapeutic effect | [1] |
| DDAB-AuNPs | Not Specified | Decreased the cytotoxicity of liposomes | [2][3] |
| DDAB-SLNs | Caco-2, HepG2, MCF-7, SV-80, Y-79 | Significantly less cytotoxic than CTAB-SLNs | |
| DDAB Liposomes (2:1 ratio with neutral lipid) | CSU-SA1 Cancer Cells | Showed similar toxicities to less harmful commercial liposomes | [9] |
| Lipofectamine™ 2000 | HEK-293 FT | ~50% non-viable cells | [10] |
| Lipofectamine™ 2000 | HeLa | Considerably more toxic than ViaFect™ Reagent | [7] |
| Cationic Lipids (general) | NCI-H460 | Quaternary ammonium (B1175870) headgroups can induce more apoptosis than peptide headgroups |
Experimental Protocols
Accurate and reproducible evaluation of transfection reagents necessitates standardized experimental procedures. The following are generalized methodologies for assessing transfection efficiency and cytotoxicity based on common laboratory practices.
Transfection Efficiency Assay (Reporter Gene Assay)
This protocol outlines a general method for quantifying transfection efficiency using a reporter gene, such as Green Fluorescent Protein (GFP) or luciferase.
-
Cell Seeding: Plate cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Complex Formation:
-
Dilute 0.5 µg of plasmid DNA encoding the reporter gene in 50 µL of serum-free medium.
-
In a separate tube, dilute the cationic lipid transfection reagent (e.g., DDAI or commercial reagent) according to the manufacturer's or formulation's optimal ratio in 50 µL of serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for lipoplex formation.
-
-
Transfection:
-
Add the 100 µL of lipoplex solution to each well containing the cells.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, replace the transfection medium with fresh, complete growth medium.
-
Incubate the cells for an additional 24-48 hours to allow for reporter gene expression.
-
-
Quantification:
-
GFP: Analyze the percentage of GFP-positive cells using fluorescence microscopy or flow cytometry.
-
Luciferase: Lyse the cells and measure the luciferase activity using a luminometer according to the assay kit's instructions.
-
Cytotoxicity Assay (MTT or similar viability assay)
This protocol provides a general method for assessing the cytotoxicity of transfection reagents.
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Prepare and add the transfection complexes to the cells as described in the transfection efficiency protocol. Include a control group of untreated cells.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).
-
Viability Assessment:
-
Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculation: Calculate the percentage of cell viability relative to the untreated control cells.
Visualizing the Process
To better understand the transfection process, the following diagrams illustrate the experimental workflow and the proposed mechanism of action for cationic lipid-mediated transfection.
Caption: General experimental workflow for comparing transfection reagents.
Caption: Proposed mechanism of cationic lipid-mediated transfection.
References
- 1. The use of cationic liposomes DC-CHOL/DOPE and DDAB/DOPE for direct transfer of Escherichia coli cytosine deaminase gene into growing melanoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The enhancement of transfection efficiency of cationic liposomes by didodecyldimethylammonium bromide coated gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gene delivery using dimethyldidodecylammonium bromide-coated PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An efficient DDAB-mediated transfection of Drosophila S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Choosing the Right Transfection Reagent for Optimal Efficiency [promega.com]
- 8. biontex.com [biontex.com]
- 9. Liposomes containing cationic dimethyl dioctadecyl ammonium bromide: formulation, quality control, and lipofection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Purity Analysis of Dimethyldioctadecylammonium Iodide by NMR and HPLC
For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a critical cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for the purity analysis of Dimethyldioctadecylammonium Iodide (DDAI). While both methods are staples in the analytical chemist's toolkit, they operate on different principles, offering complementary information for a holistic purity assessment.
Quantitative Data Summary
The following tables present representative data for the purity analysis of a typical batch of this compound, illustrating the type of results obtained from each technique.
Table 1: Purity of this compound
| Analytical Method | Purity (%) |
| Quantitative ¹H NMR | 98.5 |
| HPLC (UV Detection) | 98.2 |
Table 2: Impurity Profile by HPLC
| Impurity | Retention Time (min) | Area (%) |
| Impurity A | 4.8 | 0.8 |
| Impurity B | 6.2 | 0.5 |
| Unknown Impurity | 7.1 | 0.3 |
| Unretained Species | 2.1 | 0.2 |
Principles of Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for purity determination, specifically quantitative NMR (qNMR), relies on the principle that the area of a resonance signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, an absolute purity value can be determined without the need for a reference standard of the analyte itself. This makes qNMR a primary analytical method. For DDAI, the sharp singlet from the two methyl groups on the nitrogen atom is often a suitable signal for quantification.
High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a quaternary ammonium (B1175870) salt like DDAI, a reversed-phase column is typically employed. The purity is determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. This method excels at separating and detecting trace impurities, providing a detailed impurity profile. However, it is a relative method, and accurate quantification often requires a reference standard of the analyte.
Experimental Protocols
Quantitative ¹H NMR Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Materials:
-
This compound (DDAI) sample
-
Maleic acid (certified internal standard)
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance
Procedure:
-
Accurately weigh approximately 20 mg of the DDAI sample into a clean vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of CDCl₃.
-
Vortex the vial until both the sample and the internal standard are fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum using appropriate parameters to ensure accurate quantification (e.g., a sufficiently long relaxation delay, typically 5 times the longest T₁).
-
Process the spectrum, including phasing and baseline correction.
-
Integrate the well-resolved singlet of the DDAI N-methyl protons and the singlet of the maleic acid vinyl protons.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and to identify and quantify impurities.
Materials:
-
This compound (DDAI) sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of the DDAI sample in the mobile phase (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Record the chromatogram.
-
Integrate all peaks, excluding the solvent front.
-
Calculate the purity by the area percent method:
Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100
Comparison of Techniques
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal area is proportional to the number of nuclei. | Differential partitioning between mobile and stationary phases. |
| Quantification | Absolute (primary method) with an internal standard. | Relative (requires a reference standard for accurate quantification). |
| Selectivity | Based on the chemical environment of nuclei. | Based on the physicochemical properties of the molecule. |
| Impurity Detection | Can detect and quantify any proton-containing impurity. | Excellent for separating and detecting trace impurities. |
| Structural Info | Provides structural confirmation of the main component and impurities. | Provides limited structural information (retention time). |
| Sample Throughput | Generally lower due to longer acquisition times for quantification. | Higher, especially with autosamplers. |
| Method Development | Relatively straightforward. | Can be more complex and time-consuming. |
Visualizing the Workflows
Caption: Workflow for purity analysis of DDAI by quantitative NMR.
Caption: Workflow for purity analysis of DDAI by HPLC.
Conclusion
Both NMR and HPLC are indispensable tools for the purity analysis of this compound.[1] qNMR offers the advantage of providing an absolute purity value and structural information without the need for a specific DDAI reference standard.[2] HPLC, on the other hand, excels in the separation of complex mixtures and the detection of trace impurities, offering a detailed impurity profile.[3] For a comprehensive and robust assessment of DDAI purity, a dual-pronged approach utilizing both techniques is highly recommended. This orthogonal approach ensures the highest level of confidence in the quality of the material, which is paramount for reliable scientific outcomes.[3]
References
A Comparative Guide to the In Vivo Adjuvant Mechanism of DDA Liposomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of dimethyldioctadecylammonium (B77308) (DDA) liposomes as a vaccine adjuvant against other common alternatives. The information presented is supported by experimental data from peer-reviewed studies to assist in the rational selection of adjuvants for subunit vaccines.
Core Adjuvant Mechanisms of DDA Liposomes
DDA-based liposomes are cationic vesicles that have demonstrated potent immunostimulatory properties. Their primary in vivo adjuvant mechanisms are multifaceted and include:
-
Enhanced Antigen Uptake and Presentation: The positive charge of DDA liposomes facilitates electrostatic interactions with the negatively charged cell membranes of antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages. This interaction leads to increased uptake of the associated antigen.[1]
-
Depot Formation: Following injection, DDA liposomes can form a depot at the site of administration. This depot effect allows for the sustained release of the antigen, prolonging its exposure to the immune system and contributing to a more robust and long-lasting immune response, particularly favoring a Th1-type response.[2][3][4]
-
APC Maturation and Activation: DDA liposomes, especially when formulated with immunostimulators like trehalose (B1683222) dibehenate (TDB) in formulations such as CAF01, have been shown to induce the maturation of DCs. This is characterized by the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and MHC class II, which are crucial for the activation of T helper cells.
-
Induction of Both Humoral and Cellular Immunity: DDA-based adjuvants are versatile in their ability to stimulate both arms of the adaptive immune system. They can elicit strong antibody responses (humoral immunity) while also promoting potent T-cell responses (cell-mediated immunity), including Th1 and Th17 phenotypes, which are critical for protection against intracellular pathogens.[5][6]
Comparative Performance Data
The following tables summarize quantitative data from studies directly comparing DDA-based liposomes with other adjuvant formulations.
Table 1: Comparison of Cationic Liposomes on In Vivo Immune Response
| Adjuvant Formulation | Key Findings | Reference |
| DDA/TDB | Markedly higher production of IFN-γ upon antigen recall compared to DOTAP/TDB. Longer retention profile at the site of injection. | [2][3][7] |
| DC-Chol/TDB | Similar to DDA/TDB, exhibited a longer retention profile and induced higher IFN-γ production compared to DOTAP/TDB. | [2][3][7] |
| DOTAP/TDB | Shorter retention profile at the site of injection and lower IFN-γ production upon antigen recall compared to DDA/TDB and DC-Chol/TDB. | [2][3][7] |
Table 2: Comparison of DDA/TDB Liposomes with Neutral and Other Cationic Liposomes on DC Maturation and Antibody Production (Intranasal Immunization)
| Adjuvant Formulation | Mean Fluorescence Intensity (MFI) of DC Maturation Markers (in vitro) | H3N2-specific s-IgA (OD 450nm) | H3N2-specific Serum IgG (OD 450nm) | H3N2-specific Serum IgG1 (OD 450nm) | H3N2-specific Serum IgG2b (OD 450nm) | Reference |
| DDA/TDB Liposomes | MHC II: ~1200, CD80: ~600, CD86: ~800 | ~1.2 | ~2.5 | ~1.8 | ~1.0 | |
| DSPC/Chol Liposomes (Neutral) | MHC II: ~400, CD80: ~200, CD86: ~300 | ~0.4 | ~1.0 | ~0.6 | ~0.4 | |
| DOTAP/DC-Chol Liposomes | MHC II: ~500, CD80: ~250, CD86: ~400 | ~0.6 | ~1.5 | ~0.8 | ~0.5 |
Table 3: Comparison of CAF01 (DDA/TDB) with Alum and a Squalene-based Emulsion (SE)
| Adjuvant Formulation | Primary Antigen-Specific CD4+ T-cell Response (7 days post-immunization) | T-helper Cell Skewing | Antibody Response Kinetics | Reference | | --- | --- | --- | --- | | CAF01 (DDA/TDB) | Significant increase in antigen-specific CD4+ T-cells. | Strong Th1 and Th17 profile. | Delayed but ultimately higher magnitude IgG response compared to SE. |[4][6][8] | | Aluminum Hydroxide (Alum) | No significant primary T-helper response. | Predominantly Th2-biased response. | Delayed but ultimately higher magnitude IgG response compared to SE. |[4][6][9] | | Squalene Emulsion (SE) | Significant increase in antigen-specific CD4+ T-cells. | Mixed Th1/Th2 response. | Rapid initial antibody response, but lower magnitude at later time points compared to CAF01 and Alum. |[4][6] |
Signaling Pathways and Experimental Workflows
DDA Liposome (B1194612) Adjuvant Mechanism of Action
Caption: Proposed mechanism of DDA liposome adjuvanticity.
Experimental Workflow for In Vivo Adjuvant Comparison
Caption: Workflow for comparing adjuvant efficacy in vivo.
Experimental Protocols
Murine Immunization for Adjuvant Comparison
This protocol provides a general framework for in vivo immunization in mice to compare the efficacy of different adjuvants.
-
Animals: 6-8 week old female BALB/c or C57BL/6 mice are commonly used.
-
Antigen and Adjuvant Preparation: The antigen is mixed with the respective adjuvant formulation (e.g., DDA liposomes, Alum) according to the manufacturer's instructions or established protocols. A typical dose might range from 1-10 µg of antigen per mouse.
-
Immunization Schedule:
-
Day 0: Primary immunization. Administer the antigen-adjuvant formulation, typically 100-200 µl, via the desired route (e.g., subcutaneous at the base of the tail, intramuscular).
-
Day 14-21: Booster immunization. Administer a second dose of the same formulation.
-
-
Control Groups:
-
Antigen only (without adjuvant).
-
Adjuvant only (without antigen).
-
PBS or saline.
-
-
Sample Collection:
-
Blood is collected via tail bleed or terminal cardiac puncture at specified time points (e.g., pre-immunization, and 1-2 weeks after the final booster) to obtain serum for antibody analysis.
-
Spleens and draining lymph nodes can be harvested at the end of the study for analysis of cellular immune responses.
-
ELISA for Antigen-Specific IgG1 and IgG2a Subtypes
This protocol is for the quantification of antigen-specific antibody subtypes in murine serum, which can indicate the nature of the T-helper response (Th2 vs. Th1).
-
Plate Coating: Coat 96-well ELISA plates with the specific antigen (e.g., 1-5 µg/ml in PBS) overnight at 4°C.
-
Washing and Blocking: Wash the plates with PBS containing 0.05% Tween-20 (PBST). Block the wells with a suitable blocking buffer (e.g., 1% BSA in PBST) for 1-2 hours at room temperature.
-
Sample Incubation: Add serially diluted serum samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: After washing, add HRP-conjugated goat anti-mouse IgG1 or IgG2a detection antibodies to the respective plates and incubate for 1 hour at room temperature.
-
Substrate and Measurement: After a final wash, add a TMB substrate solution. Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a microplate reader. The antibody titer is typically determined as the reciprocal of the highest dilution that gives an absorbance value above a pre-determined cut-off.
Flow Cytometry for Dendritic Cell Maturation
This protocol allows for the analysis of DC maturation markers in cells isolated from draining lymph nodes.
-
Single-Cell Suspension: Prepare a single-cell suspension from the harvested lymph nodes by mechanical disruption and filtration through a cell strainer.
-
Surface Staining:
-
Incubate the cells with a viability dye to exclude dead cells from the analysis.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain the cells with a cocktail of fluorescently-conjugated antibodies against surface markers. A typical panel for DCs would include:
-
DC identification: anti-CD11c, anti-MHC Class II (I-A/I-E)
-
Maturation markers: anti-CD80, anti-CD86, anti-CD40
-
-
-
Data Acquisition and Analysis: Acquire the stained cells on a flow cytometer. Gate on the live, single-cell population, then on CD11c+ MHC II+ cells to identify the DC population. Analyze the expression levels (e.g., Mean Fluorescence Intensity) of CD80, CD86, and CD40 on the DC population.
References
- 1. The adjuvant mechanism of cationic dimethyldioctadecylammonium liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of the depot effect and immunogenicity of liposomes based on dimethyldioctadecylammonium (DDA), 3β-[N-(N',N'-Dimethylaminoethane)carbomyl] cholesterol (DC-Chol), and 1,2-Dioleoyl-3-trimethylammonium propane (DOTAP): prolonged liposome retention mediates stronger Th1 responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vaccine Adjuvants Differentially Affect Kinetics of Antibody and Germinal Center Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomes as Adjuvants and Vaccine Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of Primary Immune Response by Different Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. worthington-biochem.com [worthington-biochem.com]
- 9. Alum adjuvant is more effective than MF59 at prompting early germinal center formation in response to peptide-protein conjugates and enhancing efficacy of a vaccine against opioid use disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dimethyldioctadecylammonium (DDA) Salts: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate cationic lipids is a critical step in the formulation of effective delivery systems and adjuvants. This guide provides a comparative study of Dimethyldioctadecylammonium (B77308) (DDA) salts with different counter-ions, focusing on Dimethyldioctadecylammonium Bromide (DDAB) and Dimethyldioctadecylammonium Chloride (DDAC). This publication offers an objective comparison of their physicochemical properties and immunological adjuvant effects, supported by available experimental data. Detailed methodologies for key experiments are also provided to aid in the replication and further investigation of these findings.
Physicochemical Properties: A Head-to-Head Comparison
The nature of the counter-ion in DDA salts can subtly influence their physicochemical properties, which in turn affects their performance in various applications, from the formation of vesicles for drug delivery to their efficacy as vaccine adjuvants. While comprehensive comparative data is not abundant in the literature, the following table summarizes key properties based on available studies.
| Property | Dimethyldioctadecylammonium Bromide (DDAB) | Dimethyldioctadecylammonium Chloride (DDAC) | References |
| Molecular Formula | C₃₈H₈₀BrN | C₃₈H₈₀ClN | |
| Molar Mass | 630.95 g/mol | 586.50 g/mol | |
| Appearance | White to off-white crystalline powder | White to off-white powder | |
| Critical Micelle Concentration (CMC) | Varies with conditions (e.g., temperature, presence of salts) | Varies with conditions; generally low | [1] |
| Surface Tension | Exhibits strong surface-active properties | Exhibits strong surface-active properties | |
| Phase Transition Temperature (Tm) | The main transition temperature is dependent on the method of preparation.[2] | The main transition temperature is dependent on the method of preparation.[2] | [2] |
Immunological Adjuvant Properties: A Comparative Overview
DDA salts are well-established as potent immunological adjuvants, particularly for inducing cell-mediated immunity.[3] They are known to form cationic liposomes that can effectively deliver antigens to antigen-presenting cells (APCs).[4][5]
Th1/Th2 Response Profile
The balance between T-helper 1 (Th1) and T-helper 2 (Th2) immune responses is crucial for vaccine efficacy. Th1 responses are characterized by the production of interferon-gamma (IFN-γ) and are essential for clearing intracellular pathogens, while Th2 responses, characterized by interleukin-4 (IL-4) and interleukin-5 (IL-5), are critical for combating extracellular parasites and stimulating antibody production.
Studies have shown that DDA bromide (DDAB) can induce a mixed Th1/Th2 immune response.[6] For instance, when used as an adjuvant for a respiratory syncytial virus (RSV) vaccine candidate, DDAB induced both Th1 and Th2 responses in mice.[6] Another study investigating the adjuvant effect of various quaternary ammonium (B1175870) compounds found that DDAB had a statistically significant adjuvant effect on IgG2a antibody levels, which is indicative of a Th1-biased response in mice.[7]
| Adjuvant Property | Dimethyldioctadecylammonium Bromide (DDAB) | Dimethyldioctadecylammonium Chloride (DDAC) | References |
| Th1/Th2 Polarization | Induces a mixed Th1/Th2 response, with some studies indicating a Th1 bias (increased IgG2a). | Data not readily available for direct comparison. | [6][7] |
| Mechanism of Action | Enhances uptake and presentation of antigen by antigen-presenting cells.[4][5] | Presumed to be similar to DDAB. | [4][5] |
Experimental Protocols
Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement
The CMC is a fundamental property of surfactants, representing the concentration at which micelles begin to form. The conductivity method is a straightforward technique for determining the CMC of ionic surfactants like DDA salts.
Materials:
-
DDA salt (DDAB or DDAC)
-
High-purity deionized water
-
Conductivity meter and probe
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a stock solution of the DDA salt in deionized water at a concentration significantly above the expected CMC.
-
Prepare a series of dilutions of the stock solution with deionized water in volumetric flasks.
-
Calibrate the conductivity meter according to the manufacturer's instructions.
-
Measure the conductivity of each dilution, starting from the most dilute solution, at a constant temperature. Ensure the solution is well-mixed using a magnetic stirrer before each measurement.
-
Plot the measured conductivity as a function of the DDA salt concentration.
-
The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[8][9]
Preparation of DDA Vesicles by Sonication
Sonication is a common method for preparing small unilamellar vesicles (SUVs) from DDA salts.
Materials:
-
DDA salt (DDAB or DDAC)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Glass vials
Procedure:
-
Dissolve the DDA salt in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film by adding the desired buffer (e.g., PBS) and vortexing vigorously. This will form multilamellar vesicles (MLVs).
-
To form SUVs, sonicate the MLV suspension using a probe sonicator on ice or a bath sonicator. Sonication should be performed in short bursts to avoid overheating the sample.[10][11][12][13]
-
The clarity of the solution will increase as SUVs are formed. The size of the vesicles can be controlled by the sonication time and power.
References
- 1. Frontiers | Toll-Like Receptor Ligand-Based Vaccine Adjuvants Require Intact MyD88 Signaling in Antigen-Presenting Cells for Germinal Center Formation and Antibody Production [frontiersin.org]
- 2. In Vitro Th Differentiation Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. lerner.ccf.org [lerner.ccf.org]
- 4. The adjuvant mechanism of cationic dimethyldioctadecylammonium liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DDA adjuvant induces a mixed Th1/Th2 immune response when associated with BBG2Na, a respiratory syncytial virus potential vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. justagriculture.in [justagriculture.in]
- 10. tf7.org [tf7.org]
- 11. mse.iastate.edu [mse.iastate.edu]
- 12. Sonication-Based Basic Protocol for Liposome Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 13. Sonication-Based Basic Protocol for Liposome Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunogenicity of DDA-Based Vaccine Adjuvants
For Researchers, Scientists, and Drug Development Professionals
The development of effective subunit vaccines relies heavily on the selection of an appropriate adjuvant to elicit a robust and targeted immune response. Dimethyldioctadecylammonium (DDA)-based adjuvants, particularly in combination with immunostimulatory molecules like trehalose (B1683222) dibehenate (TDB), have emerged as potent inducers of both humoral and cell-mediated immunity. This guide provides an objective comparison of the immunogenicity of DDA-based adjuvants with other commonly used alternatives, supported by experimental data, detailed methodologies, and visualization of key biological pathways.
Performance Comparison of Vaccine Adjuvants
The choice of adjuvant is critical as it can significantly influence the magnitude and quality of the immune response. DDA-based adjuvants are known for their ability to induce strong T-helper 1 (Th1) and Th17 responses, which are crucial for protection against intracellular pathogens.[1][2][3] In contrast, aluminum salts (Alum), the most widely used adjuvants in human vaccines, tend to promote a T-helper 2 (Th2) biased response, which is more suited for extracellular pathogens.[4][5] Other adjuvants like Monophosphoryl lipid A (MPLA) and CpG oligodeoxynucleotides (CpG) are known to stimulate Th1 responses through Toll-like receptor (TLR) signaling.[4][6]
Humoral Immune Response: Antibody Production
The humoral immune response, characterized by the production of antibodies, is a key metric for vaccine efficacy. The isotype of the antibodies produced can indicate the nature of the underlying T-helper cell response. IgG2a antibodies in mice are associated with a Th1 response, while IgG1 antibodies are indicative of a Th2 response.
| Adjuvant | Antigen | IgG1 Titer (Log10) | IgG2a Titer (Log10) | IgG2a/IgG1 Ratio | Reference |
| DDA/TDB (CAF01) | HIV-1 gp140 | ~2.5 | ~3.0 | >1 (Th1 skewed) | [7] |
| Alum | SARS-CoV-2 Delta | High | Low | <1 (Th2 skewed) | [4] |
| MPLA + QS-21 | HIV-1 gp140 | ~3.5 | ~4.0 | >1 (Strong Th1) | [7] |
| CpG | SARS-CoV-2 Delta | Moderate | High | >1 (Th1 skewed) | [4] |
Note: The data presented are compiled from multiple studies and are intended for comparative purposes. Absolute titers can vary depending on the antigen, vaccine formulation, and experimental model.
Cellular Immune Response: T-Cell Activation
Cell-mediated immunity, involving the activation of T-cells, is critical for clearing infections with intracellular pathogens. The production of cytokines such as interferon-gamma (IFN-γ) is a hallmark of a Th1 response, while interleukin-17 (IL-17) is characteristic of a Th17 response.
| Adjuvant | Antigen | IFN-γ Response (Spot Forming Units/10^6 cells) | IL-17 Response | Reference |
| DDA/TDB (CAF01) | Chlamydia PmpG-1 | Strong | Strong | [3][6] |
| Alum | Influenza HA | Weak/Negligible | Not typically induced | [8] |
| MPLA | HIV-1 gp140 | Strong | Not prominently mentioned | [7] |
| CpG | Chlamydia PmpG-1 | Moderate | Not as strong as DDA/TDB | [6] |
Signaling Pathways of Adjuvants
The immunomodulatory effects of adjuvants are initiated through the activation of specific innate immune signaling pathways.
DDA/TDB (CAF01) Signaling Pathway
The DDA component of CAF01 primarily acts as a delivery vehicle, enhancing antigen uptake. The immunostimulatory activity of CAF01 is largely attributed to TDB, which is recognized by the C-type lectin receptor Mincle on antigen-presenting cells (APCs).[1][9] This interaction triggers a signaling cascade involving Syk and Card9, leading to the production of pro-inflammatory cytokines and the induction of Th1 and Th17 responses.[1][10]
Caption: DDA/TDB (CAF01) signaling pathway initiated by TDB binding to the Mincle receptor.
MPLA Signaling Pathway
MPLA, a detoxified derivative of lipopolysaccharide, is a potent agonist of Toll-like receptor 4 (TLR4).[11][12] Binding of MPLA to the TLR4/MD-2 complex initiates downstream signaling through two distinct pathways: the MyD88-dependent pathway, leading to the production of inflammatory cytokines, and the TRIF-dependent pathway, which results in the production of type I interferons. This dual signaling capacity contributes to a strong Th1-biased immune response.[11][13]
Caption: MPLA signaling through the TLR4 receptor, activating both MyD88 and TRIF pathways.
CpG Signaling Pathway
CpG oligodeoxynucleotides contain unmethylated CpG motifs that are recognized by Toll-like receptor 9 (TLR9) located in the endosomes of APCs.[14][15] Activation of TLR9 by CpG DNA initiates a MyD88-dependent signaling cascade, leading to the activation of NF-κB and the production of pro-inflammatory cytokines, which strongly promotes a Th1-type immune response.[16]
Caption: CpG signaling pathway initiated by the recognition of CpG DNA by endosomal TLR9.
Experimental Protocols
Accurate assessment of adjuvant immunogenicity requires standardized and well-validated experimental protocols. Below are outlines for key assays used to characterize humoral and cellular immune responses.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG Subtypes
This protocol is for the quantification of antigen-specific IgG1 and IgG2a in mouse serum.
-
Coating: Dilute the antigen to an appropriate concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., PBS, pH 7.4). Add 100 µL of the antigen solution to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Prepare serial dilutions of the mouse serum samples and standards. Add 100 µL of each dilution to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add 100 µL of HRP-conjugated anti-mouse IgG1 or IgG2a detection antibody, diluted in blocking buffer, to the respective wells. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the antibody titers by determining the highest dilution that gives a signal significantly above the background.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secreting Cells
This protocol is for the enumeration of IFN-γ secreting cells in mouse splenocytes.[17][18]
-
Plate Coating: Pre-wet a 96-well PVDF membrane plate with 15 µL of 35% ethanol (B145695) for 1 minute, then wash three times with sterile PBS. Coat the wells with 100 µL of anti-mouse IFN-γ capture antibody (10 µg/mL in sterile PBS). Incubate overnight at 4°C.[17]
-
Blocking: Wash the plate three times with sterile PBS. Block the membrane with 200 µL/well of complete cell culture medium (e.g., RPMI-1640 with 10% FBS) for at least 2 hours at 37°C.[17]
-
Cell Plating: Prepare a single-cell suspension of splenocytes. Add 100 µL of the cell suspension (typically 2x10^5 to 5x10^5 cells/well) and 100 µL of the specific antigen or mitogen (positive control) to the wells. Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.[17][19]
-
Washing: Lyse the cells by washing with deionized water. Then, wash the plate five times with wash buffer (PBS with 0.05% Tween-20).
-
Detection Antibody Incubation: Add 100 µL of biotinylated anti-mouse IFN-γ detection antibody diluted in PBS with 0.5% BSA. Incubate for 2 hours at room temperature.[18]
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add 100 µL of streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP) conjugate diluted in PBS. Incubate for 1 hour at room temperature.[17][18]
-
Washing: Repeat the washing step.
-
Spot Development: Add 100 µL of the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP) to each well. Monitor for spot formation (10-30 minutes).
-
Stop Development: Stop the reaction by washing the plate with tap water.
-
Analysis: Allow the plate to dry completely. Count the spots using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol is for the detection of intracellular cytokines in stimulated mouse splenocytes.[20][21][22]
-
Cell Stimulation: Prepare a single-cell suspension of splenocytes. Stimulate the cells (e.g., with the specific antigen, or with PMA and ionomycin (B1663694) as a positive control) in complete cell culture medium for 4-6 hours at 37°C in a 5% CO₂ incubator. Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4 hours of incubation.[21]
-
Surface Staining: Wash the cells with staining buffer (e.g., PBS with 2% FBS). Stain for cell surface markers (e.g., CD4, CD8) by incubating with fluorochrome-conjugated antibodies for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with staining buffer.
-
Fixation and Permeabilization: Resuspend the cells in a fixation/permeabilization solution according to the manufacturer's instructions. Incubate for 20 minutes at room temperature in the dark.
-
Washing: Wash the cells with permeabilization buffer.
-
Intracellular Staining: Resuspend the fixed and permeabilized cells in permeabilization buffer containing the fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-IL-4). Incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with permeabilization buffer.
-
Acquisition: Resuspend the cells in staining buffer and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to quantify the percentage of cytokine-producing cells within specific T-cell populations.
Immunogenicity Assessment Workflow
The following diagram illustrates a typical workflow for assessing the immunogenicity of a vaccine formulation.
Caption: A typical experimental workflow for the assessment of vaccine immunogenicity.
References
- 1. The Mincle-Activating Adjuvant TDB Induces MyD88-Dependent Th1 and Th17 Responses through IL-1R Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mincle-Activating Adjuvant TDB Induces MyD88-Dependent Th1 and Th17 Responses through IL-1R Signaling | PLOS One [journals.plos.org]
- 3. Chlamydia muridarum T-Cell Antigens Formulated with the Adjuvant DDA/TDB Induce Immunity against Infection That Correlates with a High Frequency of Gamma Interferon (IFN-γ)/Tumor Necrosis Factor Alpha and IFN-γ/Interleukin-17 Double-Positive CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Immunogenicity of CpG, MF59-like, and Alum Adjuvant Delta Strain Inactivated SARS-CoV-2 Vaccines in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chlamydia muridarum T-cell antigens formulated with the adjuvant DDA/TDB induce immunity against infection that correlates with a high frequency of gamma interferon (IFN-gamma)/tumor necrosis factor alpha and IFN-gamma/interleukin-17 double-positive CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tailoring Tfh Profiles Enhances Antibody Persistence to a Clade C HIV-1 Vaccine in Rhesus Macaques [elifesciences.org]
- 8. mdpi.com [mdpi.com]
- 9. invivogen.com [invivogen.com]
- 10. Recent Advances in the Development of Mincle-Targeting Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview [frontiersin.org]
- 12. The Toll-Like Receptor 4 Agonist Monophosphoryl Lipid A Augments Innate Host Resistance to Systemic Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TLR4 ligands LPS and MPLA differentially regulate effector and memory CD8+ T cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Signal transduction pathways mediated by the interaction of CpG DNA with Toll-like receptor 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 19. INF-gamma Release ELISpot Assay [bio-protocol.org]
- 20. lerner.ccf.org [lerner.ccf.org]
- 21. youtube.com [youtube.com]
- 22. bdbiosciences.com [bdbiosciences.com]
A Comparative Guide to the Cellular Uptake of DDA Liposomes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular uptake of dimethyldioctadecylammonium (B77308) (DDA) liposomes against other common liposomal formulations. The data presented is supported by experimental findings to aid in the selection of appropriate delivery systems.
The efficiency of a liposomal drug or vaccine delivery system is critically dependent on its uptake by target cells. Cationic liposomes, such as those formulated with DDA, are known for their ability to act as potent adjuvants, largely attributed to their enhanced interaction with and uptake by antigen-presenting cells (APCs) like dendritic cells (DCs).[1] This guide delves into the quantitative aspects of DDA liposome (B1194612) uptake compared to other formulations and outlines the experimental protocols for such analysis.
Comparative Analysis of Liposome Uptake
Quantitative analysis of liposome uptake by target cells reveals significant differences based on the lipid composition. Cationic liposomes generally exhibit higher uptake efficiencies compared to neutral or anionic formulations, a phenomenon attributed to the electrostatic interactions between the positively charged liposomes and the negatively charged cell membrane.[2]
A study comparing DDA-based liposomes (specifically DDA/TDB) with neutral liposomes (DSPC/Chol) and another cationic formulation (DOTAP/DC-Chol) in bone marrow-derived dendritic cells (BMDCs) demonstrated the superior uptake of DDA/TDB liposomes.[3][4] The results from a flow cytometry analysis showed that after a 2-hour incubation, 32.73 ± 2.6% of BMDCs treated with DDA/TDB liposomes were positive for the liposome label. This was significantly higher than the uptake observed for DOTAP/DC-Chol liposomes (12.23 ± 1.0%) and DSPC/Chol liposomes (4.9 ± 1.8%).[4]
This enhanced uptake is a key factor in the adjuvant effect of DDA liposomes, leading to more efficient antigen delivery and presentation by APCs.[1]
Quantitative Uptake Data
| Liposome Formulation | Composition | Type | Target Cells | Uptake (% of Positive Cells) | Particle Size (nm) | Zeta Potential (mV) |
| DDA/TDB | Dimethyldioctadecylammonium/Trehalose 6,6'-dibehenate | Cationic | BMDCs | 32.73 ± 2.6% | 1920.0 ± 70.0 | +45.2 ± 2.1 |
| DOTAP/DC-Chol | 1,2-dioleoyl-3-trimethylammonium-propane/3β-(N-[N′,N′-dimethylaminoethane]-carbamoyl)cholesterol | Cationic | BMDCs | 12.23 ± 1.0% | 339.0 ± 3.9 | +30.1 ± 1.5 |
| DSPC/Chol | 1,2-distearoyl-sn-glycero-3-phosphocholine/Cholesterol | Neutral | BMDCs | 4.9 ± 1.8% | 480.9 ± 21.3 | -2.3 ± 0.8 |
Experimental Protocol: Quantifying Cellular Uptake by Flow Cytometry
The following is a generalized protocol for quantifying the cellular uptake of fluorescently labeled liposomes using flow cytometry. This method allows for the high-throughput analysis of a large number of cells, providing robust quantitative data.
1. Preparation of Fluorescently Labeled Liposomes:
-
Synthesize liposomes using the desired lipid composition (e.g., DDA/TDB).
-
During synthesis, incorporate a fluorescent lipid dye (e.g., DiD) or encapsulate a fluorescent marker.[5]
-
Purify the liposomes to remove any un-encapsulated dye.
-
Characterize the liposomes for size and zeta potential using dynamic light scattering (DLS).[5]
2. Cell Culture and Treatment:
-
Seed the target cells (e.g., BMDCs) in appropriate culture plates and allow them to adhere overnight.
-
The following day, replace the culture medium with fresh medium containing the fluorescently labeled liposomes at the desired concentration.
-
Incubate the cells with the liposomes for a specific time period (e.g., 2 hours) at 37°C in a CO2 incubator.
-
Include a negative control of untreated cells.
3. Cell Harvesting and Staining:
-
After incubation, gently wash the cells with phosphate-buffered saline (PBS) to remove any non-internalized liposomes.
-
Harvest the cells using a gentle dissociation reagent (e.g., TrypLE Express).[6]
-
Transfer the cell suspension to flow cytometry tubes.
-
For distinguishing live and dead cells, a viability stain can be added.[5]
-
If desired, cell surface markers can be stained with fluorescently conjugated antibodies to identify specific cell populations.[5]
4. Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the live, single-cell population.
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the positive population. The MFI provides a measure of the amount of liposomes taken up per cell.
5. Data Analysis:
-
Analyze the flow cytometry data using appropriate software.
-
Compare the percentage of positive cells and the MFI across different liposome formulations to determine the relative uptake efficiency.
Cellular Uptake Pathway of DDA Liposomes
The cellular uptake of DDA liposomes is an active process that is dependent on cellular energy and the actin cytoskeleton.[1] The initial interaction is driven by the electrostatic attraction between the cationic DDA liposomes and the anionic cell surface. Following this binding, the liposomes are internalized primarily through actin-dependent endocytosis.[1]
Caption: Cellular uptake pathway of DDA liposomes.
Experimental Workflow for Quantifying Liposome Uptake
The overall workflow for a quantitative cellular uptake study involves several key stages, from liposome preparation to data analysis.
Caption: Experimental workflow for quantitative cellular uptake analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cationic DDA/TDB liposome as a mucosal vaccine adjuvant for uptake by dendritic cells in vitro induces potent humoural immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
Dimethyldioctadecylammonium Iodide (DDAI) and its Analogs: A Comparative Guide to their Performance Across Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
While specific research on Dimethyldioctadecylammonium (B77308) Iodide (DDAI) in cancer cell lines is limited in publicly available literature, this guide provides a comparative analysis of its close structural analogs, primarily Dimethyldioctadecylammonium Bromide (DODAB) and Didodecyldimethylammonium Bromide (DDAB). These quaternary ammonium (B1175870) compounds (QACs), characterized by a positively charged nitrogen atom and two long alkyl chains, have demonstrated cytotoxic effects against various cancer cell lines. This document summarizes the available data, details relevant experimental protocols, and visualizes the proposed mechanisms of action.
Comparative Cytotoxicity of DDAI Analogs
Quaternary ammonium compounds with long alkyl chains generally exert their cytotoxic effects through the disruption of cell membranes, leading to apoptosis. The length of the alkyl chain can influence the potency of this effect. The available data on DDAI analogs suggests a degree of selectivity in their cytotoxic action against different cancer cell types.
Data Summary: Cytotoxic Effects of DDAI Analogs on Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Type | Observed Effect | Source |
| Didodecyldimethylammonium Bromide (DDAB) | HL-60 | Human Promyelocytic Leukemia | High Sensitivity | [1][2] |
| Didodecyldimethylammonium Bromide (DDAB) | U937 | Human Histiocytic Lymphoma | High Sensitivity | [1][2] |
| Didodecyldimethylammonium Bromide (DDAB) | Neuro2a | Mouse Neuroblastoma | High Sensitivity | [1][2] |
| Didodecyldimethylammonium Bromide (DDAB) | HepG2 | Human Liver Carcinoma | Lower Sensitivity | [1][2] |
| Didodecyldimethylammonium Bromide (DDAB) | Caco-2 | Human Colorectal Adenocarcinoma | Lower Sensitivity | [1][2] |
Experimental Protocols
To assess the anticancer performance of compounds like DDAI and its analogs, several key in vitro assays are employed. The following are detailed methodologies for these essential experiments.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
Principle: Metabolically active cells utilize the enzyme mitochondrial dehydrogenase to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan (B1609692) crystals.[3] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., DDAI) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of viable or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[6][7][8]
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold phosphate-buffered saline (PBS).[6]
-
Annexin V Staining: Resuspend the cells in 1X binding buffer and add fluorochrome-conjugated Annexin V. Incubate for 10-15 minutes at room temperature in the dark.[7]
-
PI Staining: Add PI staining solution to the cell suspension immediately before analysis.[7]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.[6]
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Principle: The assay utilizes a synthetic substrate that contains the caspase-3 recognition sequence (DEVD) linked to a colorimetric or fluorometric reporter molecule. When caspase-3 is activated in apoptotic cells, it cleaves the substrate, releasing the reporter molecule, which can then be quantified.[9][10][11][12]
Protocol:
-
Cell Lysis: Treat cells with the test compound, and then lyse the cells to release their intracellular contents.[10]
-
Substrate Addition: Add the caspase-3 substrate to the cell lysate.
-
Incubation: Incubate the mixture to allow the activated caspase-3 to cleave the substrate.
-
Signal Detection: Measure the signal (colorimetric or fluorescent) using a microplate reader.
-
Data Analysis: Quantify the caspase-3 activity and compare it to that of untreated control cells.
Visualizing the Mechanism of Action
The following diagrams illustrate the general experimental workflow and the proposed signaling pathway for the induction of apoptosis by long-chain quaternary ammonium compounds.
Conclusion
The available evidence suggests that dimethyldioctadecylammonium iodide and its close analogs are promising candidates for further investigation as anticancer agents. Their ability to induce apoptosis, particularly in leukemia and neuroblastoma cell lines, warrants more extensive studies to determine their full therapeutic potential. Future research should focus on conducting comprehensive side-by-side comparisons of DDAI and its analogs across a broad panel of cancer cell lines to establish a clear quantitative structure-activity relationship and to identify specific cancer types that are most susceptible to these compounds. Furthermore, in-depth studies are needed to fully elucidate the specific signaling pathways involved in their cytotoxic effects.
References
- 1. Didodecyldimethylammonium bromide (DDAB) induces caspase-mediated apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. atcc.org [atcc.org]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. mpbio.com [mpbio.com]
- 12. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
literature review of Dimethyldioctadecylammonium compound applications in biomedicine
Dimethyldioctadecylammonium (B77308) (DDA) is a synthetic cationic lipid that has garnered significant attention in the biomedical field for its versatile applications, primarily as a potent vaccine adjuvant and a component of drug and gene delivery systems. Its unique structure, featuring a positively charged quaternary ammonium (B1175870) headgroup and two long hydrophobic alkyl chains, allows it to self-assemble into liposomes and interact effectively with biological molecules like antigens and nucleic acids. This guide provides a comparative analysis of DDA's performance against other alternatives, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals.
DDA as a Vaccine Adjuvant
DDA is recognized as a strong adjuvant for inducing both humoral (antibody-mediated) and cell-mediated immune responses, particularly Th1-type responses, which are crucial for combating intracellular pathogens.[1] Its efficacy is often enhanced when combined with other immunomodulators like trehalose (B1683222) dibehenate (TDB) or monophosphoryl lipid A (MPL).[2][3]
Mechanism of Action
The primary adjuvant mechanism of DDA-based cationic liposomes involves several key steps. Initially, DDA liposomes form a depot at the injection site, which prolongs the exposure of the antigen to the immune system.[3][4] The positive charge of the DDA liposomes facilitates the electrostatic adsorption of negatively charged antigens.[5][6] This formulation enhances the uptake of the antigen by antigen-presenting cells (APCs), such as dendritic cells (DCs), leading to more efficient antigen presentation and subsequent activation of T cells.[5][7][8]
References
- 1. DDA as an immunological adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of survivin-specific anti-tumor immunity by adenovirus prime protein-boost immunity strategy with DDA/MPL adjuvant in a murine melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of Action of Adjuvants [frontiersin.org]
- 4. Liposomes based on dimethyldioctadecylammonium promote a depot effect and enhance immunogenicity of soluble antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interaction of antigens with dimethyldioctadecylammonium bromide, a chemically defined biological response modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The adjuvant mechanism of cationic dimethyldioctadecylammonium liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (Open Access) The adjuvant mechanism of cationic dimethyldioctadecylammonium liposomes (2007) | Karen Smith Korsholm | 189 Citations [scispace.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Dimethyldioctadecylammonium Iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Dimethyldioctadecylammonium Iodide. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a quaternary ammonium (B1175870) salt that can cause skin and eye irritation.[1] Prolonged or repeated exposure to quaternary ammonium compounds may lead to more severe health effects.[2][3] The iodide component also requires specific handling and disposal considerations.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory. Use chemical splash goggles when handling the pure substance or concentrated solutions.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[4][5] Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal. |
| Body Protection | Laboratory Coat | A standard lab coat is required. Consider a chemically resistant apron when handling larger quantities. |
| Respiratory Protection | Dust Respirator | Use a NIOSH-approved dust respirator when handling the solid compound to avoid inhalation.[1] |
Engineering Controls
Proper ventilation is crucial when working with this compound, especially in its powdered form.
-
Fume Hood: All weighing and handling of the solid chemical should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from preparation to use in experimental settings.
Experimental Protocol: General Handling
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area within a chemical fume hood by lining it with absorbent pads.
-
Weighing: Carefully weigh the desired amount of solid this compound in the fume hood. Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Solubilization: If preparing a solution, slowly add the solid to the solvent while stirring. Dimethyldioctadecylammonium compounds have low aqueous solubility but are more soluble in non-polar solvents and ethanol.[7]
-
Transfer: Use appropriate glassware and equipment for transferring solutions. Avoid splashing.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Mandatory Visualization: Handling Workflow
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Table 2: Spill Response Procedures
| Spill Size | Procedure |
| Minor Spill (Solid) | 1. Alert others in the area. 2. Wearing appropriate PPE, gently cover the spill with absorbent material to prevent dust formation. 3. Sweep the material into a labeled hazardous waste container. 4. Clean the area with soap and water. |
| Minor Spill (Liquid) | 1. Alert others in the area. 2. Wearing appropriate PPE, contain the spill with absorbent pads or other suitable material. 3. Absorb the liquid and place the contaminated material into a labeled hazardous waste container. 4. Clean the spill area with soap and water.[8] |
| Major Spill | 1. Evacuate the immediate area. 2. Alert your supervisor and institutional safety office. 3. Prevent entry into the contaminated area. 4. Await response from trained emergency personnel. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste. Do not dispose of this chemical down the drain without proper treatment.
Experimental Protocol: Neutralization of Iodide Waste
This protocol is for the neutralization of aqueous waste containing iodide ions before final disposal.
-
Preparation: Conduct the neutralization in a designated and well-ventilated area, preferably a fume hood. Wear all required PPE.
-
Neutralization: Slowly add a 10% solution of sodium thiosulfate (B1220275) to the iodide-containing waste while stirring. The characteristic color of iodine, if present, will fade.[1]
-
Endpoint Determination: Continue adding sodium thiosulfate solution dropwise until the solution becomes colorless. This indicates the conversion of elemental iodine to iodide.[1]
-
pH Adjustment: Check the pH of the neutralized solution using pH paper. Adjust the pH to a neutral range (6-8) using a mild acid or base as necessary.[1]
-
Final Disposal: The neutralized and pH-adjusted aqueous waste can typically be disposed of down the drain with a large volume of water, in accordance with local regulations. Solid waste and contaminated materials must be placed in a sealed and labeled hazardous waste container for pickup by your institution's environmental health and safety department.
Mandatory Visualization: Disposal Workflow
Caption: A diagram showing the separate disposal pathways for liquid and solid waste containing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. chemical.kao.com [chemical.kao.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. aibonsafety.com [aibonsafety.com]
- 6. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. ccny.cuny.edu [ccny.cuny.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
